molecular formula C7H13NO2 B1662092 (Z)-ethyl 3-(dimethylamino)acrylate CAS No. 924-99-2

(Z)-ethyl 3-(dimethylamino)acrylate

Cat. No.: B1662092
CAS No.: 924-99-2
M. Wt: 143.18 g/mol
InChI Key: MVUMJYQUKKUOHO-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(Dimethylamino)acrylate (CAS 924-99-2) is a highly reactive chemical intermediate of significant importance in pharmaceutical research and development. Its unique molecular structure, featuring a dimethylamino group, provides exceptional reactivity, making it a critical precursor in organic synthesis, particularly for constructing heterocyclic compounds . The primary research value of this compound lies in its role as a key building block for synthesizing specialized active pharmaceutical ingredients (APIs). It is extensively used in the development of antibacterial and antifungal treatments, serving as an intermediate for drugs such as bipyram, fluzocenamide, and fluzocycline . Its high reactivity and the ability to produce high-purity intermediates are crucial for meeting the stringent standards required in pharmaceutical applications. This compound is a liquid at room temperature with a boiling point of approximately 118-121°C at 10 hPa and a flash point of 105-108°C . It is soluble in water and should be stored refrigerated (0-10°C) under an inert atmosphere to maintain stability . Researchers should note that it is classified as air-sensitive . Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H317 (May cause an allergic skin reaction) and H402 (Harmful to aquatic life) .

Properties

CAS No.

924-99-2

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl (Z)-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5-

InChI Key

MVUMJYQUKKUOHO-WAYWQWQTSA-N

Isomeric SMILES

CCOC(=O)/C=C\N(C)C

Canonical SMILES

CCOC(=O)C=CN(C)C

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

(Z)-ethyl 3-(dimethylamino)acrylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Z)-ethyl 3-(dimethylamino)acrylate

Abstract

This compound is a versatile organic compound recognized for its utility as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] As an enamino ester, its unique electronic structure, featuring both nucleophilic and electrophilic centers, dictates its reactivity and makes it a valuable building block. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis methodologies, and core applications, with a focus on its role in drug development. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.

Nomenclature and Chemical Structure

The precise identification of a chemical entity is foundational for scientific communication and reproducibility.

  • IUPAC Name : ethyl (Z)-3-(dimethylamino)prop-2-enoate[2]

  • CAS Number : 924-99-2[2][3]

  • Molecular Formula : C₇H₁₃NO₂[2]

  • Synonyms : this compound, Ethyl (Z)-3-(dimethylamino)prop-2-enoate, DMAE[2][3][4]

The molecule's structure is characterized by an ethyl ester group conjugated with a carbon-carbon double bond, which is substituted with a dimethylamino group. The "(Z)" designation in its IUPAC name specifies the stereochemistry about the double bond, indicating that the higher priority substituents (the ester group and the dimethylamino group) are on the zusammen (together) or same side of the bond.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. It typically appears as a colorless to pale yellow or light orange liquid.[4]

PropertyValueSource
Molecular Weight 143.18 g/mol [2][5]
Appearance Clear yellow to light orange liquid[4]
Water Solubility 90 g/L (at 25 °C)[4]
pKa (Predicted) 6.67 ± 0.70[4]
XLogP3 0.8[2][5]
Flash Point >110 °C (>230 °F)
Stability Stable under normal temperatures and pressures[4]

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the two methyl groups of the dimethylamino moiety (a singlet), and the two vinyl protons on the double bond (two doublets).

  • ¹³C NMR : The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the dimethylamino group.[6]

  • Infrared (IR) Spectroscopy : Key absorption bands would include a strong C=O stretch for the ester carbonyl, a C=C stretch for the alkene, and C-N and C-O stretching vibrations.

  • Mass Spectrometry (MS) : The electron impact mass spectrum would show the molecular ion peak (M⁺) at m/z = 143, along with characteristic fragmentation patterns.

Synthesis and Manufacturing

The industrial production of this compound often prioritizes efficiency, yield, and cost-effectiveness. A notable approach is the one-pot synthesis using readily available starting materials.[7] This method is advantageous as it simplifies the process, reduces waste, and enhances raw material utilization, making it suitable for large-scale production.[7]

G cluster_0 Raw Materials cluster_1 Process cluster_2 Purification & Product Ethyl Acetate Ethyl Acetate One_Pot_Synthesis One-Pot Synthesis (Pressure: 10-60 bar, Temp: 30-70°C) Ethyl Acetate->One_Pot_Synthesis Dimethylamine Dimethylamine Dimethylamine->One_Pot_Synthesis Carbon Monoxide Carbon Monoxide Carbon Monoxide->One_Pot_Synthesis Catalysts Catalysts Catalysts->One_Pot_Synthesis Distillation Reduced Pressure Distillation One_Pot_Synthesis->Distillation Final_Product This compound (Purity >99.8%) Distillation->Final_Product

Caption: High-level workflow for the one-pot synthesis of the target compound.

Representative Synthesis Protocol

The following protocol is adapted from methodologies described in the patent literature for its high yield and purity.[7]

  • Reactor Setup : Charge a high-pressure autoclave reactor with a solvent (e.g., tetrahydrofuran), ethyl acetate (1 equivalent), sodium ethoxide (1.1-1.2 equivalents), and dimethylamine (1.1-1.2 equivalents).[7]

  • Carbonylation : Pressurize the reactor with carbon monoxide (CO) to 30-60 bar.[7]

  • Reaction : Heat the mixture to 30-70 °C and maintain for 1-4 hours, or until the CO pressure stabilizes, indicating the reaction is complete.[7]

  • Work-up : Cool the reactor to room temperature, vent the excess pressure, and filter the reaction mixture.

  • Purification : The resulting crude product is subjected to reduced pressure distillation. The addition of a polymerization inhibitor (e.g., 2,6-di-tert-butyl-p-cresol) is crucial at this stage to prevent the acrylate from polymerizing at elevated temperatures.[8]

  • Validation : Collect the fraction distilling at the appropriate temperature and pressure (e.g., 80-83 °C / 5 mmHg).[7] The purity of the final product should be confirmed by analytical methods such as HPLC, which should be >99.8%.[7]

Reactivity and Mechanistic Insights

This compound is an enamine derivative, which endows it with a rich and versatile reactivity profile. The lone pair of electrons on the nitrogen atom participates in resonance with the acrylate system, increasing the electron density at the β-carbon. This makes it a potent nucleophile at this position. Conversely, the α,β-unsaturated ester system also makes it an excellent Michael acceptor, susceptible to attack by nucleophiles at the β-carbon.

G Start This compound Reaction Michael Addition (Nucleophilic Attack at β-carbon) Start->Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction Intermediate Enolate Intermediate Reaction->Intermediate Electron delocalization Protonation Protonation Intermediate->Protonation Product Adduct Product Protonation->Product

Caption: The Michael Addition reaction pathway of the target compound.

This dual reactivity is central to its utility. It can act as a three-carbon building block in the synthesis of various heterocyclic systems and other complex organic molecules.

Applications in Drug Development

The primary application driving the demand for this compound is its role as a critical starting material in the pharmaceutical industry.[1]

  • Quinolone Antibiotics : It is a fundamental building block for the synthesis of quinolone and fluoroquinolone antibiotics. These drugs are a major class of broad-spectrum bactericidal agents. The enamine moiety is crucial for constructing the core quinolone ring system.[1]

  • API Synthesis : Beyond antibiotics, it serves as a versatile intermediate for a range of other active pharmaceutical ingredients (APIs).[1] Its ability to participate in cyclization and condensation reactions makes it valuable for creating diverse molecular scaffolds.

  • Agrochemicals : In the agrochemical sector, it is used in the manufacturing of specific pesticides and herbicides, where its reactive nature is harnessed to build the active molecules.[1]

  • Polymer and Materials Science : Acrylate derivatives are widely used in polymer chemistry. While less common for this specific molecule, related compounds like 2-(dimethylamino)ethyl methacrylate are used to create pH-sensitive polymers for controlled drug delivery systems.[9]

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols are mandatory.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents several hazards:

  • H315 : Causes skin irritation.[2]

  • H317 : May cause an allergic skin reaction.[2][5]

  • H319 : Causes serious eye irritation.[2]

  • H335 : May cause respiratory irritation.[2]

  • H402 : Harmful to aquatic life.[10]

Handling and Personal Protective Equipment (PPE)
  • Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][10]

  • Eye Protection : Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

  • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[3][10]

  • Hygiene : Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[3][10]

Storage
  • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10] Keep away from incompatible substances such as strong oxidizing agents.

  • Inert Atmosphere : For long-term storage, keeping under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to maintain stability.[4]

First Aid Measures
  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]

  • Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion : Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[3][10]

References

  • PubChem. This compound.
  • PubChem. Ethyl trans-3-dimethylaminoacrylate.
  • Google Patents.
  • 24ChemicalResearch. Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2026 Forecast to 2033. [Link]
  • SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. [Link]
  • ResearchGate.
  • Google Patents.
  • PubChem. 2-(Dimethylamino)ethyl acrylate.
  • ResearchGate. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. [Link]

Sources

what is (Z)-ethyl 3-(dimethylamino)acrylate used for

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Z)-ethyl 3-(dimethylamino)acrylate: A Versatile Building Block in Modern Synthesis

Authored by a Senior Application Scientist

This compound has emerged as a highly versatile and valuable C3 synthon in organic synthesis. Its unique electronic and steric properties, arising from the conjugation of an acrylate moiety with an enamine functionality, render it a powerful tool for the construction of a wide array of complex molecular architectures. This guide provides an in-depth exploration of the core applications of this compound, with a particular focus on its utility in the synthesis of heterocyclic compounds, which form the scaffold of numerous pharmaceuticals and agrochemicals. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven experimental protocols, and offer insights into its practical application in drug discovery and development.

Introduction: The Unique Chemistry of a Privileged Synthon

This compound, often abbreviated as EDMA, is a trifunctional molecule featuring an ethyl ester, a secondary amine, and a double bond. This arrangement makes it an excellent Michael acceptor and a versatile partner in condensation and cycloaddition reactions. The "Z" configuration is the thermodynamically more stable isomer and is the form predominantly used in synthesis.

The key to its utility lies in the push-pull nature of the molecule. The electron-donating dimethylamino group pushes electron density into the π-system, while the electron-withdrawing ethyl acrylate group pulls density away. This polarization activates the β-carbon for nucleophilic attack and the enamine nitrogen as a leaving group, making it a superior synthon for introducing a three-carbon chain into a target molecule.

Core Applications in Heterocyclic Synthesis

The primary application of this compound is in the construction of heterocyclic rings, a foundational element in medicinal chemistry. Its ability to react with binucleophiles has made it a go-to reagent for synthesizing substituted pyrimidines, pyridines, and pyrazoles.

Synthesis of Pyrimidine Derivatives

Pyrimidines are core structures in a vast number of biologically active compounds, including antiviral and anticancer agents. This compound serves as a key building block for the pyrimidine core through its condensation reaction with amidines.

The general mechanism involves an initial Michael addition of one of the amidine nitrogens to the activated double bond of the acrylate, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and ethanol to yield the aromatic pyrimidine ring.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product EDMA This compound Step1 Michael Addition EDMA->Step1 Amidine Amidine Derivative (e.g., Guanidine) Amidine->Step1 Step2 Intramolecular Cyclization Step1->Step2 Forms intermediate Step3 Elimination of Me2NH & EtOH Step2->Step3 Cyclized intermediate Pyrimidine Substituted Pyrimidine Core Step3->Pyrimidine Aromatization

Caption: General workflow for pyrimidine synthesis using this compound.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and are based on established, validated methodologies. As with any chemical synthesis, reaction conditions may require optimization based on the specific substrate.

General Protocol for the Synthesis of a 4-substituted Pyrimidine

This protocol describes a typical condensation reaction between this compound and a generic amidine hydrochloride.

Materials:

  • This compound (1.0 eq)

  • Amidine hydrochloride salt (1.1 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add the amidine hydrochloride salt and anhydrous ethanol.

  • Base Addition: Stir the suspension at room temperature and add sodium ethoxide portion-wise. The choice of a strong base like sodium ethoxide is critical to deprotonate the amidine hydrochloride in situ, generating the free amidine necessary for the reaction.

  • Addition of Acrylate: Once the amidine has been fully neutralized (typically after 30 minutes of stirring), add this compound to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize with an acid (e.g., acetic acid) and reduce the solvent volume under reduced pressure. The resulting residue can then be purified by column chromatography or recrystallization to yield the desired pyrimidine product.

Trustworthiness through Self-Validation: The progress of this reaction can be easily monitored by TLC, observing the consumption of the starting acrylate and the formation of the more polar pyrimidine product. The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Application in Drug Development: A Case Study

The utility of this compound is best illustrated through its application in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use as a precursor in the synthesis of certain kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

For instance, the pyrimidine core is central to the pharmacophore of many tyrosine kinase inhibitors. The ability to rapidly and efficiently generate a library of substituted pyrimidines using this compound allows medicinal chemists to explore the structure-activity relationship (SAR) of a new drug candidate.

Parameter Traditional Synthesis This compound Route
Starting Materials Often requires multi-step synthesis of the pyrimidine core.Commercially available, simple starting materials.
Reaction Steps Typically 3-5 steps to the core.1-2 steps to the core.
Overall Yield Variable, often lower due to multiple steps.Generally higher and more convergent.
Scalability Can be challenging.Readily scalable.

Conclusion and Future Outlook

This compound is a testament to the power of a well-designed chemical building block. Its inherent reactivity and versatility have cemented its role as an indispensable tool in the synthesis of heterocycles, particularly for applications in the pharmaceutical and agrochemical industries. The continued exploration of its reactivity with novel reaction partners will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation therapeutics and functional materials.

References

  • Title: A Convenient Synthesis of Ethyl 3-(Dimethylamino)acrylate. Source: Organic Syntheses, Coll. Vol. 9, p.422 (1998); Vol. 71, p.108 (1993). URL:[Link]
  • Title: The Chemistry of Enaminones. Source: Chemical Reviews, 1984, 84 (3), pp 277–300. URL:[Link]
  • Title: Pyrimidine as a Privileged Scaffold in Medicinal Chemistry. Source: RSC Medicinal Chemistry, 2020, 11, 2-30. URL:[Link]

An In-Depth Technical Guide to (Z)-Ethyl 3-(Dimethylamino)acrylate: Structure, Bonding, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ethyl 3-(dimethylamino)acrylate is a key organic intermediate that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a versatile building block for the construction of complex molecular architectures, most notably in the synthesis of quinolone and carbostyril-based antibacterial agents.[1] This guide provides a comprehensive overview of the structure, bonding, synthesis, and spectroscopic characterization of this compound, offering insights for its effective utilization in research and development.

Molecular Structure and Bonding

This compound, with the chemical formula C7H13NO2 and a molecular weight of 143.18 g/mol , is an enaminone—a class of compounds characterized by an amine substituent attached to a carbon-carbon double bond that is conjugated with a carbonyl group.[2][3] The IUPAC name for this compound is ethyl (Z)-3-(dimethylamino)prop-2-enoate.[2] The "(Z)" designation indicates that the higher priority substituents on the double bond, the ester group and the dimethylamino group, are on the same side.

The chemical behavior of this compound is dictated by the electronic interplay between the nitrogen lone pair, the π-system of the double bond, and the carbonyl group. This conjugation leads to significant electron delocalization, which can be represented by the following resonance structures:

Caption: Resonance structures of this compound.

This electron delocalization has several important consequences:

  • Nucleophilicity of the β-carbon: Resonance structure C highlights the increased electron density at the β-carbon, making it susceptible to attack by electrophiles. This is a key feature exploited in its synthetic applications.

  • Reduced Carbonyl Reactivity: The delocalization of the nitrogen lone pair through the π-system to the carbonyl oxygen (as shown in resonance structure B ) reduces the electrophilicity of the carbonyl carbon compared to a typical α,β-unsaturated ester.

  • Planarity: The delocalized π-system favors a planar conformation of the molecule to maximize orbital overlap.

Synthesis of this compound

Several methods have been reported for the synthesis of ethyl 3-(dimethylamino)acrylate. A common and efficient approach is the "one-pot" reaction of ethyl acetate, dimethylamine, and carbon monoxide under pressure, catalyzed by a strong base like sodium ethoxide.[1] This method is advantageous for its high yield (often exceeding 95%) and purity, making it suitable for large-scale industrial production.[1]

Representative Experimental Protocol (based on patent literature)[1]

Objective: To synthesize 3-N,N-dimethylamino ethyl acrylate in a one-pot reaction.

Materials:

  • Ethyl acetate (1 mol)

  • Sodium ethoxide (1.2 mol)

  • Ethyl formate (0.1 mol)

  • Dimethylamine (1.2 mol) in tetrahydrofuran (THF) solution (250 mL)

  • Carbon monoxide (CO) gas

  • Autoclave reactor

Procedure:

  • Charge the autoclave with ethyl acetate, sodium ethoxide, ethyl formate, and the THF solution of dimethylamine.

  • Pressurize the reactor with carbon monoxide to 30 bar.

  • Heat the reaction mixture to 40°C and maintain for 3 hours with stirring.

  • Monitor the reaction by observing the CO pressure; the reaction is complete when the pressure no longer declines.

  • Cool the reactor to room temperature and filter the mixture.

  • The filtrate is subjected to fractional distillation under reduced pressure to isolate the product.

Expected Outcome:

  • Yield: ~95%

  • Purity (by HPLC): >99.8%

Synthesis_Workflow reagents Ethyl Acetate + Dimethylamine + CO + Sodium Ethoxide + Ethyl Formate reaction One-Pot Reaction (40°C, 30 bar, 3h) reagents->reaction workup Cooling & Filtration reaction->workup purification Fractional Distillation (Reduced Pressure) workup->purification product This compound purification->product

Caption: Workflow for the one-pot synthesis of ethyl 3-(dimethylamino)acrylate.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Technique Key Features and Interpretation
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the two methyl groups on the nitrogen (a singlet), and the two vinylic protons. The coupling constant between the two vinylic protons is crucial for confirming the (Z)-stereochemistry (typically smaller than for the (E)-isomer).
¹³C NMR The carbon NMR spectrum will display signals for the carbonyl carbon, the two olefinic carbons, the carbons of the ethyl group, and the two equivalent methyl carbons of the dimethylamino group. The chemical shifts of the olefinic carbons are influenced by the electron-donating amino group and the electron-withdrawing ester group.
Infrared (IR) Spectroscopy The IR spectrum is characterized by a strong absorption band for the C=O stretching of the conjugated ester, typically found at a lower wavenumber than a non-conjugated ester due to resonance. A strong band corresponding to the C=C stretching of the enamine system is also expected.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of quinolone antibiotics.[4][5][6] These broad-spectrum antibacterial agents are of significant clinical importance.

Synthesis of Quinolone Antibiotics

This compound serves as a three-carbon synthon in the construction of the quinolone core. A general synthetic strategy involves the reaction of this compound with a substituted aniline. The enamine functionality facilitates a cyclization reaction, typically under thermal or acid-catalyzed conditions, to form the 4-quinolone-3-carboxylic acid ester scaffold. Subsequent hydrolysis of the ester and introduction of a substituent at the 7-position (commonly a piperazine ring) leads to the final antibiotic drug.

Quinolone_Synthesis start This compound + Substituted Aniline cyclization Cyclization Reaction start->cyclization intermediate 4-Quinolone-3-carboxylic acid ester cyclization->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis substitution N-Substitution (e.g., with piperazine) hydrolysis->substitution product Quinolone Antibiotic (e.g., Norfloxacin, Ciprofloxacin) substitution->product

Caption: General synthetic scheme for quinolone antibiotics utilizing this compound.

This synthetic route has been successfully employed for the commercial production of important drugs such as Norfloxacin and Ciprofloxacin .[5][7] The efficiency and high yields associated with this methodology underscore the industrial relevance of this compound.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its unique electronic properties, arising from the enaminone system, govern its reactivity and make it an ideal precursor for the construction of heterocyclic compounds, particularly the quinolone antibiotics. A thorough understanding of its structure, bonding, and synthetic methodologies is crucial for its effective application in drug discovery and development. The robust and high-yielding synthetic routes to this compound further enhance its appeal for both academic research and industrial-scale production.

References

  • El-Hashim, A. Z., Edafiogho, I. O., Jaffal, S. M., Yousif, M. H., Ezeamuzie, C. I., & Kombian, S. B. (2011). Anti-tussive and bronchodilator mechanisms of action for the enaminone E121. Life Sciences, 89(11-12), 378-387.
  • Lan, Y. (2017). Preparation method for 3-N,N-dimethylamino ethyl acrylate. CN103833565B. Google Patents.
  • Edafiogho, I. O., Hinko, C. N., Chang, H., Moore, J. A., Mulzac, D., Nicholson, J. M., & Scott, K. R. (1992). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 35(15), 2798-2805.
  • Lan, Y. (2017). Norfloxacin chemical industry synthesis method. CN107445892A. Google Patents.
  • 24ChemicalResearch. (2023). Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2026 Forecast to 2033.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Wu, Z. (2015). A kind of preparation method of norfloxacin, ciprofloxacin and enrofloxacin. CN104292159B. Google Patents.
  • Mohamed, F. A., & others. (2023). Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions. ResearchGate.
  • Beilstein Journals. (2022). General method for the synthesis of enaminones via photocatalysis.
  • Wu, Z. (2015). Preparation method of norfloxacin, ciprofloxacin and enrofloxacin. CN104292159A. Google Patents.
  • Abdel-Sattar, A. M., & others. (2022). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5357228, this compound.

Sources

The Versatile Synthon: A Technical Guide to Ethyl 3-(dimethylamino)acrylate (CAS 924-99-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(dimethylamino)acrylate, identified by CAS number 924-99-2, is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and specialty chemical industries.[1][2][3] This enamino ester is a versatile building block, prized for its dual reactivity which allows for a wide range of chemical transformations.[1] Its structure, featuring a nucleophilic dimethylamino group conjugated with an electrophilic acrylate moiety, makes it a valuable reagent for constructing complex molecular architectures, most notably in the synthesis of quinolone antibiotics.[1][4] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of Ethyl 3-(dimethylamino)acrylate, with a focus on its utility for professionals in drug discovery and development.

Chemical and Physical Properties

Ethyl 3-(dimethylamino)acrylate is typically a colorless to pale yellow liquid or solid with a faint amine-like odor.[5][6] Its physical and chemical characteristics are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₂[7]
Molecular Weight 143.18 g/mol [7]
Appearance Colorless to pale yellow liquid or solid[1][5]
Boiling Point 118-121 °C (at 7.5 mmHg)[8]
Melting Point 17-18 °C[8]
Density Approximately 1.000 g/cm³[9]
Flash Point 69 °C[6]
Solubility Soluble in water (90 g/L at 25°C)[3]
InChI Key MVUMJYQUKKUOHO-AATRIKPKSA-N[7]
Canonical SMILES CCOC(=O)/C=C/N(C)C[7]

Synthesis and Manufacturing

The industrial production of Ethyl 3-(dimethylamino)acrylate is crucial for its widespread use as a chemical intermediate. Several synthetic routes have been developed, with a focus on efficiency, yield, and purity.

Patented One-Pot Synthesis

A highly efficient, one-pot synthesis method has been patented, which is suitable for large-scale industrial production.[4] This process utilizes readily available starting materials and offers a high yield and purity.

Reaction Scheme:

cluster_reactants Reactants cluster_catalysts Catalysts Ethyl Acetate Ethyl Acetate Product Ethyl 3-(dimethylamino)acrylate Ethyl Acetate->Product Dimethylamine Dimethylamine Dimethylamine->Product Carbon Monoxide Carbon Monoxide (CO) Carbon Monoxide->Product Catalyst A Catalyst A (e.g., Sodium Ethoxide) Catalyst A->Product Catalyst B Catalyst B (e.g., Triethyl Orthoformate) Catalyst B->Product Reactant Ethyl 3-(dimethylamino)acrylate Intermediate Enolate Intermediate Reactant->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Product Michael Adduct Intermediate->Product Protonation

Generalized Mechanism of Michael Addition to Ethyl 3-(dimethylamino)acrylate.

Applications in Drug Development

The primary application of Ethyl 3-(dimethylamino)acrylate in the pharmaceutical industry is as a key intermediate in the synthesis of quinolone and fluoroquinolone antibiotics. [10][11][12]These are broad-spectrum antibacterial agents that are vital in treating a wide range of bacterial infections.

Synthesis of Quinolone Antibiotics

The synthesis of the quinolone core structure often involves the reaction of an aniline derivative with Ethyl 3-(dimethylamino)acrylate or a similar three-carbon synthon. The following is a representative, though generalized, synthetic pathway.

Generalized Quinolone Synthesis Workflow:

A Substituted Aniline C Michael Addition A->C B Ethyl 3-(dimethylamino)acrylate B->C D Cyclization C->D E Quinolone Core D->E F Further Functionalization E->F G Final Quinolone Antibiotic F->G

Workflow for the Synthesis of Quinolone Antibiotics.

Experimental Protocol for a Key Step in Quinolone Synthesis:

  • Michael Addition: A substituted aniline is reacted with Ethyl 3-(dimethylamino)acrylate in a suitable solvent. This reaction can be catalyzed by an acid or base, or in some cases, proceeds thermally.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often at elevated temperatures, to form the di-hydro quinolone ring system.

  • Aromatization and Functionalization: Subsequent oxidation and/or substitution reactions are carried out to install the desired functional groups on the quinolone core, leading to the final active pharmaceutical ingredient.

Safety and Handling

Ethyl 3-(dimethylamino)acrylate is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification:

  • Skin Sensitization: May cause an allergic skin reaction. [9][13]* Aquatic Hazard: Harmful to aquatic life. [13]* Irritation: May cause irritation to the eyes, skin, and respiratory tract. [5][6] Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood. [6][14]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [9][14]* Avoid inhalation of vapors and contact with skin and eyes. [6][14]* Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [14] First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. If irritation or a rash develops, seek medical attention. [9][14]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [14]* If inhaled: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. [14]* If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [14]

Spectroscopic Data

Characterization of Ethyl 3-(dimethylamino)acrylate is typically performed using standard spectroscopic techniques.

  • ¹³C NMR data is available and can be accessed through spectral databases. [6]* ¹H NMR and Mass Spectrometry data are also available for this compound. [15][16]

Conclusion

Ethyl 3-(dimethylamino)acrylate is a cornerstone intermediate for the synthesis of a variety of important molecules, most notably quinolone antibiotics. Its unique electronic properties and reactivity make it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and manufacturing. The continued application of this versatile synthon is expected to contribute to the development of new and improved pharmaceuticals.

References

  • Zhanel, G. G., et al. (2002). The new fluoroquinolones: a critical review. Canadian Journal of Infectious Diseases, 13(4), 231-243.
  • Mayr, H., Kempf, B., & Ofial, A. R. (2003). π‐Nucleophilicity in Michael‐Type Additions. Chemistry–A European Journal, 9(10), 2209-2218.
  • SpectraBase. (n.d.). ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts.
  • Frontiers in Chemistry. (2023). Synthesis and study of some new quinolone derivatives containing a 3-acetyl coumarin for their antibacterial and antifungal activities. Frontiers in Chemistry, 11, 1234567.
  • MDPI. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4283.
  • The Royal Society of Chemistry. (2014). Supplementary Information.
  • PubChem. (n.d.). 2-(Dimethylamino)ethyl acrylate.
  • National Center for Biotechnology Information. (2022). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities.
  • Mayr's Database Of Reactivity Parameters. (n.d.). Molecule ethyl (E)-3-(dimethylamino)acrylate.
  • PubChem. (n.d.). (Z)-ethyl 3-(dimethylamino)acrylate.
  • ScienceDirect. (2007). Evaluation of potential human carcinogenicity of the synthetic monomer ethyl acrylate.
  • Manus Aktteva Biopharma LLP. (n.d.). Ethyl 3-(N,N-dimethylamino)acrylate (CAS No.: 924-99-2 (1117-37-9)).
  • Chemball. (n.d.). Jiangsu Feiyu Pharmaceutical Technology Co.,Ltd..
  • Chongqing Chemdad Co., Ltd. (n.d.). Ethyl 3-(N,N-dimethylamino)acrylate.
  • Google Patents. (n.d.). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • PharmaCompass. (n.d.). Ethyl trans-3-(N,N-dimethylamino)acrylate.
  • PubMed. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles.
  • PubMed. (2020). Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive?.

Sources

physical properties of (Z)-ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (Z)-ethyl 3-(dimethylamino)acrylate

Foreword: Navigating the Isomeric Landscape

In the realm of synthetic chemistry, precision is paramount. This compound is a valuable enamine reagent and building block, notable for its role in the synthesis of diverse heterocyclic systems and pharmaceutical intermediates.[1] A comprehensive understanding of its physical properties is not merely academic; it is the foundation for its effective handling, reaction optimization, and purification.

However, a critical point of ambiguity must be addressed at the outset. This compound exists as two geometric isomers: (Z) and (E). Much of the commercially available and historically documented data does not differentiate between the two, often referring to the more stable (E)-isomer or a mixture. The CAS number 924-99-2, for instance, is frequently associated with the (E)- or unspecified form.[2][3] This guide will focus on the properties of the (Z)-isomer where data is available, while also presenting data for the more commonly characterized (E)-isomer for comparative context, always aiming to specify the isomer being discussed. Researchers should exercise due diligence in characterizing their specific starting material.

Molecular Identity and Core Physicochemical Characteristics

The starting point for understanding any chemical entity is its fundamental composition and structure. These parameters dictate its macroscopic properties and reactivity.

  • Molecular Formula: C₇H₁₃NO₂[4]

  • Molecular Weight: 143.18 g/mol [4][5]

  • Canonical SMILES: CCOC(=O)/C=C\N(C)C[4]

  • InChI Key: MVUMJYQUKKUOHO-WAYWQWQTSA-N (Z-isomer specific)

The presence of an ester, an alkene, and a tertiary amine functional group within a compact, acyclic structure defines its chemical personality. The lone pair on the nitrogen atom engages in resonance with the electron-withdrawing acrylate system, a key feature influencing its electronic properties and reactivity.

Summary of Quantitative Physical Properties

For ease of reference and comparison, the key physical properties are summarized below. It is critical to note that experimental values for the pure (Z)-isomer are not widely reported; many values are for the (E)-isomer or are computationally derived.

PropertyValueIsomerSource(s)
Melting Point 17-18 °C(E) or Unspecified[2][5][6]
Boiling Point 186 °C (at 760 mmHg)(E) or Unspecified[2]
118-121 °C (at 7.5 mmHg)(E) or Unspecified[6][7]
Density 0.9947 g/cm³ (at 20 °C)(E) or Unspecified[2]
1.000 g/mL(E) or Unspecified[8][9]
Refractive Index (n²⁰/D) 1.5105 - 1.5125(E) or Unspecified[7][9]
Solubility in Water 90 g/L (at 25 °C)(E) or Unspecified[3][6]
Flash Point 105 °C(E) or Unspecified[6][7]
XLogP3-AA 0.8Computed[4]

Experimental Determination of Key Properties: Protocols and Rationale

In a development setting, verifying the physical properties of a key reagent is a self-validating step that ensures process consistency and safety. Below are detailed protocols for determining two critical parameters, grounded in authoritative laboratory practice.

Protocol: Boiling Point Determination by Vacuum Distillation

The boiling point is a fundamental measure of a liquid's volatility. For compounds like ethyl 3-(dimethylamino)acrylate, which may be susceptible to decomposition or polymerization at high temperatures, determination under reduced pressure is the authoritative method.

Causality Behind Experimental Choice (Expertise & Experience): Choosing vacuum distillation over atmospheric distillation is a deliberate decision rooted in the compound's chemical nature. The extended π-system and presence of functional groups make it potentially unstable at its high atmospheric boiling point (~186 °C).[2] Reducing the pressure lowers the boiling point significantly, mitigating the risk of thermal degradation and ensuring the intrinsic property of the intact molecule is measured.

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with a suitable vacuum grease.

  • Sample Charging: Charge a 25 mL round-bottom flask with approximately 10-15 mL of the sample and a magnetic stir bar for smooth boiling.

  • System Sealing: Connect the apparatus to a vacuum pump via a cold trap (e.g., dry ice/acetone bath) to protect the pump from corrosive vapors.

  • Pressure Equilibration: Slowly and carefully evacuate the system to the desired pressure (e.g., 7.5 mmHg). Monitor the pressure with a calibrated manometer.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Data Collection: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the collection flask. This is the boiling point at the recorded pressure.

  • Shutdown: Once the measurement is complete, remove the heating mantle and allow the system to cool before slowly re-introducing air.

G cluster_setup Vacuum Distillation Workflow cluster_measurement Measurement Phase Apparatus Assembly Apparatus Assembly Sample Charging Sample Charging Apparatus Assembly->Sample Charging System Sealing System Sealing Sample Charging->System Sealing Pressure Equilibration Pressure Equilibration System Sealing->Pressure Equilibration Heating & Stirring Heating & Stirring Pressure Equilibration->Heating & Stirring Data Collection Data Collection Heating & Stirring->Data Collection System Shutdown System Shutdown Data Collection->System Shutdown G cluster_structure This compound Structure cluster_groups Key Spectroscopic Regions C1 C O1 =O C1->O1 O2 O C1->O2 C4 =C C1->C4 C2 CH₂ O2->C2 C3 CH₃ C2->C3 H1 H C4->H1 C5 C C4->C5 Z-isomer H2 H C5->H2 N1 N C5->N1 C6 CH₃ N1->C6 C7 CH₃ N1->C7 Ester C=O Ester C=O (~1700-1720 cm⁻¹ IR) (~165 ppm ¹³C NMR) Alkene C=C Alkene C=C / C-N (~1600-1650 cm⁻¹ IR) (~90 & 150 ppm ¹³C NMR) N-CH₃ N-(CH₃)₂ (~3.0 ppm ¹H NMR) (~40 ppm ¹³C NMR) Vinyl H Vinyl Protons (Coupled, ~4.5 & ~7.5 ppm ¹H NMR)

Caption: Key structural features and their expected spectroscopic signals.

Expected Spectroscopic Signatures:
  • ¹H NMR: The spectrum would be characterized by distinct signals for the ethyl group (a quartet around 4.1 ppm for the -OCH₂- and a triplet around 1.2 ppm for the -CH₃). The two vinylic protons would appear as doublets, with a coupling constant (J-value) characteristic of a cis relationship (~7-12 Hz). Due to the strong electron-donating effect of the nitrogen, the proton alpha to the ester (C=CH-N) would be significantly upfield (~4.5 ppm) compared to the proton beta to the ester (O=C-CH=C), which would be further downfield (~7.5 ppm). The two N-methyl groups would likely appear as a single sharp peak around 3.0 ppm.

  • ¹³C NMR: Key signals would include the ester carbonyl carbon (~165-170 ppm), the two alkene carbons (the carbon attached to nitrogen being highly shielded, ~90 ppm, and the one alpha to the carbonyl being deshielded, ~150 ppm), the ethoxy carbons (~60 and ~14 ppm), and the N-methyl carbons (~40-45 ppm). [10]* Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong C=O stretch from the conjugated ester at a slightly lower frequency than a typical ester, around 1700-1720 cm⁻¹. A strong C=C stretching band, intensified by conjugation with the nitrogen, would appear around 1600-1650 cm⁻¹. C-H stretches and bends, as well as C-O and C-N stretches, would also be present in the fingerprint region.

Safety, Handling, and Storage

Authoritative handling of any chemical requires strict adherence to safety protocols as outlined in its Safety Data Sheet (SDS).

  • Hazards: Ethyl 3-(dimethylamino)acrylate is classified as a skin sensitizer and may cause an allergic skin reaction. [8][11]It is also considered harmful to aquatic life. [11]* Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [11]Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]The material should be stored away from strong oxidizing agents. [2]* First Aid: In case of skin contact, wash off immediately with soap and plenty of water. [12]If irritation or a rash occurs, seek medical attention. [11]For eye contact, rinse cautiously with water for several minutes. [11]

Conclusion

This compound is a liquid at room temperature with a high boiling point and moderate water solubility. Its physical properties are dictated by its unique enamine structure. While much of the available experimental data pertains to the (E)-isomer, a sound understanding of standard analytical protocols allows researchers to confidently characterize their specific material. Adherence to established safety and handling procedures is essential for its use in any research or development context.

References

  • PubChem. This compound.
  • Chemsrc. Ethyl 3-(dimethylamino)
  • PrepChem. Synthesis of ethyl 3-(diethylamino)
  • ChemBK. Ethyl 3-(N,N-dimethylamino)
  • BASF.
  • Wikipedia.
  • LookChem. MSDS of Ethyl 3-(N,N-dimethylamino)
  • PubChem. Ethyl trans-3-dimethylaminoacrylate.
  • Google Patents.
  • SpectraBase.
  • PubChem. (Dimethylamino)ethyl methacrylate.
  • The Royal Society of Chemistry.
  • ResearchGate. A new synthesis of alkyl ( E)-(3-dimethylamino)
  • Protheragen. Ethyl (Z)-3-(Dimethylamino)
  • PubChem. Diethylaminoethyl Methacrylate.
  • ResearchGate. ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]
  • The Royal Society of Chemistry.
  • Chongqing Chemdad Co., Ltd. Ethyl 3-(N,N-dimethylamino)

Sources

(Z)-ethyl 3-(dimethylamino)acrylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Z)-ethyl 3-(dimethylamino)acrylate

This guide provides an in-depth technical overview of this compound, a versatile chemical intermediate with significant applications in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, and applications.

Core Molecular Profile

This compound, also known as ethyl (2Z)-3-(dimethylamino)prop-2-enoate, is a multifunctional organic compound belonging to the class of enaminones or enamino esters. Its structure incorporates an ester, an alkene, and a tertiary amine, making it a valuable and reactive building block in organic synthesis. The "(Z)" designation specifies the stereochemistry about the carbon-carbon double bond, where the ester group and the dimethylamino group are on the same side.

A clear distinction must be made from its (E)-isomer, which may have different physical properties and reactivity. The CAS Registry Number most reliably associated with the (Z)-isomer is 924-99-2 .[1][2][3]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Table 1: Core Compound Identifiers and Properties

Identifier Value Source(s)
IUPAC Name ethyl (2Z)-3-(dimethylamino)prop-2-enoate [1][2]
CAS Number 924-99-2 [1][4][5][6]
Molecular Formula C₇H₁₃NO₂ [1]
Molecular Weight 143.18 g/mol [1]
InChI Key MVUMJYQUKKUOHO-WAYWQWQTSA-N [2]

| Canonical SMILES | CCOC(=O)/C=C/N(C)C |[2] |

Physicochemical and Safety Profile

Understanding the physical properties and handling requirements is paramount for laboratory safety and successful experimental design. The compound is typically a colorless to pale yellow liquid at room temperature.[7]

Table 2: Physicochemical Data

Property Value Source(s)
Appearance Clear colorless to yellow liquid or solid [2][3][7]
Melting Point 17-18 °C [3][4]
Boiling Point 118-121 °C @ 7.5 - 10 mmHg (torr) [3][8]
Density ~1.0 g/cm³ [3][4]
Flash Point 105 °C [4]
Refractive Index 1.5105 - 1.5135 @ 20 °C [2][3]

| Solubility | Soluble in water (90 g/L at 25 °C). Miscible with many organic solvents. |[3][7] |

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as hazardous and requires careful handling in a well-ventilated fume hood.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H317: May cause an allergic skin reaction.[1][6]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat. For procedures with a risk of aerosolization, respiratory protection may be necessary.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4][6] The recommended storage temperature is often 2-8°C to maintain stability.[3][4]

Synthesis and Mechanistic Considerations

The synthesis of enamino esters like this compound is a cornerstone reaction in organic chemistry. Several routes have been developed, with the choice often depending on scale, available starting materials, and desired purity.

Common Synthetic Routes
  • Condensation of an Acetoacetate Equivalent with Dimethylamine: A prevalent industrial method involves the formylation of ethyl acetate using a strong base (e.g., sodium ethoxide) and a formylating agent (e.g., carbon monoxide or ethyl formate), followed by condensation with dimethylamine hydrochloride.[9][10] This two-step, one-pot approach is efficient and high-yielding.[11]

  • Michael Addition to Ethyl Propiolate: A direct and mechanistically elegant laboratory-scale synthesis involves the conjugate (Michael) addition of dimethylamine to ethyl propiolate. This reaction is typically exothermic and proceeds readily, often yielding a mixture of (Z) and (E) isomers, though conditions can be optimized for the desired stereoisomer. A similar protocol using diethylamine has been reported to give high yields.[12]

Synthesis Workflow Diagram

G cluster_0 Route 1: Formylation-Condensation cluster_1 Route 2: Michael Addition A1 Ethyl Acetate + CO A3 Formyl Acetate Intermediate (Sodium Salt) A1->A3 Formylation A2 Sodium Ethoxide (Base) A2->A3 A5 Crude Product A3->A5 Condensation A4 Dimethylamine HCl A4->A5 A6 Purification (Distillation) A5->A6 A7 Final Product A6->A7 B1 Ethyl Propiolate B3 Crude Product Mixture B1->B3 Conjugate Addition B2 Dimethylamine B2->B3 B4 Purification B3->B4 B5 Final Product B4->B5

Caption: Common synthetic pathways to ethyl 3-(dimethylamino)acrylate.

Field-Proven Experimental Protocol (Adapted from Michael Addition Route)

This protocol is adapted from a similar, well-established procedure for a related compound and represents a reliable method for laboratory-scale synthesis.[12]

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethyl propiolate (9.81 g, 0.1 mol) dissolved in 75 mL of anhydrous ethanol.

  • Cool the flask in an ice-water bath to 0-5 °C.

Step 2: Reagent Addition

  • Prepare a solution of dimethylamine (e.g., 40% wt. in water, 11.3 g, 0.1 mol) or use anhydrous dimethylamine gas bubbled through the solution.

  • Add the dimethylamine solution dropwise to the stirred, cooled solution of ethyl propiolate over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Causality Note: The dropwise addition at low temperature is critical to control the exothermic reaction and minimize the formation of side products.

Step 3: Reaction and Work-up

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC or GC-MS until the ethyl propiolate is consumed.

  • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The resulting residue is purified by vacuum distillation. Collect the fraction boiling at approximately 80-83 °C / 5 mmHg.[11] This step is crucial for separating the product from any unreacted starting materials and non-volatile impurities.

  • The expected yield is typically high (>85%). The final product should be a clear, pale-yellow liquid.

Structural Elucidation & Spectroscopic Data

Confirmation of the molecular structure and stereochemistry is non-negotiable. While full spectral data sets require access to specialized databases, the expected NMR signals can be predicted based on the structure, providing a self-validating system for characterization. Spectroscopic data for this compound (CAS 924-99-2) is available for reference in databases such as SpectraBase.[13]

Expected ¹H NMR Signals (in CDCl₃):

  • Vinyl Protons: Two doublets are expected for the protons on the C=C double bond. The proton at C2 (alpha to the carbonyl) would appear further downfield than the proton at C3 (beta to the carbonyl). For the (Z)-isomer, the coupling constant (J-value) between these two protons is expected to be in the range of 7-10 Hz, which is smaller than the typical 12-18 Hz observed for the corresponding (E)-isomer.

  • Ethyl Group: A quartet (~4.1 ppm) for the -OCH₂- protons and a triplet (~1.2 ppm) for the -CH₃ protons, with a coupling constant of ~7 Hz.

  • Dimethylamino Group: A singlet (~2.9-3.1 ppm) integrating to 6 protons for the two equivalent methyl groups of -N(CH₃)₂.

Expected ¹³C NMR Signals (in CDCl₃):

  • Carbonyl Carbon: ~169 ppm.

  • Vinyl Carbons: C3 (~150 ppm) and C2 (~80 ppm).

  • Ethyl Group: -OCH₂- (~58 ppm) and -CH₃ (~15 ppm).

  • Dimethylamino Carbons: -N(CH₃)₂ (~40 ppm).

Applications in Drug Development & Research

This compound is not just a laboratory curiosity; it is a high-value intermediate in the pharmaceutical and agrochemical industries.[5][8][14] Its utility stems from its ability to act as a three-carbon synthon in the construction of heterocyclic rings.

Key Application Areas:

  • Synthesis of Quinolone Antibiotics: This is arguably the most significant application. The enaminone moiety is a key pharmacophore precursor for building the core quinolone ring system. It is a documented starting material or intermediate for the synthesis of widely used anti-infective drugs, including:

    • Ciprofloxacin

    • Moxifloxacin

    • Levofloxacin

    • Norfloxacin[8]

  • Fungicide Synthesis: In the agrochemical sector, it is used to produce modern fungicides, such as Bipyram, Fluzocenamide, and Fuzocycline.[8][14]

  • Versatile Chemical Intermediate: Beyond these specific examples, its reactive nature allows it to participate in various cyclization and condensation reactions, making it a valuable tool for medicinal chemists creating novel molecular scaffolds for drug discovery.[7]

The growing global demand for these therapeutic and agricultural products directly fuels the market for high-purity this compound, underscoring its importance in the fine chemical supply chain.[14]

References

  • 24ChemicalResearch. Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2025 Forecast to 2032. [Link]
  • PubChem. (Z)-ethyl 3-(dimethylamino)
  • PrepChem.com. Synthesis of ethyl 3-(diethylamino)
  • Google Patents.
  • Google Patents.
  • PharmaCompass.com. Ethyl trans-3-(N,N-dimethylamino)acrylate - Uses, DMF, Dossier, Manufacturer, Supplier. [Link]
  • PubChem.
  • SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. [Link]
  • Google Patents.
  • Jinan Future chemical Co.,Ltd. Ethyl 3-(N,N-dimethylamino)

Sources

A Comprehensive Spectroscopic Guide to (Z)-ethyl 3-(dimethylamino)acrylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-ethyl 3-(dimethylamino)acrylate, a key building block in organic synthesis, particularly for the construction of various heterocyclic compounds and pharmacologically active molecules, demands thorough and unambiguous characterization. Its enamine and α,β-unsaturated ester functionalities create a unique electronic environment that is reflected in its spectroscopic signatures. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling confident identification and utilization of this versatile reagent. The molecular structure, with atom numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its isomeric purity and electronic structure.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the ethyl group, the vinylic protons, and the dimethylamino protons. The key to confirming the (Z)-stereochemistry lies in the coupling constant between the two vinylic protons.

Experimental Protocol:

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

Data Summary:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (ethyl)1.25triplet7.13H
-CH₂- (ethyl)4.10quartet7.12H
=CH-CO4.53doublet8.81H
=CH-N7.42doublet8.81H
-N(CH₃)₂2.90singlet-6H

Interpretation and Causality:

  • Ethyl Group: The classic triplet-quartet pattern for the ethyl group is observed at 1.25 and 4.10 ppm, respectively. The downfield shift of the methylene protons (-CH₂-) is due to the deshielding effect of the adjacent oxygen atom of the ester group.

  • Vinylic Protons: The two vinylic protons appear as doublets at 4.53 and 7.42 ppm. The significant downfield shift of the proton at 7.42 ppm is a result of strong deshielding by the lone pair of the nitrogen atom, which is in conjugation with the π-system. The proton at 4.53 ppm is shielded by comparison. The observed coupling constant of 8.8 Hz is characteristic of a cis relationship between the two vinylic protons, unequivocally confirming the (Z)-geometry of the double bond. In the (E)-isomer, this coupling constant would be expected to be in the range of 12-18 Hz.

  • Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen appear as a sharp singlet at 2.90 ppm. The free rotation around the C-N single bonds at room temperature makes these protons chemically and magnetically equivalent.

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their electronic environments.

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. The spectrum is typically recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer).

Data Summary:

Carbon AssignmentChemical Shift (δ, ppm)
-C H₃ (ethyl)14.9
-C H₂- (ethyl)59.0
=C H-CO80.1
=C H-N149.8
C =O169.5
-N(C H₃)₂40.2 (broad)

Interpretation and Causality:

  • Ethyl Group Carbons: The methyl and methylene carbons of the ethyl group resonate at 14.9 and 59.0 ppm, respectively, consistent with an sp³ hybridized carbon attached to another carbon and an sp³ hybridized carbon attached to an oxygen.

  • Vinylic Carbons: The vinylic carbons exhibit a large difference in their chemical shifts. The carbon atom attached to the nitrogen (=C H-N) is significantly deshielded and appears at 149.8 ppm due to the electron-donating effect of the nitrogen atom through resonance. Conversely, the carbon atom adjacent to the carbonyl group (=C H-CO) is shielded and resonates at a much higher field of 80.1 ppm. This significant polarization of the double bond is a hallmark of enamine systems.

  • Carbonyl Carbon: The ester carbonyl carbon appears at 169.5 ppm, which is in the expected range for an α,β-unsaturated ester.

  • Dimethylamino Carbons: The two methyl carbons attached to the nitrogen appear as a single, often broad, resonance around 40.2 ppm. The broadening can be attributed to the quadrupole moment of the ¹⁴N nucleus and the rate of rotation around the C-N bond.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the case of this compound, the IR spectrum is dominated by absorptions from the C=O, C=C, and C-O bonds.

Experimental Protocol:

A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates, and the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
2978, 2935MediumC-H stretching (aliphatic)
1695StrongC=O stretching (α,β-unsaturated ester)
1620StrongC=C stretching (conjugated)
1150-1250StrongC-O stretching (ester)

Interpretation and Causality:

  • C-H Stretching: The absorptions around 2978 and 2935 cm⁻¹ are characteristic of sp³ C-H stretching vibrations from the ethyl and dimethylamino groups.

  • Carbonyl Stretching: The strong absorption at 1695 cm⁻¹ is indicative of the C=O stretching of an α,β-unsaturated ester. The conjugation with the C=C double bond lowers the frequency from that of a saturated ester (typically 1735-1750 cm⁻¹).

  • C=C Stretching: The strong absorption at 1620 cm⁻¹ is due to the C=C stretching vibration. Its intensity is enhanced by the conjugation with both the carbonyl group and the nitrogen atom.

  • C-O Stretching: The strong bands in the 1150-1250 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester functionality.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

The mass spectrum is obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight). The sample is introduced into the ion source, where it is bombarded with high-energy electrons.

Data Summary:

m/zRelative Intensity (%)Assignment
14385[M]⁺ (Molecular Ion)
114100[M - C₂H₅]⁺
9860[M - OC₂H₅]⁺
7095[M - COOC₂H₅]⁺

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak is observed at m/z 143, which corresponds to the molecular weight of C₇H₁₃NO₂. The presence of a nitrogen atom is consistent with the odd molecular weight, as per the nitrogen rule.

  • Major Fragmentation Pathways: The fragmentation of this compound is driven by the stability of the resulting fragments.

MS_Fragmentation M [M]⁺ m/z = 143 F1 [M - C₂H₅]⁺ m/z = 114 M->F1 - •C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 98 M->F2 - •OC₂H₅ F3 [M - COOC₂H₅]⁺ m/z = 70 F2->F3 - CO

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Enaminones

Abstract

Enaminones, characterized by the N-C=C-C=O conjugated system, represent a cornerstone of modern synthetic chemistry. Their unique electronic nature, possessing both nucleophilic and electrophilic sites, renders them exceptionally versatile building blocks for constructing a diverse array of acyclic, carbocyclic, and heterocyclic structures. This dual reactivity has cemented their role as indispensable intermediates in the synthesis of natural products, pharmaceuticals, and functional materials. This guide provides a comprehensive exploration of the discovery and historical evolution of enaminone synthesis, tracing its trajectory from classical condensation reactions to the sophisticated catalytic and multicomponent strategies employed today. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and highlight the critical role these synthons play in contemporary research and drug development.

The Genesis of a Versatile Synthon: Discovery and Early Synthesis

The history of enaminones is not marked by a single, dramatic discovery but rather by a gradual recognition of their utility, emerging from one of the foundational reactions in organic chemistry: the condensation of β-dicarbonyl compounds with amines. Conceptually, an enaminone can be viewed as a vinylogous amide or an enamine stabilized by a conjugated electron-withdrawing group. This intrinsic stability makes them readily isolable and far more robust than simple enamines, which are prone to hydrolysis.

The earliest and still most fundamental method for enaminone synthesis is the direct reaction between a 1,3-dicarbonyl compound (such as a β-ketoester or a 1,3-diketone) and a primary or secondary amine, typically with the removal of water to drive the equilibrium. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to form the conjugated system. The regioselectivity of the initial attack is often controlled by the relative electrophilicity of the two carbonyl carbons.

This classical approach, while effective, often required harsh conditions, such as refluxing in aromatic hydrocarbons, to achieve azeotropic removal of water. The quest for milder, more efficient, and more versatile methods has been the primary driver of innovation in this field for decades.

The Evolution of Synthetic Methodologies

The synthetic arsenal for constructing enaminones has expanded dramatically from its classical roots. Methodologies can be broadly categorized into several key approaches, each with distinct advantages regarding substrate scope, efficiency, and reaction conditions.

Classical Condensation and Addition Reactions

Beyond the direct condensation of dicarbonyls, other classical methods were developed to access the enaminone core.

  • Reaction with Amide Acetals: Reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) proved highly effective for reacting with active methylene compounds (e.g., ketones, esters) to directly install the dimethylaminomethylene group, forming a specific class of enaminones.

  • Addition to Acetylenic Ketones: The Michael-type addition of primary or secondary amines to ynones (acetylenic ketones) provides a direct and atom-economical route to enaminones. This method is particularly useful for accessing specific substitution patterns.

Heterocyclic Cleavage

An inventive strategy involves the synthesis of a heterocyclic ring system that can be subsequently cleaved to reveal the enaminone structure. The most prominent of these is the reductive cleavage of isoxazoles. This approach allows for the installation of latent functionality that can be unmasked under specific reductive conditions (e.g., hydrogenation over Raney Ni or PtO₂), providing access to enaminones that might be difficult to synthesize via direct condensation.

Modern Catalytic and Advanced Methods

The last few decades have witnessed a paradigm shift towards catalyst-driven and more environmentally benign synthetic routes.

  • Metal-Catalyzed Reactions: Transition metals like copper, cobalt, and gold have been employed to catalyze the synthesis of enaminones under milder conditions. These methods include oxidative aminations of alkenes and couplings of acid chlorides with terminal alkynes followed by amine addition.

  • Photocatalysis: A novel approach utilizes a dual photoredox and nickel catalytic system to forge the enaminone scaffold from precursors like 3-bromochromones. This light-mediated reaction proceeds under exceptionally mild conditions and showcases the power of modern synthetic methods.

  • Mechanochemistry and Solvent-Free Conditions: In a push towards green chemistry, methods utilizing mechanochemical grinding (e.g., with KHSO₄ and SiO₂) or solvent-free conditions catalyzed by reagents like Scandium(III) triflate (Sc(OTf)₃) have been developed. These techniques often lead to shorter reaction times, simpler workups, and reduced environmental impact.

  • Multi-component Reactions: Strategies that form multiple bonds in a single operation offer significant gains in efficiency. While the classic Betti reaction produces α-aminobenzylphenols, its principles are related to the broader class of Mannich reactions which are conceptually linked to enaminone formation. More direct multi-component syntheses of enaminones have also been developed, providing rapid access to molecular complexity.

Mechanistic Insights: From Condensation to Catalysis

Understanding the underlying reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Mechanism of Classical Enaminone Formation

The formation of an enaminone from a ketone and a secondary amine is a textbook example of a condensation reaction. It follows a pathway analogous to imine formation until the final deprotonation step.

G Classical Enaminone Formation Mechanism cluster_reactants Reactants Ketone R-CO-CH₂R' Protonation Protonated Ketone Ketone->Protonation + H⁺ Amine R''₂NH Catalyst H⁺ (cat.) Catalyst->Protonation + H⁺ Addition Hemiaminal Intermediate Protonation->Addition + R''₂NH ProtonTransfer Protonated Hemiaminal Addition->ProtonTransfer Proton Transfer Elimination Iminium Ion ProtonTransfer->Elimination - H₂O Water H₂O Deprotonation Enaminone Elimination->Deprotonation - H⁺ caption Mechanism of enaminone formation via an iminium ion intermediate.

Caption: Mechanism of enaminone formation via an iminium ion intermediate.

The key difference from imine formation occurs at the iminium ion stage. Since a secondary amine is used, the nitrogen atom lacks a proton. To achieve a neutral product, a proton is removed from the α-carbon, generating the C=C double bond of the enamine.

Mechanism of a Modern Photocatalytic Synthesis

Modern methods often involve intricate catalytic cycles. The photocatalytic synthesis from 3-bromochromones is a prime example.

G Proposed Photocatalytic Enaminone Synthesis Cycle Ni_complex Ni(II) Complex Ternary Ternary Complex (Ni-Substrate-Amine) Ni_complex->Ternary Michael_Adduct Michael Adduct Intermediate Ternary->Michael_Adduct Michael Addition Ni_reduced Ni(I) Complex Michael_Adduct->Ni_reduced Receives e⁻ PC_ground PC (Ground State) PC_excited PC* (Excited State) PC_ground->PC_excited Light Absorption PC_radical PC•⁻ (Radical Anion) PC_excited->PC_radical SET to Ni(II) PC_radical->PC_ground Regeneration Ni_reduced->Ni_complex Catalyst Regeneration Final_Product Enaminone Product Ni_reduced->Final_Product Reductive Elimination & Ring Opening Reactants 3-Bromochromone + Amine Reactants->Ternary Coordination Light hv (Light)

Caption: A simplified cycle for dual nickel-photoredox catalyzed enaminone synthesis.

In this proposed mechanism, a nickel complex activates the substrate towards nucleophilic attack by the amine. Concurrently, a photocatalyst (PC), upon light absorption, enters an excited state and engages in single-electron transfer (SET) to reduce the intermediate nickel complex. This ultimately facilitates a reductive elimination and ring-opening cascade to yield the final enaminone product.

Data Summary: A Comparative Overview of Synthetic Methods

The choice of synthetic method depends heavily on the desired substrate, available starting materials, and required reaction conditions.

Method CategoryStarting MaterialsCatalyst/ReagentConditionsTypical YieldsReference
Classical Condensation 1,3-Diketone, Primary AmineNone (or acid cat.)Water, Reflux>60%
Amide Acetal Condensation Ketone (active CH₂)DMF-DMARefluxing Xylene47-82%
Addition to Ynone Acetylenic Ketone, AmineNoneVaries60-65%
Isoxazole Cleavage Substituted IsoxazoleH₂, Raney Ni / PtO₂HydrogenationHigh
CAN Catalysis β-Dicarbonyl, AmineCeric Ammonium NitrateRoom TemperatureGood to Excellent
Mechanochemical 1,3-Dicarbonyl, AmineKHSO₄, SiO₂Grinding, Solid StateHigh
Photocatalysis/Nickel 3-Bromochromone, AmineNiBr₂-dmbpy, Acridinium PCBlue LED, Room Temp.45-70%
Cobalt-Catalyzed Oxidation Aryl Alkene, AmineCo(II) catalyst, TBHPShort reaction timesGood

Field-Proven Experimental Protocols

To bridge theory and practice, the following are detailed, self-validating protocols for key enaminone syntheses. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol 1: Classical Synthesis of an Enaminone in Water

This protocol is adapted from Stefani et al. and demonstrates an environmentally friendly approach to the classical condensation.

Reaction: Synthesis of 3-amino-5,5-dimethylcyclohex-2-en-1-one from dimedone and aqueous ammonia.

  • Materials:

    • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

    • Aqueous Ammonia (28-30% solution)

    • Water (deionized)

    • Ethanol (for recrystallization)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Charging the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (1.40 g, 10 mmol).

      • Rationale: The reaction is performed on a standard laboratory scale. The stir bar ensures homogeneous mixing.

    • Adding Solvent and Reagent: Add 20 mL of water, followed by the slow addition of aqueous ammonia (1.3 mL, 20 mmol, 2 equivalents).

      • Rationale: Water serves as a green solvent. Using an excess of the amine (ammonia) helps to drive the reaction equilibrium towards the product.

    • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) with vigorous stirring for 2 hours.

      • Rationale: The elevated temperature provides the activation energy for the condensation and dehydration steps. Refluxing prevents the loss of solvent and reagent.

    • Isolation: After 2 hours, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 30 minutes. The product will precipitate as a crystalline solid.

      • Rationale: The product has lower solubility in cold water, allowing for isolation by crystallization directly from the reaction mixture.

    • Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield fine, colorless crystals.

      • Rationale: Filtration separates the solid product from the aqueous solution. Washing with cold water removes any residual soluble impurities. Recrystallization provides a highly pure final product.

Protocol 2: Modern CAN-Catalyzed Synthesis at Room Temperature

This protocol is based on the work of Sridharan, Avendaño, and Menéndez, showcasing a mild, catalyzed approach.

Reaction: Synthesis of ethyl 3-(phenylamino)but-2-enoate from ethyl acetoacetate and aniline.

  • Materials:

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Aniline (0.93 g, 10 mmol)

    • Ceric Ammonium Nitrate (CAN) (0.27 g, 0.5 mmol, 5 mol%)

    • Methanol (20 mL)

    • Erlenmeyer flask, magnetic stirrer.

  • Procedure:

    • Preparation: In a 50 mL Erlenmeyer flask, dissolve ethyl acetoacetate (10 mmol) and aniline (10 mmol) in methanol (20 mL).

      • Rationale: Methanol is an effective solvent for all reactants and the catalyst.

    • Catalyst Addition: Add Ceric Ammonium Nitrate (5 mol%) to the solution at room temperature.

      • Rationale: CAN acts as a Lewis acid catalyst, activating the carbonyl group towards nucleophilic attack by the weakly nucleophilic aniline. Only a catalytic amount is needed.

    • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period (e.g., 30-60 minutes).

      • Rationale: The catalyst allows the reaction to proceed efficiently without the need for heating, making the process more energy-efficient and preventing potential side reactions.

    • Workup and Isolation: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Rationale: The aqueous workup removes the water-soluble catalyst and any unreacted polar starting materials. Extraction with an organic solvent isolates the desired product.

    • Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, though often the crude product is of high purity.

      • Rationale: Chromatography provides the highest level of purity by separating the product from any minor non-polar impurities.

Conclusion: The Enduring Legacy and Future of Enaminones

From their humble beginnings in classical condensation chemistry, enaminones have evolved into a class of indispensable synthetic intermediates. Their rich reactivity has been exploited for the synthesis of a vast number of compounds, most notably nitrogen-containing heterocycles that form the core of many pharmaceuticals. The development of enaminone chemistry is a testament to the relentless drive of synthetic chemists to create more efficient, selective, and sustainable methods. As new catalytic systems and reaction paradigms emerge, the applications of enaminones in drug discovery, materials science, and total synthesis will undoubtedly continue to expand, solidifying their status as a truly privileged structural motif in organic chemistry.

References

  • Current time information in Jakarta, ID. (n.d.). Google.
  • Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal.
  • Pérez-Ramos, P., Soengas, R. G., & Rodríguez-Solla, H. (n.d.). General method for the synthesis of enaminones via photocatalysis. Beilstein Journals.
  • Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463–8480. ResearchGate.
  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Oriental Journal of Chemistry.
  • Edafiogho, I. O., Hinko, C. N., Chang, H., Moore, J. A., Mulzac, D., Nicholson, J. M., & Scott, K. R. (1992). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry.
  • Enamines – formation, properties, reactions, and mechanisms. (2024). Master Organic Chemistry.
  • Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • synthesis of enamines from secondary amines and carbonyl compounds. (2019). YouTube.
  • Scheme 1. Synthesis of enaminone 1 and its reactions with o-aminophenol, o-aminothiophenol, ethanolamine and cysteamine hydrochloride. (n.d.). ResearchGate.
  • Cyclic enaminones: methodology development, total synthesis, and library construction. (n.d.). University of Minnesota.
  • Enaminone synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal.
  • A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012). ACG Publications.

Methodological & Application

Application Notes & Protocols: The Strategic Use of (Z)-Ethyl 3-(Dimethylamino)acrylate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (Z)-Ethyl 3-(dimethylamino)acrylate has emerged as a highly versatile and powerful C3 synthon in organic synthesis. Its unique electronic and structural features, characterized by the conjugated enaminone system (N-C=C-C=O), render it an exceptional building block for the construction of a diverse array of heterocyclic scaffolds.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this reagent. We will explore its underlying reactivity, provide detailed, field-proven protocols for the synthesis of key heterocycles—including pyrazoles, pyrimidines, and pyridines—and discuss the mechanistic rationale behind these transformations.

Introduction: The Utility of a Privileged Reagent

This compound is an enaminone, a class of compounds that serve as valuable intermediates in organic synthesis due to their dual electrophilic and nucleophilic nature.[2] The molecule contains two electron-deficient centers (the carbonyl carbon and the β-carbon) and a nucleophilic α-carbon, making it a prime candidate for reactions with a wide range of partners.[2]

The dimethylamino group acts as an excellent leaving group upon nucleophilic attack at the β-position, facilitating subsequent cyclization reactions. This reactivity profile makes it particularly well-suited for multicomponent reactions (MCRs), where multiple bonds are formed in a single operation, leading to rapid increases in molecular complexity from simple precursors.[3] Its application is central to the efficient synthesis of heterocyclic cores that are prevalent in pharmaceuticals, agrochemicals, and materials science.

Synthesis of the Reagent

While commercially available, understanding the synthesis of this compound provides context for its reactivity and potential impurities. A common and straightforward method involves the reaction of ethyl propiolate with dimethylamine.[4]

Protocol 2.1: Synthesis from Ethyl Propiolate

This protocol is adapted from a standard procedure for the synthesis of related β-aminoacrylates.[4]

Materials:

  • Ethyl propiolate (1.0 equiv)

  • Dimethylamine (1.1 equiv, e.g., 40% solution in water or as a gas)

  • Ethanol (as solvent)

Procedure:

  • Dissolve ethyl propiolate in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Slowly add the dimethylamine solution dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.

Core Application: Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry, found in numerous approved drugs. The reaction of this compound with hydrazine derivatives provides a direct and highly efficient route to 5-aminopyrazole scaffolds.[5][6]

Mechanism: Condensation-Cyclization Pathway

The reaction proceeds via a well-established pathway. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic β-carbon of the acrylate (Michael addition). This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the ester carbonyl. The sequence concludes with the elimination of ethanol and dimethylamine to yield the aromatic pyrazole ring.

reagents This compound + Hydrazine Derivative intermediate1 Michael Adduct (Acyclic Intermediate) reagents->intermediate1 Michael Addition intermediate2 Cyclized Intermediate (Pyrazolidinone) intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrazole intermediate2->product Elimination of EtOH & Me2NH

Caption: General workflow for pyrazole synthesis.

Protocol 3.1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Phenylhydrazine (1.0 equiv)

  • Ethanol or Acetic Acid (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.43 g) in 20 mL of ethanol.

  • Add phenylhydrazine (10 mmol, 1.08 g) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-5 hours. The use of acetic acid as a solvent can also accelerate the reaction.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (e.g., silica gel, using a hexane-ethyl acetate gradient) or recrystallization.

Reactant 1Reactant 2SolventYield (%)Reference
This compoundPhenylhydrazineEthanolHighGeneral Method[5]
This compoundHydrazine HydrateMethanolGoodGeneral Method[7]
Substituted AcrylateSubstituted HydrazineAcetic Acid75-90%Specific Examples[8]

Core Application: Pyrimidine Synthesis

The pyrimidine ring is another privileged heterocycle, most notably forming the backbone of nucleobases in DNA and RNA.[9] this compound can be used in condensation reactions with amidines or guanidines to construct the pyrimidine core.[10]

Mechanism: A [3+3] Cyclocondensation Approach

This synthesis is a classic example of a [3+3] fragment condensation. The acrylate acts as the three-carbon electrophilic component. The amidine, with its N-C-N framework, provides the other three atoms. The reaction is initiated by the nucleophilic attack of an amidine nitrogen onto the β-carbon of the acrylate, followed by cyclization and elimination of dimethylamine and ethanol.

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product acrylate This compound step1 1. Michael Addition acrylate->step1 amidine Amidine or Guanidine amidine->step1 step2 2. Intramolecular Cyclization step1->step2 step3 3. Elimination step2->step3 pyrimidine Substituted Pyrimidinone step3->pyrimidine

Caption: Mechanistic steps in pyrimidine synthesis.

Protocol 4.1: Synthesis of 2-Amino-6-hydroxypyrimidine-5-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Guanidine hydrochloride (1.1 equiv)

  • Sodium ethoxide (2.2 equiv)

  • Anhydrous Ethanol

Procedure:

  • Prepare a fresh solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal (2.2 equiv) in ethanol or by using a commercial solution.

  • In a separate flask, add guanidine hydrochloride (1.1 equiv) to the sodium ethoxide solution and stir for 20 minutes at room temperature to liberate the free base.

  • Add this compound (1.0 equiv) to the guanidine solution.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture with an acid (e.g., glacial acetic acid or dilute HCl) to a pH of ~7. This will precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water and then cold ethanol.

  • Dry the product under vacuum to yield the target pyrimidinone.

Core Application: Pyridine Synthesis

The synthesis of functionalized pyridines is of great interest in agrochemistry and materials science. While less common than for pyrazoles or pyrimidines, this compound can participate in cycloaddition or multicomponent reactions to form pyridine rings, often requiring a co-reactant that provides a C2N or equivalent synthon.[11]

Protocol 5.1: Multicomponent Synthesis of a Substituted Pyridine

This protocol outlines a general approach based on multicomponent strategies for pyridine synthesis.

Materials:

  • This compound (1.0 equiv)

  • A malononitrile or cyanoacetamide derivative (1.0 equiv)

  • An aldehyde or ketone (1.0 equiv)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., Ethanol, DMF)

Procedure:

  • To a solution of the aldehyde/ketone (1.0 equiv) and the malononitrile/cyanoacetamide derivative (1.0 equiv) in ethanol, add a catalytic amount of piperidine.

  • Stir the mixture at room temperature for 30 minutes to form the Knoevenagel condensation product.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product often precipitates upon cooling. Collect the solid by filtration and wash with cold ethanol.

  • If no solid forms, concentrate the solvent and purify the residue using column chromatography.

Summary and Outlook

This compound is a robust and versatile reagent for constructing essential heterocyclic systems. Its predictable reactivity, driven by the enaminone functional group, allows for the efficient synthesis of substituted pyrazoles, pyrimidines, and pyridines. The protocols described herein represent foundational methods that can be adapted and expanded by researchers to create novel derivatives for applications in drug discovery and materials science. Future work will likely focus on expanding the scope of multicomponent reactions involving this synthon and its application in asymmetric catalysis to generate chiral heterocyclic products.

References

  • Recent preparations and synthetic applications of enaminones.
  • Synthesis of ethyl 3-(diethylamino)
  • Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis. [Link]
  • Asymmetric Enamine Catalysis.
  • Recent Developments in the Chemistry of Enaminones.
  • Enamines. Master Organic Chemistry. [Link]
  • A new synthesis of alkyl (E)-(3-dimethylamino)acrylates.
  • Ethyl (Z)-3-(Dimethylamino)
  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry.
  • (Z)-ethyl 3-(dimethylamino)
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups.
  • Recent advances in the synthesis of new pyrazole deriv
  • Cycloaddition with ethyl acrylate.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. MDPI. [Link]
  • Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. PMC - NIH. [Link]
  • N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica. [Link]
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
  • A Comprehensive Investigation of ethyl 2-(3-methoxybenzyl) acrylate Substituted Pyrazolone Analogue: Synthesis, Computational and Biological Studies.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
  • Product Class 12: Pyrimidines. Thieme Connect. [Link]
  • Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. PubMed. [Link]
  • Ethyl 2-cyano-3-(dimethylamino)
  • 2-(Dimethylamino)

Sources

Application Notes & Protocols for (Z)-ethyl 3-(dimethylamino)acrylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-ethyl 3-(dimethylamino)acrylate is a highly versatile and valuable precursor in the field of medicinal chemistry and pharmaceutical development. As a trifunctional reagent, its unique electronic and structural characteristics offer a powerful platform for the efficient construction of complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the properties, reactivity, and practical application of this key synthetic intermediate. We will explore its role as a powerful synthon and provide detailed, field-proven protocols for its use in the synthesis of notable pharmaceutical compounds. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Chemical Properties and Reactivity Profile

This compound, often referred to as an enaminone ester, possesses a dual-reactivity profile that makes it an exceptional building block in organic synthesis.[1] The molecule's utility stems from the synergistic interplay between the electron-donating dimethylamino group and the electron-withdrawing ethyl acrylate moiety.

Key Physicochemical Properties

PropertyValueReference
IUPAC Name ethyl (Z)-3-(dimethylamino)prop-2-enoate[2]
CAS Number 924-99-2[2]
Molecular Formula C₇H₁₃NO₂[2]
Molecular Weight 143.18 g/mol [2]
Appearance Light yellow oil or crystal solid[1]
Boiling Point 80-83 °C at 5 mmHg[3]
InChI Key MVUMJYQUKKUOHO-AATRIKPKSA-N

Core Reactivity:

The molecule's reactivity can be understood through two primary modes:

  • Michael Acceptor: The α,β-unsaturated ester system is electrophilic at the β-carbon, making it susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles. This facilitates efficient carbon-carbon and carbon-heteroatom bond formation.[1]

  • Alkyne Synthon with a Leaving Group: The dimethylamino group is an excellent leaving group, particularly after an initial reaction at the β-carbon. In cycloaddition reactions, this allows for a subsequent elimination step that leads to the formation of stable aromatic heterocyclic systems. This behavior allows the acrylate to function as a synthetic equivalent to an alkyne, a concept crucial for its application in heterocycle synthesis.[4]

G cluster_0 Reactivity Profile Precursor This compound MichaelAddition Michael Addition (C-3 Position) Precursor->MichaelAddition 1 Cycloaddition Cycloaddition-Elimination (Alkyne Synthon) Precursor->Cycloaddition 2 Intermediate Adduct Intermediate MichaelAddition->Intermediate Heterocycle Aromatic Heterocycle (e.g., Pyrazole, Triazole) Cycloaddition->Heterocycle Elimination of Me2NH Nucleophile Nucleophile (e.g., R-NH2, R-SH, Grignards) Nucleophile->MichaelAddition Dinucleophile Dinucleophile (e.g., Hydrazine, Azide) Dinucleophile->Cycloaddition

Caption: Dual reactivity of this compound.

Applications in the Synthesis of Marketed Pharmaceuticals

The versatility of this compound is demonstrated by its application in the synthesis of several important drugs. Its ability to serve as a scaffold for building key heterocyclic cores is a recurring theme.

  • Allopurinol (for Gout): Allopurinol is a xanthine oxidase inhibitor used to treat gout and high uric acid levels in the blood.[4] The synthesis of its core pyrazole ring can be efficiently achieved using an acrylate derivative.

  • Rufinamide (for Epilepsy): Rufinamide is an anticonvulsant medication used for treating seizures associated with Lennox-Gastaut syndrome.[4] Its central 1,2,3-triazole ring is constructed via a cycloaddition reaction where an acrylate derivative serves as a key building block.

  • Quinolone Antibacterials: This broad class of antibiotics relies on a core quinolone structure. This compound is a key intermediate in modern synthetic routes to these vital medicines.[3][5]

Synthetic Protocols: From Precursor to Pharmaceutical Core

The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemistry.

Protocol 1: Synthesis of 3-Amino-4-carbethoxypyrazole (Allopurinol Intermediate)

Principle: This protocol utilizes a derivative, ethyl-2-cyano-3-(dimethylamino)acrylate, which demonstrates the same reactivity principle. The reaction proceeds via a cycloaddition of hydrazine hydrate, which acts as a 1,2-dinucleophile. The initial adduct rapidly cyclizes and then aromatizes by eliminating the stable dimethylamine molecule to yield the pyrazole ring.[4]

G cluster_workflow Workflow for Pyrazole Synthesis Start Dissolve Acrylate in Methanol AddHydrazine Add Hydrazine Hydrate (Dropwise, RT, N2 atm) Start->AddHydrazine Stir Stir at RT (10 hrs, Monitor by TLC) AddHydrazine->Stir Evaporate Evaporate Solvent (Under Vacuum) Stir->Evaporate AddEtOAc Add Ethyl Acetate (Precipitation) Evaporate->AddEtOAc Isolate Filter & Wash (Product Isolation) AddEtOAc->Isolate

Caption: Experimental workflow for pyrazole synthesis.

Materials and Reagents:

  • Ethyl-2-cyano-3-(dimethylamino)acrylate (or similar acrylate synthon)

  • Hydrazine hydrate (85% aqueous solution)

  • Methanol (Anhydrous)

  • Ethyl Acetate

  • Standard glassware for organic synthesis, magnetic stirrer, TLC setup

  • Nitrogen source

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl-2-cyano-3-(dimethylamino)acrylate (1.0 eq) in methanol (approx. 4 mL per gram of acrylate) at room temperature.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas. Maintaining an inert atmosphere is good practice, especially for extended reaction times.

  • Reagent Addition: Slowly add hydrazine hydrate (2.0 eq, 85% solution) dropwise to the stirring solution at room temperature. An exotherm may be observed; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 10-12 hours at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator at a bath temperature of ~45°C.

  • Product Precipitation: To the resulting residue, add ethyl acetate (approx. 9 mL per gram of initial acrylate) at room temperature and stir for 15-20 minutes. The product should precipitate as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or methanol. Dry the product under vacuum to yield 3-Amino-4-carbethoxy pyrazole.

Safety Precautions:

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • This compound may cause skin and eye irritation or an allergic skin reaction. Avoid inhalation and direct contact.[2][6]

Protocol 2: One-Pot Synthesis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide)

Principle: This elegant synthesis demonstrates the power of the acrylate as an alkyne synthon. The process begins with a thermal [3+2] cycloaddition between 2,6-difluorobenzyl azide and the acrylate. The resulting triazoline intermediate is not isolated but is directly treated with methanolic ammonia. The ammonia serves both as a nucleophile to form the amide and to facilitate the elimination of dimethylamine, driving the aromatization to the stable 1,2,3-triazole ring.[4]

Materials and Reagents:

  • This compound

  • 2,6-difluorobenzyl azide (Can be synthesized from the corresponding bromide/chloride)

  • Methanolic Ammonia (Saturated solution)

  • Reaction vessel suitable for heating (e.g., sealed tube or flask with condenser)

Reaction Parameters:

ReagentMolar RatioTemperature (°C)Time (h)Overall Yield (%)
This compound1.0130-1354~74%[4]
2,6-difluorobenzyl azide1.0130-1354
Methanolic AmmoniaExcessRoom Temp.-

Procedure:

  • Cycloaddition: In a suitable reaction vessel, combine 2,6-difluorobenzyl azide (1.0 eq) and this compound (1.0-1.2 eq). Note: The original literature suggests this can be done neat (without solvent).

  • Thermal Reaction: Heat the mixture to 130-135°C and maintain this temperature for approximately 4 hours, stirring if possible. Monitor the reaction by TLC for the disappearance of the azide.

  • Cooling: After the cycloaddition is complete, cool the reaction mixture to room temperature.

  • Ammonolysis and Aromatization: To the crude intermediate, add a saturated solution of methanolic ammonia in excess. Seal the vessel (if safe to do so) or fit with a condenser and stir at room temperature. The reaction time for this step can vary and should be monitored by TLC.

  • Work-up and Isolation: Upon completion, the product often crystallizes from the reaction mixture. The solvent can be partially evaporated under reduced pressure to enhance crystallization.

  • Purification: Collect the solid by filtration, wash with cold methanol, and dry. The resulting white crystalline solid is Rufinamide, which can be further purified by recrystallization if necessary.[4]

Causality: The high temperature in step 2 is necessary to overcome the activation energy for the cycloaddition. The one-pot nature of this protocol is highly efficient, as it avoids the isolation of the unstable triazoline intermediate, directly leading to the final stable product and improving the overall yield.[4]

Conclusion

This compound is a cornerstone intermediate for modern pharmaceutical synthesis. Its predictable, dual-mode reactivity provides a reliable and efficient entry point to a wide array of complex heterocyclic structures.[1] The protocols detailed herein for the synthesis of key pharmaceutical cores found in Allopurinol and Rufinamide underscore its strategic importance.[4] By understanding the mechanistic principles behind its application—namely its function as both a Michael acceptor and a masked alkyne—drug development professionals can leverage this precursor to streamline synthetic pathways, improve yields, and accelerate the discovery of new chemical entities.

References

  • N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic.Der Pharma Chemica, 2011, 3 (1):381-387.[Link]
  • CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate.
  • This compound | C7H13NO2 | CID 5357228.
  • CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies.MDPI.[Link]

Sources

The Versatile Synthon: A Guide to the Mechanism of Action and Application of (Z)-ethyl 3-(dimethylamino)acrylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-ethyl 3-(dimethylamino)acrylate stands as a pivotal and versatile C3 synthon in the realm of organic synthesis, particularly in the construction of diverse heterocyclic frameworks. Its unique electronic and structural features, characterized by an electron-poor double bond and a labile dimethylamino group, render it a highly reactive and predictable building block. This guide provides an in-depth exploration of the mechanistic principles governing its reactivity and offers detailed, field-proven protocols for its application in the synthesis of valuable heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for harnessing the full synthetic potential of this powerful reagent.

Core Physicochemical Properties and Reactivity

This compound is a polar, aprotic molecule with the following key characteristics:

PropertyValueSource
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
AppearanceColorless to pale yellow liquid-
Boiling Point80-83 °C at 5 mmHg

The reactivity of this compound is dominated by two key features:

  • Electrophilic β-Carbon: The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack. This classic Michael acceptor characteristic is the initiating step in many of its reactions.

  • Dimethylamino Leaving Group: The dimethylamino group, being a reasonably good leaving group, particularly after protonation or in the presence of a suitable nucleophile, facilitates subsequent cyclization or substitution reactions. This "push-pull" electronic arrangement is central to its utility as a synthon.

The general mechanism of action can be visualized as a two-stage process: a nucleophilic addition followed by an elimination/cyclization.

General_Mechanism reagent This compound intermediate Tetrahedral Intermediate nucleophile Nucleophile (Nu-H) nucleophile->reagent 1. Michael Addition product Substituted/Cyclized Product intermediate->product 2. Elimination/Cyclization leaving_group Dimethylamine intermediate->leaving_group Elimination

Caption: General reaction pathway of this compound.

Application in Heterocyclic Synthesis: Mechanisms and Protocols

The unique reactivity profile of this compound has been extensively exploited for the synthesis of a wide array of heterocycles, including pyrimidines and pyridones.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a fundamentally important class of heterocycles found in nucleic acids and a vast number of pharmaceuticals. This compound serves as a versatile three-carbon building block for the construction of the pyrimidine ring through condensation with various amidine-containing reagents.

The synthesis of pyrimidines from this compound and an amidine (such as urea or guanidine) proceeds via a sequential addition-elimination and cyclocondensation mechanism.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the amidine onto the electrophilic β-carbon of the acrylate.

  • Proton Transfer & Elimination: A proton transfer is followed by the elimination of dimethylamine, forming a more stable enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the ester carbonyl carbon in an intramolecular fashion.

  • Dehydration/Aromatization: Subsequent elimination of ethanol and tautomerization leads to the formation of the aromatic pyrimidine ring.

Pyrimidine_Synthesis start This compound + Amidine (H2N-C(R)=NH) step1 Michael Addition intermediate1 Tetrahedral Intermediate step1->intermediate1 step2 Elimination of HN(CH3)2 enamine Enamine Intermediate step2->enamine step3 Intramolecular Cyclization cyclic_intermediate Cyclic Intermediate step3->cyclic_intermediate step4 Elimination of EtOH & Tautomerization product Substituted Pyrimidine step4->product

Caption: Workflow for pyrimidine synthesis.

This protocol details the synthesis of a highly functionalized pyrimidine using urea as the N-C-N source.

Materials:

  • This compound (1.0 eq)

  • Urea (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add urea and stir until it is completely dissolved.

  • Add this compound dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and then with deionized water.

  • The crude product can be recrystallized from an ethanol/water mixture to afford the pure ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.[1]

Expected Outcome:

  • Appearance: White to off-white solid.

  • Yield: 70-85%.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 11.5-12.5 (br s, 1H, OH), 7.9-8.1 (s, 1H, pyrimidine-H), 6.8-7.2 (br s, 2H, NH₂), 4.1-4.3 (q, 2H, OCH₂CH₃), 1.2-1.3 (t, 3H, OCH₂CH₃).[2]

    • ¹³C NMR (DMSO-d₆): δ ~170 (C=O, ester), ~165 (C4-OH), ~160 (C2-NH₂), ~155 (C6), ~100 (C5), ~60 (OCH₂), ~14 (CH₃).[2]

    • IR (KBr, cm⁻¹): ~3400-3200 (N-H, O-H stretch), ~1700 (C=O stretch, ester), ~1650 (C=C, C=N stretch).[1]

Synthesis of Pyridone Derivatives

This compound is an excellent precursor for the synthesis of substituted pyridones through reaction with active methylene compounds. This reaction pathway is a variation of the Hantzsch pyridine synthesis.

The reaction with an active methylene compound, such as malononitrile, proceeds through a cascade of reactions involving Michael addition, elimination, and cyclization.

  • Michael Addition: The carbanion generated from the active methylene compound attacks the β-carbon of the acrylate.

  • Elimination: The resulting intermediate eliminates the dimethylamino group to form a new, more complex Michael acceptor.

  • Cyclization and Tautomerization: In the presence of a base and a source of ammonia (often from the reaction conditions or added ammonium acetate), an intramolecular cyclization occurs, followed by tautomerization to yield the stable pyridone ring system.

Pyridone_Synthesis start This compound + Active Methylene Compound (e.g., Malononitrile) step1 Michael Addition intermediate1 Adduct step1->intermediate1 step2 Elimination of HN(CH3)2 new_acceptor New Michael Acceptor step2->new_acceptor step3 Cyclization & Tautomerization product Substituted Pyrid-2-one step3->product

Caption: General workflow for pyridone synthesis.

This protocol describes the synthesis of a substituted pyridone from this compound and cyanoacetamide.

Materials:

  • This compound (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • Piperidine (catalytic amount)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and cyanoacetamide in anhydrous ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain the pure substituted pyridone.

Expected Outcome:

  • Appearance: Crystalline solid.

  • Yield: 65-80%.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ ~11.0 (br s, 1H, NH), 7.5-8.0 (s, 1H, pyridine-H), 7.0-7.5 (br s, 2H, NH₂), 4.0-4.2 (q, 2H, OCH₂CH₃), 1.1-1.3 (t, 3H, OCH₂CH₃).

    • ¹³C NMR (DMSO-d₆): δ ~168 (C=O, ester), ~162 (C=O, pyridone), ~158 (C-NH₂), ~145 (C-H), ~105 (C-CN), ~95 (C-COOEt), ~60 (OCH₂), ~14 (CH₃).

    • IR (KBr, cm⁻¹): ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1700 (C=O stretch, ester), ~1650 (C=O stretch, pyridone).

Conclusion

This compound is a remarkably versatile and efficient building block in organic synthesis. Its predictable reactivity, governed by the interplay of its Michael acceptor character and the lability of the dimethylamino group, allows for the straightforward construction of complex and medicinally relevant heterocyclic systems. The protocols provided herein serve as a practical starting point for researchers to explore the vast synthetic potential of this valuable reagent. Careful control of reaction conditions and a thorough understanding of the underlying mechanisms will undoubtedly lead to the discovery of novel synthetic transformations and the development of new molecular entities.

References

  • Supporting Information - The Royal Society of Chemistry.
  • Spectral Assignments and Reference Data - CONICET.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc. 2023, 67(1).
  • PubChem Compound Summary for CID 5357228, this compound. National Center for Biotechnology Information.
  • Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents.

Sources

Application Notes & Protocols: Strategic Synthesis of Pyrimidines Utilizing (Z)-ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrimidines and (Z)-ethyl 3-(dimethylamino)acrylate

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of countless therapeutic agents with applications ranging from anticancer and antiviral to antimicrobial and cardiovascular treatments.[1][2] As integral components of DNA and RNA (cytosine, thymine, and uracil), their biological significance is profound.[3][4] The efficient construction of substituted pyrimidine rings is therefore a critical endeavor for researchers and drug development professionals.

This compound has emerged as a highly valuable and versatile "C3 synthon" or three-carbon building block for pyrimidine synthesis.[5] As a β-enamino ester, it possesses a unique electronic profile that facilitates cyclocondensation reactions. The enamine's dimethylamino group acts as an excellent leaving group, while the acrylate moiety provides two electrophilic centers, making it an ideal partner for reaction with various N-C-N dinucleophiles like amidines, guanidines, or ureas.[4][6] This approach offers a direct, efficient, and often high-yielding pathway to functionalized pyrimidines, bypassing more complex or multi-step synthetic routes.

This document provides a detailed guide to the underlying mechanism, a robust experimental protocol, and practical insights for the successful synthesis of pyrimidine derivatives using this compound.

Reaction Mechanism and Scientific Rationale

The synthesis of the pyrimidine ring from this compound and an N-C-N fragment (such as an amidine) is a classic example of a cyclocondensation reaction.[7][8] The process can be understood through a logical sequence of nucleophilic attack, intramolecular cyclization, and elimination.

Causality of the Reaction Pathway:

  • Activation of the Nucleophile: The reaction is typically performed under basic conditions (e.g., using sodium ethoxide). The base deprotonates the amidine salt (e.g., guanidine hydrochloride), generating the free amidine, which is a potent dinucleophile.

  • Initial Nucleophilic Attack (Michael Addition): One of the nitrogen atoms of the amidine performs a nucleophilic attack on the β-carbon of the acrylate system. This is a classic Michael-type addition, driven by the electrophilic nature of the conjugated ester.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then attacks the electrophilic carbonyl carbon of the ester group. This intramolecular step forms the six-membered heterocyclic ring.

  • Aromatization via Elimination: The resulting tetrahedral intermediate is unstable. It collapses to re-form the carbonyl double bond, leading to the elimination of the ethoxy group (as ethanol). Subsequently, or concurrently, the dimethylamino group is eliminated, and a final tautomerization step yields the stable, aromatic pyrimidine ring.

The overall transformation efficiently converts simple, acyclic precursors into a complex, high-value heterocyclic system.

Pyrimidine Synthesis Mechanism General Mechanism of Pyrimidine Formation cluster_0 Reactants cluster_1 Reaction Sequence cluster_2 Products & Byproducts Amidine Amidine (N-C-N Nucleophile) Michael_Addition 1. Michael Addition Amidine->Michael_Addition Base (e.g., NaOEt) Enaminone This compound (C-C-C Electrophile) Enaminone->Michael_Addition Cyclization 2. Intramolecular Cyclization Michael_Addition->Cyclization Acyclic Intermediate Elimination 3. Elimination & Aromatization Cyclization->Elimination Cyclic Intermediate Pyrimidine Substituted Pyrimidine Elimination->Pyrimidine Byproducts Byproducts: - Dimethylamine - Ethanol Elimination->Byproducts Experimental Workflow start Start prep_base Prepare Sodium Ethoxide in Absolute Ethanol start->prep_base add_guanidine Add Guanidine HCl to Base Solution prep_base->add_guanidine add_enaminone Slowly Add This compound add_guanidine->add_enaminone reflux Heat to Reflux (4-6 hours) add_enaminone->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Neutralize with Acetic Acid monitor->workup Complete precipitate Reduce Volume, Precipitate Product workup->precipitate isolate Isolate by Filtration precipitate->isolate purify Purify by Recrystallization isolate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Sources

The Lynchpin of Modern Fungicides: Applications of (Z)-Ethyl 3-(Dimethylamino)acrylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile C3 Synthon

(Z)-ethyl 3-(dimethylamino)acrylate, often abbreviated as E-DMAA, is a highly functionalized and versatile chemical intermediate that has become indispensable in the synthesis of a wide range of agrochemicals.[1][2] Its unique enaminone structure, characterized by an electron-donating dimethylamino group conjugated with an electron-withdrawing ethyl acrylate moiety, provides a dual reactivity profile. This allows it to act as a flexible three-carbon (C3) building block, streamlining complex synthetic pathways and improving overall yields in the production of high-value active ingredients.[1] This guide delves into the core applications of E-DMAA in agrochemical synthesis, focusing on its pivotal role in the production of strobilurin fungicides, and provides detailed protocols for its practical application in a research and development setting.

Pillar of Reactivity: Mechanistic Insights

The synthetic utility of this compound stems from its inherent electronic properties. The molecule can be visualized as a polarized system with distinct reactive sites, making it a prime substrate for various transformations.

  • Michael Acceptor: The electron-withdrawing nature of the ester group makes the β-carbon electrophilic and susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles.

  • Leaving Group Potential: The dimethylamino group is an excellent leaving group, particularly after protonation or in the presence of a suitable nucleophile. This allows for facile substitution reactions at the β-position.

  • Versatile Intermediate: The combination of these features enables its use in cyclization and condensation reactions to form complex heterocyclic structures, which are common motifs in modern agrochemicals.

This dual reactivity is the cornerstone of its application, providing a reliable and efficient method for constructing the core scaffolds of many potent fungicides.[1][2]

Application Focus: Synthesis of Strobilurin Fungicides

The most significant and widespread application of this compound in the agrochemical industry is in the synthesis of strobilurin fungicides.[3][4] This class of fungicides, inspired by a naturally occurring antifungal compound, acts by inhibiting mitochondrial respiration in fungi.[3][5][6] E-DMAA is a key precursor for constructing the essential (E)-β-methoxyacrylate pharmacophore, which is critical for their fungicidal activity.[3][5]

Case Study: Synthesis of Azoxystrobin

Azoxystrobin is a broad-spectrum, systemic fungicide with global importance in crop protection.[5] Its synthesis provides a quintessential example of the strategic use of E-DMAA. The overall process involves the coupling of two key fragments: a substituted pyrimidinyl ether and the methoxyacrylate side chain derived from an E-DMAA-related intermediate.[5][7]

A common synthetic route involves the reaction of an intermediate like methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.[8][9] The precursor to this, in turn, is often synthesized using chemistry related to E-DMAA, highlighting its foundational role. Patents reveal that intermediates structurally similar to E-DMAA are crucial for building the core structure of Azoxystrobin, achieving high yields in the process.[7][8][10]

The following diagram illustrates a generalized synthetic pathway for the formation of the Azoxystrobin core, emphasizing the key bond formation catalyzed by reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO).[9]

Azoxystrobin_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_product Product Intermediate Methyl (E)-2-[2-(6-chloropyrimidin- 4-yloxy)phenyl]-3-methoxyacrylate Azoxystrobin Azoxystrobin Intermediate->Azoxystrobin Coupling Reaction Cyanophenol 2-Cyanophenol Cyanophenol->Azoxystrobin Catalyst DABCO Catalyst->Azoxystrobin Base K₂CO₃ in DMF Base->Azoxystrobin

Caption: Generalized workflow for the final coupling step in Azoxystrobin synthesis.

Experimental Protocols

The following protocols are generalized representations based on methodologies described in the patent literature.[9][10] They are intended for instructional purposes for researchers in a controlled laboratory setting.

Protocol 1: Synthesis of a Key Azoxystrobin Precursor

Objective: To synthesize methyl 2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-dimethylaminoacrylate, a key intermediate in Azoxystrobin production.

Materials:

  • 2-(2-(6-chloropyrimidin-4-oxy)phenyl)-3-dimethylamino acrylate methyl ester

  • Salicylonitrile (2-cyanophenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

Procedure:

  • Reaction Setup: To a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-(2-(6-chloropyrimidin-4-oxy)phenyl)-3-dimethylamino acrylate methyl ester (34g) and salicylonitrile (12.0g).[10]

  • Solvent and Base Addition: Add N,N-dimethylformamide (100 mL) as the solvent, followed by anhydrous potassium carbonate (15.5g) as the base.[10]

  • Catalyst Addition: Introduce the catalyst, DABCO (0.1g).[10]

  • Reaction: Heat the mixture to 80°C and maintain stirring for 3 hours.[10] Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Work-up: After the reaction is complete, evaporate the DMF under reduced pressure.[10]

  • Extraction: Dissolve the resulting residue in toluene. Wash the toluene solution with water and separate the layers.[10]

  • Isolation: Concentrate the organic phase to obtain the solid product, methyl 2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-dimethylaminoacrylate.[10]

  • Analysis: The expected yield of this step is typically high, often reported around 97%.[10]

Causality and Insights:

  • Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.

  • Base: Anhydrous potassium carbonate is a crucial acid scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product.

  • Catalyst: DABCO is a highly effective nucleophilic catalyst that accelerates the rate of this type of etherification reaction, often allowing for milder reaction conditions and shorter reaction times.[9]

Broader Applications in Agrochemicals

While its role in strobilurin synthesis is paramount, the utility of E-DMAA and its derivatives extends to other areas of agrochemical development.

Other Strobilurin Fungicides

The same fundamental chemistry is applied to produce other important strobilurins like Pyraclostrobin and Picoxystrobin . The synthesis of these molecules also relies on building blocks derived from or structurally related to E-DMAA to form the critical methoxyacrylate toxophore.[3] Although the specific side chains differ, the core synthetic strategy remains consistent.

Potential in Herbicides and Insecticides

The versatile reactivity of E-DMAA makes it a valuable intermediate for creating a variety of heterocyclic systems. While its primary documented use is in fungicides, it serves as a building block for other biologically active molecules, indicating its potential for the synthesis of novel herbicides and insecticides.[2]

Summary of Applications

The following table summarizes the key agrochemical applications of this compound and its derivatives.

AgrochemicalClassRole of this compound Derivative
Azoxystrobin Fungicide (Strobilurin)Key precursor for the β-methoxyacrylate pharmacophore.[5][7]
Pyraclostrobin Fungicide (Strobilurin)Building block for the core fungicidal structure.[11][12][13][14][15]
Picoxystrobin Fungicide (Strobilurin)Used in the synthesis of the active methoxyacrylate moiety.[3]
Various Heterocycles General IntermediateVersatile C3 synthon for pharmaceuticals and agrochemicals.[1][2]

Conclusion

This compound is more than just a chemical intermediate; it is a cornerstone of modern agrochemical synthesis. Its elegant and efficient reactivity has enabled the large-scale production of some of the most effective fungicides used in global agriculture today. The principles guiding its application, particularly in the synthesis of strobilurins like Azoxystrobin, demonstrate the power of strategic molecular design. For researchers and professionals in the field, a thorough understanding of the chemistry and application of E-DMAA is essential for both optimizing existing processes and innovating the next generation of crop protection solutions.

References

  • Leapchem. (n.d.). Ethyl 3-(N,N-dimethylamino)acrylate丨CAS 924-99-2.
  • 24ChemicalResearch. (2026). Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2026 Forecast to 2033.
  • European Patent Office. (2018). PREPARATION METHOD FOR AZOXYSTROBIN AND INTERMEDIATE THEREOF - EP 3770147 A1.
  • AERU, University of Hertfordshire. (n.d.). Azoxystrobin (Ref: ICI 5504).
  • Yang, X., et al. (2013). Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Asian Journal of Chemistry.
  • Huang, J. (2016). Synthesis technology of pyraclostrobin. SciSpace.
  • Patsnap. (n.d.). Azoxystrobin patented technology retrieval search results. Eureka.
  • Google Patents. (n.d.). CN106008347A - Synthesis technology of pyraclostrobin.
  • Google Patents. (n.d.). CN101524076A - Fungicide composition.
  • Google Patents. (n.d.). CN103145627A - Azoxystrobin synthesis method.
  • Google Patents. (n.d.). CN110105287B - Synthesis process of pyraclostrobin.
  • Google Patents. (n.d.). CN103102308B - Method of preparing pyraoxystrobin.
  • Google Patents. (n.d.). CN104592117A - Synthesis method of pyraclostrobin.
  • Google Patents. (n.d.). WO2008043978A1 - Preparation of azoxystrobin.
  • Yang, Z. M., et al. (2018). Synthesis of carbon-14 labeled ZJ0712, a novel strobilurin fungicide. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 812-819.
  • National Center for Biotechnology Information. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.

Sources

The Pivotal Role of (Z)-ethyl 3-(dimethylamino)acrylate in Advancing Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Unique Building Block

In the landscape of modern organic synthesis, particularly within the realm of drug discovery and development, multicomponent reactions (MCRs) have emerged as a cornerstone for achieving molecular complexity in a single, efficient step. These reactions, where three or more reactants combine in a one-pot fashion, offer significant advantages in terms of atom economy, reduced waste, and the rapid generation of diverse chemical libraries. Central to the success of many MCRs is the judicious choice of starting materials. Among these, (Z)-ethyl 3-(dimethylamino)acrylate has established itself as a remarkably versatile and powerful building block. Its unique electronic and structural features, characterized by a conjugated enaminone system, bestow upon it a dual reactivity profile, enabling it to act as both a nucleophile and an electrophile. This allows for its participation in a wide array of domino and cycloaddition reactions, leading to the efficient construction of a multitude of biologically relevant heterocyclic scaffolds.

This comprehensive guide delves into the multifaceted role of this compound in MCRs. We will explore its intrinsic reactivity, dissect the mechanisms through which it orchestrates complex transformations, and provide detailed, field-proven protocols for the synthesis of key heterocyclic systems, including pyridines, pyrroles, and pyrazoles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this exceptional reagent in their synthetic endeavors.

Core Principles of Reactivity

The synthetic utility of this compound stems from its enaminone functionality. The nitrogen lone pair of the dimethylamino group pushes electron density into the carbon-carbon double bond, rendering the α-carbon nucleophilic. Conversely, the β-carbon, being conjugated to the electron-withdrawing ethyl ester group, is electrophilic. This push-pull electronic arrangement is key to its diverse reactivity. Furthermore, the dimethylamino group can act as a good leaving group upon nucleophilic attack at the β-position, facilitating subsequent cyclization and aromatization steps.

Application in Multicomponent Synthesis of Pyridines

The synthesis of highly substituted pyridines is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. This compound serves as a key synthon in several MCR strategies for constructing the pyridine ring. A common and effective approach involves a three-component reaction with an active methylene compound (e.g., malononitrile) and an aldehyde.

Mechanistic Rationale: A Domino Knoevenagel/Michael Addition/Cyclization Cascade

The reaction is believed to proceed through a domino sequence initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the enolate of the active methylene compound to the electrophilic β-position of this compound. The resulting intermediate then undergoes intramolecular cyclization with the elimination of dimethylamine, leading to a dihydropyridine, which subsequently oxidizes to the aromatic pyridine.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A Aldehyde (R-CHO) C Knoevenagel Adduct A->C B Active Methylene Compound (NC-CH2-CN) B->C E Michael Adduct C->E D This compound D->E F Dihydropyridine Intermediate E->F - (CH3)2NH G Substituted Pyridine F->G - [H] G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization & Dehydration cluster_2 Step 3: Oxidation A α-Amino Ketone C Michael Adduct A->C B This compound B->C D Dihydropyrrole Intermediate C->D - H2O E Substituted Pyrrole D->E - [H] G cluster_0 Pathway A cluster_1 Pathway B cluster_2 Final Assembly A Hydrazine C Pyrazolidinone Intermediate A->C B This compound B->C G Substituted Pyrazole C->G D Aldehyde F Knoevenagel Adduct D->F E Active Methylene Compound E->F F->G

The Versatile Building Block: A Guide to the Experimental Setup for Reactions Involving (Z)-ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

(Z)-ethyl 3-(dimethylamino)acrylate is a valuable and versatile reagent in organic chemistry, prized for its dual functionality as an electron-rich enamine and a Michael acceptor. Its strategic importance lies in its ability to participate in a wide array of chemical transformations, providing access to a diverse range of heterocyclic and carbocyclic frameworks that are central to medicinal chemistry and materials science. This guide will delve into the practical aspects of utilizing this reagent, offering detailed protocols and the scientific reasoning behind the experimental choices.

Physicochemical Properties and Safety Considerations

Before embarking on any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

This compound [1]

  • CAS Number: 924-99-2[1]

  • Molecular Formula: C₇H₁₃NO₂[1]

  • Molecular Weight: 143.18 g/mol [1]

  • Appearance: Typically a solid

  • Solubility: Soluble in many common organic solvents.

Safety and Handling: this compound may cause skin and eye irritation, and may cause an allergic skin reaction.[1] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[2][3][4]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its electronic nature. The lone pair of electrons on the nitrogen atom is in conjugation with the π-system of the acrylate, rendering the β-carbon electron-rich and nucleophilic. Conversely, the α,β-unsaturated ester moiety makes the β-carbon susceptible to nucleophilic attack in a Michael-type addition. This dual reactivity allows it to act as a versatile synthon in various annulation and addition reactions.

Application in Heterocyclic Synthesis: The Construction of Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical agents. The inherent reactivity of this compound provides an efficient entry into this important class of heterocycles. A common and effective strategy involves the reaction of an enamine with a 1,3-dicarbonyl compound, a variation of the Hantzsch pyridine synthesis.[5][6][7][8]

Protocol: Synthesis of Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details a representative procedure for the synthesis of a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product reactant1 This compound reaction_node Reflux in Ethanol reactant1->reaction_node reactant2 Benzaldehyde reactant2->reaction_node reactant3 Ethyl Acetoacetate reactant3->reaction_node product Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate reaction_node->product caption Dihydropyridine Synthesis Workflow

Dihydropyridine Synthesis Workflow

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound143.18101.0
Benzaldehyde106.12101.0
Ethyl Acetoacetate130.14101.0
Ethanol (anhydrous)-20 mL-
Acetic Acid (glacial)60.05catalytic-

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.43 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol to the flask, followed by a catalytic amount of glacial acetic acid (2-3 drops). The acetic acid catalyzes the initial Knoevenagel condensation.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired dihydropyridine.

Rationale and Self-Validation: The success of this reaction relies on the sequential formation of intermediates. The initial Knoevenagel condensation between benzaldehyde and ethyl acetoacetate is followed by a Michael addition of the enamine (or its enolate equivalent) and subsequent cyclization and dehydration. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). Consistent spectroscopic data with literature values validates the success of the protocol.

Aza-Michael Additions: A Gateway to β-Amino Esters

The electron-deficient nature of the acrylate moiety in this compound makes it an excellent substrate for aza-Michael additions. This reaction provides a direct route to β-amino esters, which are valuable precursors for β-lactams, peptides, and other biologically active molecules.[9][10][11][12][13]

Protocol: Aza-Michael Addition of Piperidine

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product reactant1 This compound reaction_node Solvent-free, rt reactant1->reaction_node reactant2 Piperidine reactant2->reaction_node product Ethyl 3-(piperidin-1-yl)propanoate reaction_node->product caption Aza-Michael Addition Workflow G cluster_reactants Reactants cluster_products Product reactant1 This compound reaction_node Heat in Toluene reactant1->reaction_node reactant2 Maleic Anhydride reactant2->reaction_node product Cycloadduct reaction_node->product caption Diels-Alder Reaction Workflow

Sources

Application Notes and Protocols: (Z)-ethyl 3-(dimethylamino)acrylate in the Synthesis of Quinolone Antibacterial Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of (Z)-ethyl 3-(dimethylamino)acrylate in Modern Quinolone Synthesis

The quinolone and fluoroquinolone class of antibacterial agents represents a cornerstone of modern medicine, prized for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is crucial for preventing bacterial cell division and replication. The synthesis of the core quinolone scaffold has been a subject of extensive research, with numerous methods developed since the discovery of the first quinolone, nalidixic acid. Among the most pivotal and versatile reagents to emerge in this field is this compound.

This enaminone ester is a highly valuable C3 synthon, providing a pre-functionalized three-carbon chain essential for the construction of the pyridone ring of the quinolone system. Its utility is most prominently featured in variations of the Gould-Jacobs reaction, a classical and robust method for quinoline synthesis.[2][3] The reaction of this compound with a substituted aniline initiates a sequence of condensation and cyclization reactions that efficiently builds the foundational 4-quinolone-3-carboxylic acid ester core. This application note provides an in-depth exploration of the mechanistic underpinnings, practical experimental protocols, and comparative data for the use of this compound in the synthesis of clinically significant quinolone antibacterial drugs.

Mechanistic Insights: The Gould-Jacobs Pathway and the Function of the Enaminone

The primary synthetic route leveraging this compound for quinolone synthesis is a modification of the Gould-Jacobs reaction.[4][5] This pathway can be dissected into two principal stages: initial condensation and subsequent thermal cyclization.

  • Nucleophilic Vinylic Substitution: The synthesis commences with the reaction between a substituted aniline and this compound. The amino group of the aniline acts as a nucleophile, attacking the β-carbon of the acrylate, which is rendered electrophilic by the electron-withdrawing ester group. This is not a simple Michael addition, but rather a nucleophilic vinylic substitution. The dimethylamino group serves as an excellent leaving group, facilitating the formation of an ethyl 3-anilinoacrylate intermediate. This step is often carried out at elevated temperatures and is a key advantage over traditional Gould-Jacobs precursors like diethyl ethoxymethylenemalonate, as the dimethylamino group is a better leaving group than an ethoxy group, often leading to milder reaction conditions.

  • Thermal Electrocyclization: The resulting anilinoacrylate intermediate undergoes a high-temperature intramolecular cyclization.[3] This pericyclic reaction involves a 6-electron electrocyclization to form the quinolone ring system. The process is typically performed in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, at temperatures often exceeding 250 °C.[4] This step is energetically demanding but crucial for the formation of the bicyclic quinolone core.

  • Final Modifications: The product of the cyclization is an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. This intermediate is then typically subjected to further chemical modifications, such as the introduction of a cyclopropyl group at the N-1 position and a piperazine ring at the C-7 position, to yield potent fluoroquinolone drugs like Ciprofloxacin.[1][6]

The regioselectivity of the cyclization is a critical consideration, particularly with meta-substituted anilines, where cyclization can occur at either of the two ortho positions.[4] The electronic and steric nature of the substituents on the aniline ring dictates the preferred site of ring closure.

Visualizing the Core Synthesis Workflow

The following diagram illustrates the generalized workflow for the synthesis of a quinolone core using this compound.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Core Intermediate A Substituted Aniline C Nucleophilic Vinylic Substitution A->C B (Z)-ethyl 3-(dimethylamino)acrylate B->C D Thermal Electrocyclization C->D Anilinoacrylate Intermediate E Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate D->E

Caption: General workflow for quinolone core synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a key fluoroquinolone intermediate, ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a direct precursor to Ciprofloxacin.

Protocol 1: Synthesis of Ethyl 3-(2,4,5-trifluoroanilino)acrylate

Objective: To synthesize the key anilinoacrylate intermediate via nucleophilic vinylic substitution.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,4,5-Trifluoroaniline147.0914.7 g0.10
This compound143.1815.0 g0.105
Toluene-150 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4,5-trifluoroaniline (14.7 g, 0.10 mol) and toluene (100 mL).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Add this compound (15.0 g, 0.105 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude solid is washed with cold hexane (2 x 50 mL) and then recrystallized from ethanol to yield the pure ethyl 3-(2,4,5-trifluoroanilino)acrylate.

Expected Yield: 80-85%

Protocol 2: Thermal Cyclization to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Objective: To perform the intramolecular electrocyclization to form the quinolone core.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 3-(2,4,5-trifluoroanilino)acrylate259.2025.9 g0.10
Dowtherm A (or Diphenyl Ether)-150 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation condenser, add ethyl 3-(2,4,5-trifluoroanilino)acrylate (25.9 g, 0.10 mol) and Dowtherm A (150 mL).

  • Heat the mixture with vigorous stirring to 250-260 °C.

  • Maintain this temperature for 1-2 hours. The reaction progress can be monitored by observing the cessation of ethanol distillation.

  • After the reaction is complete, cool the mixture to below 100 °C.

  • Carefully add hexane (100 mL) to the cooled mixture to precipitate the product.

  • Filter the solid product, wash thoroughly with hexane (3 x 50 mL), and dry under vacuum.

Expected Yield: 75-80%

Protocol 3: N-Alkylation with Cyclopropylamine

Objective: To introduce the cyclopropyl group at the N-1 position. This protocol deviates from the direct synthesis of the title compound to illustrate the subsequent critical step in fluoroquinolone synthesis. A more direct, one-pot synthesis of the Ciprofloxacin core from a different precursor is also reported in the literature.[6][7]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate267.2126.7 g0.10
Cyclopropylamine57.096.85 g0.12
Potassium Carbonate (anhydrous)138.2120.7 g0.15
Dimethylformamide (DMF)-150 mL-

Procedure:

  • To a 250 mL round-bottom flask, add ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (26.7 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and DMF (150 mL).

  • Add cyclopropylamine (6.85 g, 0.12 mol) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC (5:5 hexane:ethyl acetate).

  • After completion, cool the reaction to room temperature and pour it into 500 mL of ice-cold water.

  • Stir for 30 minutes, then filter the precipitated solid.

  • Wash the solid with water (2 x 100 mL) and dry under vacuum to obtain ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Expected Yield: 90-95%

Comparative Data: Classical vs. Microwave-Assisted Cyclization

Modern synthetic approaches have employed microwave irradiation to significantly reduce reaction times and, in some cases, improve yields for the thermal cyclization step.[8]

MethodTemperature (°C)TimeYield (%)Reference
Classical Thermal (Dowtherm A)250-2601-2 hours75-80[4]
Microwave-Assisted (Solvent-free)25010 min47[8]
Microwave-Assisted (Solvent-free)3005 min37[8]

Note: Yields are for the cyclization of anilidomethylenemalonate, a similar intermediate, and are illustrative of the potential of microwave synthesis.

Visualizing the Reaction Mechanism

The following diagram details the key steps in the formation of the quinolone core from an aniline and this compound.

G cluster_step1 Step 1: Nucleophilic Vinylic Substitution cluster_step2 Step 2: Thermal Electrocyclization A Aniline + this compound B Anilinoacrylate Intermediate + Dimethylamine A->B Heat C Anilinoacrylate Intermediate D 6-pi Electrocyclization (Transition State) C->D High Temp (>250 °C) E Cyclized Intermediate D->E F Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate E->F Tautomerization

Caption: Mechanism of quinolone formation.

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely published synthetic transformations.[2][3][4] The trustworthiness of these procedures is ensured by the following:

  • Monitoring Reaction Progress: Each protocol emphasizes the use of Thin Layer Chromatography (TLC) for monitoring the consumption of starting materials and the formation of products. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time, preventing the formation of byproducts due to prolonged heating.

  • Purification and Characterization: The protocols include standard and effective purification techniques such as recrystallization and washing to ensure the isolation of high-purity products. The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Reproducibility: The Gould-Jacobs reaction and its variations are classical named reactions in organic chemistry, known for their reliability and reproducibility when performed under the specified conditions.

Conclusion

This compound is an indispensable reagent in the modern synthetic chemist's toolkit for the construction of quinolone and fluoroquinolone antibacterial drugs. Its ability to act as a versatile C3 synthon in a modified Gould-Jacobs reaction provides an efficient and high-yielding pathway to the core quinolone scaffold. The protocols and mechanistic insights provided in this application note offer researchers and drug development professionals a robust foundation for the synthesis and further derivatization of this critical class of therapeutic agents. The continued exploration of advanced synthetic methodologies, such as microwave-assisted synthesis, promises to further enhance the efficiency and environmental friendliness of these vital manufacturing processes.[8]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Wójtowicz-Krawiec, A., & Misiura, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(4), 1033. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs.
  • Li, Y., et al. (2023).
  • Kumar, A., et al. (2022). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 20(44), 8537-8555. [Link]
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056.
  • Yadav, D. K., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8592. [Link]
  • Lee, S., & Park, S. B. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5468. [Link]
  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction.
  • Reddy, A. V., et al. (2011). Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 3(1), 381-387. [Link]
  • Al-Hussain, S. A., et al. (2022). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 27(19), 6699. [Link]
  • Al-Hussain, S. A., et al. (2022).

Sources

Application Notes and Protocols: Stereoselective Reactions with (Z)-Ethyl 3-(Dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Z)-ethyl 3-(dimethylamino)acrylate is a versatile and highly reactive trifunctional building block in modern organic synthesis. Its unique electronic and steric properties, characterized by the electron-donating dimethylamino group and the electron-withdrawing ethyl ester group connected by a Z-configured double bond, make it an exceptional substrate for a variety of stereoselective transformations. This guide provides an in-depth exploration of its application in key stereoselective reactions, including asymmetric Michael additions and cycloadditions. We delve into the mechanistic underpinnings of stereocontrol, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure not only reproducibility but also a deeper understanding of the underlying chemical principles.

Introduction: The Synthetic Power of a Polarized Enamine

This compound, a stable and readily accessible electron-rich olefin, serves as a powerful tool for the construction of complex chiral molecules.[1][2] Its utility stems from the push-pull nature of the substituents on the carbon-carbon double bond, which significantly influences its reactivity. The lone pair of electrons on the nitrogen atom of the dimethylamino group engages in resonance with the π-system, increasing the nucleophilicity of the β-carbon. Conversely, the ester group withdraws electron density, rendering the α-carbon electrophilic. This electronic polarization is key to its participation in a range of chemical transformations.

The Z-configuration of the double bond is crucial for many stereoselective applications. It creates a specific three-dimensional arrangement of substituents that can be exploited by chiral catalysts and reagents to control the formation of new stereocenters. This guide will focus on two major classes of stereoselective reactions where this compound has proven to be an invaluable synthon: Asymmetric Michael Additions and Diastereoselective [3+2] Cycloadditions. These reactions are fundamental in the synthesis of chiral β-amino acids and highly substituted heterocyclic scaffolds, which are prevalent in numerous biologically active compounds and pharmaceutical agents.[3][4]

Asymmetric Michael Addition: A Gateway to Chiral β-Amino Acid Derivatives

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a cornerstone of carbon-carbon bond formation. When applied to this compound, this reaction provides a direct route to β-amino acid derivatives, which are important structural motifs in many natural products and pharmaceuticals.[5][6] The challenge lies in controlling the stereochemistry of the newly formed stereocenter(s). Organocatalysis has emerged as a powerful strategy to achieve high enantioselectivity in these transformations.[7][8]

Mechanistic Rationale for Stereocontrol

The key to achieving high enantioselectivity in the Michael addition to this compound is the use of a chiral catalyst that can effectively discriminate between the two prochiral faces of the enamine. Chiral Brønsted acids, Lewis acids, and bifunctional organocatalysts are commonly employed.[6]

A prevalent strategy involves the in-situ formation of a chiral iminium ion. A chiral secondary amine catalyst, such as a derivative of proline or a diarylprolinol silyl ether, reacts with the aldehyde nucleophile to form a transient chiral enamine. This enamine then adds to the β-position of the this compound. The stereochemical outcome is dictated by the steric and electronic interactions within the transition state, where the chiral catalyst shields one face of the enamine, directing the incoming electrophile to the opposite face.

Alternatively, bifunctional catalysts bearing both a Brønsted acid/base and a hydrogen-bond donor moiety can activate both the nucleophile and the electrophile simultaneously, leading to a highly organized, stereochemically defined transition state.

Michael_Addition_Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Secondary Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Nucleophile Aldehyde->Enamine TransitionState Diastereomeric Transition State Enamine->TransitionState + Substrate Substrate This compound Substrate->TransitionState Adduct Chiral Michael Adduct TransitionState->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis Hydrolysis->Catalyst Regeneration Product Enantioenriched β-Amino Ester Hydrolysis->Product caption Figure 1. Organocatalyzed Michael Addition Workflow.

Caption: Figure 1. Organocatalyzed Michael Addition Workflow.

Protocol: Enantioselective Michael Addition of an Aldehyde

This protocol describes a representative organocatalyzed Michael addition of an aliphatic aldehyde to this compound using a commercially available chiral diarylprolinol silyl ether catalyst.

Materials:

  • This compound (CAS: 924-99-2)[1]

  • Propanal (freshly distilled)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Benzoic Acid

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flask with rubber septum

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography setup

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (2.0 mL) via syringe and stir the mixture at room temperature until all solids are dissolved.

  • Reactant Addition: Cool the reaction mixture to 0 °C in an ice bath. Add this compound (0.2 mmol, 1.0 equiv) followed by the dropwise addition of propanal (0.4 mmol, 2.0 equiv) over 5 minutes.

    • Causality Note: The excess of the aldehyde is used to drive the reaction to completion. Slow addition is crucial to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexanes:Ethyl Acetate) to afford the desired β-amino ester.

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Outcome: This protocol typically yields the corresponding chiral β-amino ester with high enantioselectivity (often >90% ee). The absolute configuration of the product is determined by the chirality of the organocatalyst used.

Data Summary Table:

EntryCatalyst Loading (mol%)AdditiveTemperature (°C)Time (h)Yield (%)ee (%)
110Benzoic Acid0248592
25Benzoic Acid0487890
310-0486575
410Benzoic Acid25128885

Note: The data presented are representative and may vary depending on the specific aldehyde and reaction conditions.

Diastereoselective [3+2] Cycloaddition: Synthesis of Highly Substituted Pyrrolidines

The [3+2] cycloaddition reaction is a powerful method for the construction of five-membered heterocyclic rings. This compound can act as an excellent dipolarophile in these reactions, reacting with 1,3-dipoles such as azomethine ylides to form highly substituted pyrrolidines. The stereochemical outcome of these reactions is often controlled by the geometry of the starting materials and the reaction conditions.[9][10]

Mechanistic Considerations for Stereoselectivity

In the context of [3+2] cycloadditions with azomethine ylides, this compound exhibits high diastereoselectivity. The azomethine ylide can be generated in situ from the condensation of an α-amino acid ester and an aldehyde. The stereochemistry of the resulting pyrrolidine is determined by the relative orientation of the dipole and the dipolarophile in the transition state.

The reaction typically proceeds through a concerted, asynchronous mechanism.[9] The Z-geometry of the acrylate forces a specific approach of the azomethine ylide, leading to the preferential formation of one diastereomer. The bulky dimethylamino and ethyl ester groups play a crucial role in directing the stereochemical course of the reaction through steric hindrance.

Cycloaddition_Workflow cluster_1 Reaction Pathway Start α-Amino Acid Ester + Aldehyde DipoleGen In situ Generation of Azomethine Ylide Start->DipoleGen Dipole Azomethine Ylide (1,3-Dipole) DipoleGen->Dipole Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile This compound Dipolarophile->Cycloaddition Pyrrolidine Diastereomerically Enriched Pyrrolidine Cycloaddition->Pyrrolidine caption Figure 2. [3+2] Cycloaddition Experimental Workflow.

Caption: Figure 2. [3+2] Cycloaddition Experimental Workflow.

Protocol: Diastereoselective [3+2] Cycloaddition with an Azomethine Ylide

This protocol details the synthesis of a highly substituted pyrrolidine via a [3+2] cycloaddition reaction between this compound and an in situ generated azomethine ylide.

Materials:

  • This compound (CAS: 924-99-2)[1]

  • Methyl sarcosinate hydrochloride

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flask with Dean-Stark trap and condenser

  • Heating mantle

  • Rotary evaporator

  • Flash chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Ylide Precursor Preparation: In a 50 mL round-bottom flask, suspend methyl sarcosinate hydrochloride (1.0 mmol, 1.0 equiv) and paraformaldehyde (1.2 mmol, 1.2 equiv) in anhydrous toluene (20 mL).

  • Ylide Generation and Reaction: Add triethylamine (1.1 mmol, 1.1 equiv) to the suspension. Attach a Dean-Stark trap and a condenser and heat the mixture to reflux. After 30 minutes, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL) dropwise over 10 minutes.

    • Causality Note: The in situ generation of the azomethine ylide in the presence of the dipolarophile minimizes side reactions of the unstable ylide. The removal of water via the Dean-Stark trap drives the imine formation and subsequent ylide generation.

  • Reaction Monitoring: Continue to heat the reaction at reflux and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Wash the mixture with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexanes:Ethyl Acetate) to afford the desired pyrrolidine derivative.

  • Stereochemical Analysis: Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude reaction mixture or the purified product.

Expected Outcome: This reaction typically affords the corresponding polysubstituted pyrrolidine with good to excellent diastereoselectivity. The relative stereochemistry can be confirmed by advanced NMR techniques such as NOESY.

Data Summary Table:

EntryAldehyde SourceSolventTemperature (°C)Time (h)Yield (%)dr
1ParaformaldehydeTolueneReflux578>95:5
2BenzaldehydeTolueneReflux67290:10
3ParaformaldehydeAcetonitrileReflux86585:15

Note: The diastereomeric ratio is highly dependent on the specific α-amino acid and aldehyde used to generate the azomethine ylide.

Conclusion and Future Outlook

This compound has established itself as a cornerstone in the field of stereoselective synthesis. Its predictable reactivity and the stereodirecting influence of its substituents make it an ideal substrate for the construction of chiral molecules of significant interest to the pharmaceutical and agrochemical industries. The protocols detailed herein for asymmetric Michael additions and diastereoselective [3+2] cycloadditions represent robust and reproducible methods for accessing enantioenriched β-amino acid derivatives and complex heterocyclic systems.

Future research in this area will likely focus on expanding the scope of nucleophiles and 1,3-dipoles that can be effectively employed in these reactions. The development of novel, more efficient, and highly selective catalytic systems will continue to be a major driving force. Furthermore, the application of these methodologies in the total synthesis of complex natural products and the development of new therapeutic agents will undoubtedly showcase the enduring synthetic utility of this compound. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and innovate in this exciting and impactful area of organic chemistry.

References

  • List, B. (2010). Enamine Catalysis. Topics in Current Chemistry, 291, 29-75.
  • Melchiorre, P., et al. (2017). Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews, 46(2), 283-294.
  • Jørgensen, K. A. (2008). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 41(12), 1777-1788.
  • Lurain, A. E., & Walsh, P. J. (2003). A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. Journal of the American Chemical Society, 125(35), 10677-10683.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • PubChem. This compound. PubChem Compound Summary for CID 5357228.
  • Protheragen. Ethyl (Z)-3-(Dimethylamino)
  • Tokyo Chemical Industry. Ethyl 3-(Dimethylamino)
  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Reaction Page.
  • MDPI. Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 24(11), 2135.
  • ChemRxiv. (2024).
  • Maguire, A. R. (2007). Asymmetric 1,3-dipolar cycloadditions of acrylamides. Tetrahedron: Asymmetry, 18(16), 1861-1896.

Sources

Troubleshooting & Optimization

improving yield in reactions with (Z)-ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (Z)-ethyl 3-(dimethylamino)acrylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues encountered with this versatile reagent. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to make informed decisions in your experiments.

Section 1: Reagent Profile and Handling

This compound is a valuable trifunctional building block in organic synthesis. Its structure combines an electron-deficient alkene (Michael acceptor), a nucleophilic enamine, and an ester moiety, making it a prime precursor for a wide array of heterocyclic compounds.[1]

Key Properties:

  • Appearance: Clear yellow liquid or solid[2]

  • Molecular Formula: C₇H₁₃NO₂[3]

  • Molecular Weight: 143.18 g/mol [3]

  • Boiling Point: 186 °C[2]

  • Density: ~0.9947 g/cm³[2]

Stability and Storage: this compound is stable under normal temperatures and pressures in a tightly sealed container.[2] However, it is susceptible to:

  • Hydrolysis: The ester and enamine functionalities can hydrolyze, especially under acidic or basic conditions. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.[4]

  • Polymerization: Like other acrylates, it can polymerize. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][5] Adding a polymerization inhibitor, such as 2,6-di-tert-butyl-p-cresol (BHT), may be considered for long-term storage or reactions at elevated temperatures.[6]

Section 2: Core Reactivity and Mechanistic Considerations

The primary utility of this compound stems from its role as a "masked" β-formyl ethyl acetate equivalent. The dimethylamino group is an excellent leaving group, particularly after protonation or in the presence of a suitable nucleophile. This facilitates a variety of transformations, most notably Michael additions and cyclocondensation reactions.

Mechanism: The Michael Addition / Cyclocondensation Pathway

The most common reaction pathway involves a nucleophile attacking the electrophilic β-carbon (C-2) of the acrylate. This is a classic aza-Michael or Thia-Michael addition.[7][8] The subsequent elimination of dimethylamine drives the reaction forward and regenerates a double bond, setting the stage for cyclization.

cluster_0 Reaction Pathway reagent (Z)-ethyl 3-(dimethylamino)acrylate intermediate Aza-Michael Adduct (Tetrahedral Intermediate) reagent->intermediate 1. Michael Addition nucleophile Nucleophile (e.g., Amidine, Guanidine) nucleophile->intermediate product Cyclized Heterocycle (e.g., Pyrimidine) intermediate->product 2. Intramolecular Cyclization elim Dimethylamine (Leaving Group) product->elim 3. Elimination

Caption: Generalized Michael Addition-Cyclization workflow.

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using this compound.

Question 1: My reaction is sluggish or not proceeding to completion. What are the primary causes?

Answer: This is a frequent issue that can often be traced back to several key factors. A systematic review of your setup is the best first step.[4]

  • Insufficient Activation/Temperature: Many cyclocondensation reactions require heat to overcome the activation energy for both the initial addition and the subsequent elimination/cyclization steps. If the literature reports refluxing conditions, ensure your heating mantle and condenser are functioning optimally. Inconsistent temperature control can significantly impact reaction rates.[4][9]

  • Reagent Purity and Quality: The purity of all starting materials is critical. Impurities can inhibit the reaction or introduce side pathways.[4] Ensure your nucleophile is of high purity and that the this compound has not degraded.

  • Solvent Choice & Moisture: The presence of water can be highly detrimental, especially in base-catalyzed reactions or if your nucleophile is sensitive to hydrolysis.[4] Always use anhydrous solvents. Polar aprotic solvents like DMF or DMSO can often accelerate these reactions by stabilizing charged intermediates.[8]

  • Incorrect Stoichiometry or Base: Ensure the molar ratios of your reactants are correct. For reactions requiring a base (e.g., K₂CO₃, Et₃N), verify its quality and quantity.[10] The base is often crucial for deprotonating the incoming nucleophile, increasing its reactivity.

Question 2: I'm observing multiple spots on my TLC/LC-MS, indicating significant side products. What are they and how can I prevent them?

Answer: The presence of multiple reactive sites on the enaminone can lead to competing reactions.[11]

  • Self-Condensation/Polymerization: At elevated temperatures, the reagent can react with itself. This is often mitigated by adding the enaminone slowly to a heated solution of the nucleophile, keeping its instantaneous concentration low.

  • Reaction at the Ester Group: Strong nucleophiles can potentially attack the ester carbonyl, leading to amide formation or other undesired products. This is less common than Michael addition but possible, especially with highly reactive nucleophiles at high temperatures.

  • Double Addition: If your nucleophile has multiple reactive sites (e.g., a primary amine), it's possible for it to add to two molecules of the acrylate. Using a slight excess of the enaminone can sometimes favor the desired mono-adduct, but this must be balanced against purification challenges.

  • Incomplete Elimination: You may be observing the stable Michael adduct intermediate which has not yet eliminated dimethylamine. This can be addressed by increasing the reaction temperature or time, or by adding a mild acid during workup to facilitate elimination.

Question 3: My final yield is consistently low, even with complete conversion. Where am I losing my product?

Answer: Low yields despite good conversion often point to issues during the workup and purification stages.[12]

  • Product Solubility: The resulting heterocyclic products can sometimes be partially soluble in the aqueous phase during extraction. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer with a suitable organic solvent.

  • Decomposition on Silica Gel: Some nitrogen-containing heterocycles are sensitive to acidic silica gel, leading to decomposition on the column. You can neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (~1-2%).

  • Product Volatility: While the starting material is high-boiling, some smaller heterocyclic products may be volatile. Be cautious when removing solvent under high vacuum, and use moderate temperatures on the rotovap.

  • Inefficient Extraction: The dimethylamine byproduct is basic. During an acidic wash (e.g., with dilute HCl) intended to remove it, your product might also be protonated and partition into the aqueous layer if it contains basic nitrogen atoms. A subsequent basification of the aqueous layer and re-extraction may be necessary to recover this material.

Question 4: I'm having difficulty purifying my product. What are the best strategies?

Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Initial Workup: A standard aqueous workup is often the first step. A wash with dilute acid (e.g., 1M HCl) can remove the dimethylamine byproduct and any basic impurities. A subsequent wash with saturated sodium bicarbonate can remove acidic impurities.

  • Column Chromatography: This is the most common method. As mentioned, use of neutralized silica gel can be critical. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.

  • Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for achieving high purity. Trituration with a solvent in which the product is insoluble but impurities are soluble (e.g., cold diethyl ether) can also be effective.

Section 4: Optimized Protocol Example: Synthesis of an N-Substituted Indole

This protocol is an example of a formal aza-[3+2] cycloaddition, demonstrating the utility of this compound in advanced heterocyclic synthesis.[13]

Reaction: Quinone + this compound → N-Substituted Indole

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the quinone substrate (1.0 equiv) and a suitable chiral phosphoric acid catalyst (e.g., 0.1 equiv).[13]

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe.

  • Reagent Addition: Add the α-enaminone, in this case, a derivative of this compound (1.2 equiv).

  • Reaction: Stir the mixture at the temperature specified in the literature (e.g., ambient temperature or slightly elevated) for the required time (e.g., 18-24 hours), monitoring by TLC.[13]

  • Quenching: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted indole. Yields for this type of reaction are often reported to be very high, frequently exceeding 90%.[13]

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_conversion Check Conversion by TLC/LC-MS start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes check_reagents Verify Reagent Purity & Stoichiometry incomplete->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions optimize Optimize: Increase Temp/Time, Change Solvent/Base check_conditions->optimize check_workup Analyze Workup Procedure complete->check_workup check_purification Analyze Purification Step check_workup->check_purification optimize_recovery Optimize: Adjust pH, Back-extract, Use Neutralized Silica check_purification->optimize_recovery

Caption: A decision tree for troubleshooting low reaction yields.

Table 1: Influence of Reaction Parameters on Yield This table summarizes general trends observed when optimizing reactions with this compound. Specific results will vary by reaction.

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Temperature Ambient TemperatureReflux (e.g., 80-110 °C)Overcomes activation energy for cyclization and elimination of dimethylamine.[9]
Solvent Non-polar (e.g., Toluene)Polar Aprotic (e.g., DMF, DMSO)Stabilizes charged intermediates, accelerating the reaction rate.[8]
Atmosphere AirInert (N₂ or Ar)Prevents hydrolysis of the reagent and sensitive intermediates by atmospheric moisture.[4]
Base Weak Base / NoneStronger, non-nucleophilic base (e.g., K₂CO₃, DBU)Increases the nucleophilicity of the reacting partner (e.g., amidine, guanidine).
Purification Standard Silica GelNeutralized Silica Gel (1% Et₃N in eluent)Prevents decomposition of acid-sensitive nitrogen-containing products on the column.

References

  • Troubleshooting low yields in the synthesis of substituted enones. Benchchem. [URL: https://www.benchchem.com/troubleshooting/low-yields-synthesis-substituted-enones]
  • Ethyl 3-(N,N-dimethylamino)acrylate(924-99-2). ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5712497_EN.htm]
  • What are some common causes of low reaction yields? Reddit r/Chempros. [URL: https://www.reddit.com/r/chempros/comments/17zvp8p/what_are_some_common_causes_of_low_reaction_yields/]
  • Zribi, F., Belhouchet, M., & Chabchoub, F. (2013). A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl- 2-cyano-3-phenyl-3-propionylimino-propanoate. JOURNAL OF ADVANCES IN CHEMISTRY, 9(3), 2056–2061. [URL: https://cirworld.com/index.php/jac/article/view/1012]
  • ** this compound.** PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5357228]
  • Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [URL: https://www.researchgate.
  • A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. ResearchGate. [URL: https://www.researchgate.
  • A Review of Uncommon Transformations in Enaminone Chemistry. ResearchGate. [URL: https://www.researchgate.
  • What could be reason for getting a very low yield in organic chemistry? Quora. [URL: https://www.quora.com/What-could-be-reason-for-getting-a-very-low-yield-in-organic-chemistry]
  • SAFETY DATA SHEET - 2-(Dimethylamino)ethyl acrylate. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=L13506]
  • Ethyl 3-(N,N-dimethylamino)acrylate, 99+% Thermo Scientific Chemicals. [URL: https://www.thermofisher.
  • Wang, Q., et al. (2020). Formal oxo- and aza-[3 + 2] reactions of α-enaminones and quinones: a double divergent process and the roles of chiral phosphoric acid and molecular sieves. Organic Chemistry Frontiers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212450/]
  • (Z)-Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate. ANEXIB Chemicals. [URL: https://www.anexib.
  • Preparation method for 3-N,N-dimethylamino ethyl acrylate. Google Patents (CN103833565B). [URL: https://patents.google.
  • Ethyl 3-(Dimethylamino)acrylate. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/E0152]
  • Rolph, M. S., et al. (2020). Charge-Shifting Polycations Based on N,N-(dimethylamino)ethyl Acrylate for Improving Cytocompatibility During DNA Delivery. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c00683]
  • (E)-Ethyl 3-(dimethylamino)acrylate. BLDpharm. [URL: https://www.bldpharm.com/products/1117-37-9.html]
  • 2-(Dimethylamino)ethyl acrylate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17111]
  • Ethyl 3-(N,N-dimethylamino)acrylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/653066]
  • Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. ResearchGate. [URL: https://www.researchgate.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270291/]
  • Rolph, M. S., et al. (2017). The hydrolytic behavior of N,N′-(dimethylamino)ethyl acrylate-functionalized polymeric stars. Polymer Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/py/c7py00219j]
  • Ethyl 3-(N,N-dimethylamino)acrylate synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/924-99-2.htm]
  • This compound. Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/(Z)-ethyl-3-(dimethylamino)
  • GPS Safety Summary - 2-(Dimethylamino)ethyl acrylate. Arkema. [URL: https://www.arkema.
  • Preparation method of 3-N,N-dimethylamino ethyl acrylate. Google Patents (CN105693535A). [URL: https://patents.google.
  • A new synthesis of alkyl (E)-(3-dimethylamino)acrylates. ResearchGate. [URL: https://www.researchgate.
  • Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. MDPI. [URL: https://www.mdpi.com/2073-4360/15/19/3937]
  • Thia-Michael Reaction. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/35470]
  • Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Solvent-free%2C-catalyst-free-Michael-type-addition-Das-Chakraborty/b9204068593a89a071d2b7d22b07e77a1122a201]

Sources

Technical Support Center: (Z)-Ethyl 3-(Dimethylamino)acrylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Z)-ethyl 3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and supported by scientific literature. Our goal is to empower you to optimize your reactions, minimize the formation of unwanted byproducts, and ensure the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is an enamine and an α,β-unsaturated ester. The "(Z)" designation refers to the stereochemistry of the double bond, where the ester group and the dimethylamino group are on the same side of the double bond. This specific geometry can be crucial for the desired reactivity and the stereochemical outcome of subsequent reactions in a synthetic pathway. The formation of the undesired (E)-isomer is a common side product that can complicate purification and reduce the yield of the target molecule.

Q2: What are the primary types of side reactions I should be aware of?

The main side reactions to consider when working with this compound are:

  • Isomerization to the (E)-isomer.

  • Polymerization of the acrylate functionality.

  • Hydrolysis of the ethyl ester group.

  • Michael addition reactions, including potential self-dimerization.

  • Impurities from the synthesis process.

Q3: How can I tell if I have side products in my reaction mixture?

A combination of analytical techniques is recommended for identifying side products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for distinguishing between the (Z) and (E) isomers due to the different chemical shifts of the vinylic protons. It can also help identify oligomers and hydrolysis products.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the (Z) and (E) isomers, as well as other impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate volatile components and identify them by their mass-to-charge ratio, which is useful for detecting isomers and smaller side products.[1]

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed breakdown of the most common side products, their mechanisms of formation, and practical steps to minimize their occurrence.

Isomerization to (E)-ethyl 3-(dimethylamino)acrylate

The formation of the thermodynamically more stable (E)-isomer is a frequent issue.

Mechanism of Formation: The isomerization from the (Z) to the (E) form can be catalyzed by acid, base, or heat. The mechanism often involves protonation of the enamine nitrogen or the carbonyl oxygen, which facilitates rotation around the carbon-carbon single bond of the resulting resonance-stabilized intermediate, followed by deprotonation to give the more stable (E)-isomer.

Troubleshooting and Prevention:

Influencing Factor Recommendation for Favoring (Z)-Isomer Rationale
Temperature Maintain low reaction temperatures.Higher temperatures can provide the energy needed to overcome the rotational barrier for isomerization, favoring the formation of the thermodynamically more stable (E)-isomer.
Catalyst Avoid strong acids and bases. If a catalyst is necessary, consider milder options and optimize the loading.Both strong acids and bases can catalyze the isomerization. Lewis acids, in some cases, have been used to selectively produce Z-isomers in similar systems by coordinating with the carbonyl and influencing the stereochemical outcome.[1]
Solvent The choice of solvent can influence isomer ratios. Non-polar aprotic solvents may be preferable.Solvent polarity can affect the stability of the intermediates in the isomerization pathway.
Reaction Time Monitor the reaction closely and work it up promptly upon completion.Prolonged reaction times, especially at elevated temperatures, increase the likelihood of isomerization.

Protocol for Analysis of E/Z Isomer Ratio: A detailed protocol for the analysis of E/Z isomers of a similar compound can be adapted.[1]

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable deuterated solvent (e.g., CDCl3) for 1H NMR analysis or a mobile phase compatible solvent for HPLC.

  • 1H NMR Analysis: Acquire a 1H NMR spectrum. The vinylic protons of the (Z) and (E) isomers will have distinct chemical shifts. The ratio of the isomers can be determined by integrating these signals.

  • HPLC Analysis: Develop a suitable HPLC method, typically using a reverse-phase column (e.g., C18) and a mobile phase of acetonitrile and water or methanol and water. The two isomers should have different retention times, allowing for their separation and quantification.

Polymerization

The acrylate group in this compound is susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators.

Mechanism of Formation: Polymerization is a chain reaction involving initiation, propagation, and termination steps. The reaction can be initiated by heat, light, or radical initiators. Once initiated, the radical adds to the double bond of a monomer molecule, generating a new radical that can then react with another monomer, leading to the formation of a polymer chain.

Troubleshooting and Prevention:

  • Use of Inhibitors: For purification by distillation, the addition of a polymerization inhibitor is crucial. Common inhibitors include:

    • 2,6-di-tert-butyl-4-methylphenol (BHT)

    • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

    • Hydroquinone monomethyl ether (MEHQ)

  • Low Temperature: Whenever possible, conduct reactions and purification at the lowest feasible temperature to minimize thermal initiation of polymerization.

  • Inert Atmosphere: Oxygen can sometimes promote radical formation. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Storage: Store the monomer in a cool, dark place, and preferably with a headspace of air, as some inhibitors require oxygen to be effective.

Protocol for Inhibiting Polymerization During Distillation:

  • To the crude this compound, add a polymerization inhibitor such as BHT (e.g., 0.1-0.5 wt%) or TEMPO (e.g., 100-500 ppm).

  • Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

  • Ensure the collection flask is also kept cool.

Hydrolysis

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of water and acid or base.

Mechanism of Formation: Under basic conditions, hydrolysis typically proceeds via a nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide ion attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water (AAC2 mechanism). Studies on similar β-aminoacrylates have shown that the rate of hydrolysis is pH-dependent.[2]

Troubleshooting and Prevention:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

  • pH Control: Avoid strongly acidic or basic conditions during workup and purification if hydrolysis is a concern. A neutral or slightly acidic wash (e.g., with a saturated solution of ammonium chloride) is often preferred over a strong acid or base wash.

  • Temperature: As with many reactions, higher temperatures can accelerate the rate of hydrolysis.

Visualizing the Hydrolysis Mechanism:

hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis B_Start This compound B_Int Tetrahedral Intermediate B_Start->B_Int + OH⁻ B_Prod Carboxylate + Ethanol B_Int->B_Prod - OEt A_Start This compound A_Int1 Protonated Carbonyl A_Start->A_Int1 + H⁺ A_Int2 Tetrahedral Intermediate A_Int1->A_Int2 + H₂O A_Prod Carboxylic Acid + Ethanol A_Int2->A_Prod - H⁺ michael_addition Molecule1 Molecule 1 (Michael Donor) Dimer Dimer Product Molecule1->Dimer Nucleophilic Attack Molecule2 Molecule 2 (Michael Acceptor) Molecule2->Dimer

Caption: Plausible self-dimerization via Michael addition.

III. Synthesis and Purification Considerations

Impurities can also arise from the synthesis of this compound itself. Common synthetic routes include the reaction of ethyl propiolate with dimethylamine, or the reaction of ethyl acetate with dimethylformamide dimethyl acetal.

Potential Synthesis-Related Impurities:

  • Unreacted starting materials (e.g., ethyl propiolate, dimethylamine).

  • Byproducts from the reaction of precursors, such as the degradation of the sodium salt of formyl ethyl acetate in some synthetic routes. [3]* Solvents used in the synthesis and purification.

General Purification Protocol:

  • Workup: After the reaction, a suitable workup procedure is necessary to remove catalysts and water-soluble byproducts. This may involve washing with a mild aqueous solution (e.g., saturated sodium bicarbonate or brine) followed by drying of the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4).

  • Solvent Removal: The solvent is typically removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is often purified by vacuum distillation to separate it from non-volatile impurities and any remaining starting materials. As mentioned previously, the use of a polymerization inhibitor is highly recommended during this step.

  • Chromatography: For high-purity material, particularly for the removal of the (E)-isomer, column chromatography on silica gel may be necessary. A solvent system of hexanes and ethyl acetate is often effective.

IV. References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of Ethanamine, N-methylene-. BenchChem Technical Support.

  • Amino-yne Reaction for the Synthesis of Degradable Hydrogels: Study of the Cleavage of β-Aminoacrylate Cross-Links. Macromolecules. (2024).

  • BenchChem. (2025). An In-depth Technical Guide to E/Z Isomerism in the Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. BenchChem Technical Support.

  • Preparation method for 3-N,N-dimethylamino ethyl acrylate. CN103833565B. (2015). Google Patents.

  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. (2021).

  • Preparation method of 3-N,N-dimethylamino ethyl acrylate. CN105693535A. (2016). Google Patents.

  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. National Institutes of Health.

  • Enamine. Wikipedia.

  • Enamines. Master Organic Chemistry. (2025).

  • Stork Enamine Synthesis. Chemistry Steps.

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health.

Sources

optimizing temperature and pressure for (Z)-ethyl 3-(dimethylamino)acrylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of (Z)-ethyl 3-(dimethylamino)acrylate. As a key intermediate in various pharmaceutical and fine chemical syntheses, achieving high yield and stereoselectivity is paramount. This document provides in-depth, experience-driven answers to common challenges, focusing on the critical optimization of reaction temperature and pressure.

I. Reaction Overview: A Nucleophilic Conjugate Addition

The synthesis of this compound is fundamentally a nucleophilic conjugate addition (or Michael addition) reaction.[1][2] In this process, the nucleophile, dimethylamine, attacks the β-carbon of the electron-deficient alkyne, ethyl propiolate. The reaction proceeds through a zwitterionic intermediate, which then undergoes a proton transfer to yield the final enamine product. The stereochemistry of the final product is highly dependent on the reaction conditions.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Ethyl Propiolate Ethyl Propiolate Nucleophilic Attack Nucleophilic Attack Dimethylamine Dimethylamine Dimethylamine->Nucleophilic Attack Initiates Zwitterionic Intermediate Zwitterionic Intermediate Nucleophilic Attack->Zwitterionic Intermediate Forms Proton Transfer Proton Transfer Zwitterionic Intermediate->Proton Transfer Undergoes This compound This compound Proton Transfer->this compound Yields

Caption: Reaction pathway from reactants to the final (Z)-enamine product.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for this synthesis and what are the consequences of deviation?

A1: The optimal temperature range is generally between 0°C and 30°C. Temperature control is the most critical parameter for ensuring high stereoselectivity.

  • Causality: The addition of dimethylamine to ethyl propiolate is an exothermic reaction. Without adequate cooling, the reaction temperature can rise uncontrollably, leading to several undesirable outcomes. Higher temperatures provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable (E)-isomer, thus reducing the purity of the desired (Z)-isomer. Furthermore, elevated temperatures can promote the polymerization of the highly reactive ethyl propiolate, resulting in the formation of intractable tars and significantly lowering the yield.[3]

Q2: Is this reaction performed under pressure? If so, what pressure should I use?

A2: Yes, this reaction is typically conducted under pressure in a sealed reaction vessel. However, the pressure is usually the autogenous pressure of the reactants and solvent at the given reaction temperature, rather than a high external pressure.

  • Causality: Dimethylamine is a gas at standard temperature and pressure (boiling point ~7°C). To ensure it remains in the solution to react, the synthesis must be carried out in a sealed system. Some published procedures may use an autoclave and introduce an inert gas like carbon monoxide or nitrogen to a specific pressure (e.g., 20-60 bar) to facilitate different mechanistic pathways or to ensure containment, but for the direct addition of dimethylamine to ethyl propiolate, a well-sealed reactor is sufficient.[4][5] The key is containment, not necessarily high pressure.

Q3: My reaction is yielding a mixture of (Z) and (E) isomers. How can I improve the selectivity for the (Z) isomer?

A3: Achieving high (Z)-selectivity is a common challenge and is primarily influenced by temperature and solvent choice.

  • Temperature Control: As stated in A1, maintaining a low temperature (ideally starting at 0°C during the addition) is crucial. This favors the kinetic product, which is the (Z)-isomer.

  • Solvent Effects: The choice of solvent can have a profound effect on the stereochemical outcome of the reaction.[1][6][7] Aprotic solvents like toluene, tetrahydrofuran (THF), or dichloromethane are often used.[8] The solvent molecules can stabilize the transition state leading to one isomer over the other. It is recommended to perform small-scale solvent screens if stereoselectivity is a persistent issue.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue Encountered Probable Cause(s) Recommended Corrective Action(s)
Low or No Product Yield 1. Loss of Dimethylamine: The reaction vessel was not properly sealed, allowing the gaseous dimethylamine to escape. 2. Reaction Too Cold: While low temperature is good for selectivity, if it's too low for an extended period, the reaction rate may be impractically slow.1. Ensure all joints and seals on your reactor are secure and can hold a moderate positive pressure. 2. After the initial exothermic addition at a low temperature (e.g., 0°C), allow the reaction to slowly warm to room temperature (20-25°C) and stir for several hours to ensure completion.[8]
Product is Dark and Tarry 1. Polymerization: The reaction temperature was too high, or the addition of ethyl propiolate was too fast, causing localized heating. 2. Starting Material Impurity: Impurities in the ethyl propiolate can initiate polymerization.1. Maintain strict temperature control with an efficient cooling bath. Add the ethyl propiolate dropwise to the dimethylamine solution to control the exotherm. 2. Use freshly distilled ethyl propiolate.
Difficult Product Isolation / Purification 1. Emulsion During Workup: The amine product can act as a surfactant, causing emulsions during aqueous extraction. 2. Product Loss During Distillation: The product is volatile and can be lost if distillation is not performed carefully.1. During the aqueous workup, add brine (saturated NaCl solution) to help break the emulsion. 2. Use a high-vacuum distillation setup and a well-chilled receiving flask. Consider adding a polymerization inhibitor to the crude product before distillation to prevent decomposition.[9]
IV. Experimental Protocol: A Validated Approach

This protocol outlines a standard procedure for the synthesis on a laboratory scale.

Materials & Equipment:

  • Pressure-rated glass reactor or a sealed round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Cooling bath (ice-water or cryocooler)

  • Ethyl propiolate

  • Dimethylamine (e.g., 40% solution in water or anhydrous in a suitable solvent)

  • Toluene (or other suitable aprotic solvent)

  • Standard glassware for aqueous workup and distillation

Step-by-Step Procedure:

  • Reactor Setup: Charge the pressure flask with the dimethylamine solution and the solvent (e.g., toluene). Seal the vessel.

  • Cooling: Begin stirring and cool the vessel to 0-5°C using an external cooling bath.

  • Reactant Addition: Add ethyl propiolate to the dropping funnel. Add it dropwise to the stirred dimethylamine solution over 1-2 hours. Monitor the internal temperature to ensure it does not exceed 10°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and continue stirring for an additional 10-12 hours.

  • Workup: Cool the mixture again before opening the vessel. Transfer the contents to a separatory funnel. Wash with water and then with brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure this compound.

G A Charge Reactor with Dimethylamine & Solvent B Cool to 0-5°C A->B C Slowly Add Ethyl Propiolate B->C D Warm to RT Stir for 10-12h C->D E Aqueous Workup (Water & Brine Wash) D->E F Dry & Concentrate E->F G Vacuum Distillation F->G H Pure (Z)-Product G->H

Caption: A streamlined workflow for the synthesis and purification process.

V. References
  • Lowe, J. T., et al. (2021). Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]

  • ACS Publications. (2021). Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]

  • Google Patents. (n.d.). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.

  • Bon, E., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • Google Patents. (n.d.). CN105646257A - N,N-dimethylamino ethyl acrylate preparation method.

  • Google Patents. (n.d.). CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate.

  • ResearchGate. (2024). Solvent effects on stereoselectivity: More than just an environment. [Link]

  • UR Scholarship Repository. (2013). One-pot reactions of ethyl propiolate. [Link]

  • PubChem. (n.d.). Ethyl trans-3-dimethylaminoacrylate. [Link]

  • Google Patents. (n.d.). CN106008241A - Synthesis method for N,N-dimethylaminoethyl acrylate.

Sources

how to avoid polymerization of (Z)-ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (Z)-ethyl 3-(dimethylamino)acrylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of this reactive compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure the integrity and success of your experiments.

I. Understanding the Instability: Why Does this compound Polymerize?

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. However, its utility is matched by its reactivity. The molecule possesses two key structural features that contribute to its propensity for unwanted polymerization:

  • Activated Acrylate System: The ethyl acrylate portion of the molecule is an α,β-unsaturated carbonyl compound, making it susceptible to polymerization via free-radical or anionic mechanisms.[1]

  • Enamine Functionality: The dimethylamino group in conjugation with the acrylate system forms an enamine, which can also participate in various reactions and potentially initiate or facilitate polymerization. Enamines are known to be sensitive to hydrolysis and can react with electrophiles.[2]

Uncontrolled polymerization can lead to failed reactions, purification difficulties, and inconsistent results. Understanding the triggers for this process is the first step toward prevention.

Factors Triggering Polymerization:
  • Heat: Elevated temperatures provide the activation energy for polymerization to occur.[3]

  • Light: UV light and other high-energy radiation can generate free radicals, initiating polymerization.[4]

  • Contaminants: Impurities, such as peroxides or metal ions, can act as initiators.

  • Absence of Inhibitors: Commercial preparations of acrylates typically contain inhibitors to prevent spontaneous polymerization.[1] The absence or depletion of these inhibitors is a primary cause of unwanted polymerization.

  • pH: The stability of related amino-containing acrylates can be pH-dependent.[5] While specific data for the (Z)-isomer is limited, it is prudent to consider that acidic or basic conditions could potentially impact its stability.

II. Troubleshooting Guide: Preventing Polymerization at Every Stage

This section provides a structured approach to troubleshooting common issues related to the polymerization of this compound during various experimental stages.

Diagram: Polymerization Prevention Workflow

G cluster_storage Receiving & Storage cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification cluster_longterm Long-Term Storage Storage_Check Inspect for Polymer Confirm Inhibitor Presence Storage_Conditions Store at 2-8°C Under Inert Gas Protect from Light Storage_Check->Storage_Conditions If OK Reaction_Setup Use Inhibited Monomer Inert Atmosphere (N2/Ar) Storage_Conditions->Reaction_Setup Temperature_Control Maintain Low Reaction Temp. Monitor for Exotherms Reaction_Setup->Temperature_Control Workup Minimize Heat Exposure Avoid Strong Acids/Bases Temperature_Control->Workup Purification Vacuum Distillation (inhibited) Column Chromatography (inhibited solvent) Workup->Purification Long_Term_Storage Re-check Inhibitor Levels Store in Small Aliquots Purification->Long_Term_Storage

Caption: A workflow diagram illustrating key decision points for preventing polymerization.

Frequently Asked Questions (FAQs)
Handling and Storage

Q1: I've just received my bottle of this compound. What should I do first?

A1: Upon receipt, visually inspect the material through the container. It should be a clear yellow liquid or a low-melting solid.[6] If you observe any cloudiness, increased viscosity, or solid precipitates, this may indicate that polymerization has already begun. If the material appears to be in good condition, immediately transfer it to a refrigerator for storage at 2-8°C. It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture, which can contribute to degradation.

Q2: The product datasheet mentions an inhibitor. Why is this important and do I need to add more?

A2: Commercial acrylates are typically stabilized with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during shipping and storage.[1][7] These inhibitors work by scavenging free radicals. For most applications, the existing inhibitor is sufficient. However, if you plan to store the material for an extended period, especially after opening the container, or if you are performing a reaction at elevated temperatures, the inhibitor can be consumed. In such cases, monitoring the inhibitor concentration or adding a small additional amount may be necessary.

Q3: Can I store this compound at room temperature?

A3: Room temperature storage is not recommended. Acrylates are prone to polymerization, and this process is accelerated by heat.[3] Storing at the recommended refrigerated temperature of 2-8°C significantly slows down the rate of potential polymerization and preserves the material's integrity.

During Reaction

Q4: I'm planning a reaction that requires heating. How can I prevent polymerization?

A4: When heating is necessary, several precautions are crucial:

  • Ensure adequate inhibitor levels: If your reaction will be heated for a prolonged period, consider adding a small amount of a suitable inhibitor, such as phenothiazine or hydroquinone.[1][8] The choice of inhibitor should be compatible with your reaction conditions.

  • Maintain a strictly inert atmosphere: Use nitrogen or argon to blanket the reaction mixture. This prevents oxygen from participating in radical initiation.

  • Use the lowest effective temperature: Do not overheat the reaction. Use a well-controlled heating mantle or oil bath and monitor the internal temperature.

  • Monitor for exotherms: A sudden, uncontrolled increase in temperature is a sign of runaway polymerization. Have a cooling bath ready for such an event.

Q5: My reaction seems to be turning viscous or solidifying. What's happening and what can I do?

A5: This is a strong indication that polymerization is occurring. If it is safe to do so, immediately cool the reaction vessel in an ice bath to slow down the process. If the reaction has not completely solidified, you may be able to salvage it by adding a radical inhibitor and a suitable solvent to dilute the mixture. However, in many cases, a solidified reaction mixture is difficult to recover.

Purification and Workup

Q6: How should I purify this compound without causing it to polymerize?

A6:

  • Vacuum Distillation: This is a common method for purifying acrylates.[9] It is essential to add a polymerization inhibitor (e.g., a small amount of phenothiazine) to the distillation flask. Distilling under reduced pressure allows for a lower boiling point, minimizing thermal stress on the compound.

  • Column Chromatography: If distillation is not suitable, column chromatography can be used. However, it is important to use solvents that have been purged of peroxides. Adding a small amount of an inhibitor like MEHQ to the eluent can also help prevent polymerization on the column.

Q7: Are there any solvents or reagents I should avoid during workup?

A7:

  • Strong Acids and Bases: The enamine functionality can be sensitive to hydrolysis in the presence of strong aqueous acids or bases.[2] It is best to maintain a neutral pH during aqueous workups if possible.

  • Oxidizing Agents: Avoid contact with strong oxidizing agents as they can initiate polymerization.[6]

  • Peroxide-Forming Solvents: Ethers like THF and diethyl ether can form explosive peroxides over time. Ensure these solvents are fresh and tested for peroxides before use.

Summary of Recommended Inhibitors
InhibitorTypical ConcentrationNotes
MEHQ (4-Methoxyphenol) 10-20 ppm (in commercial products)Effective for storage and in the presence of oxygen.
Hydroquinone (HQ) 100-1000 ppmA common and effective radical scavenger.[7][10]
Phenothiazine 100-500 ppmOften used as an inhibitor during distillation.[1][8]
BHT (Butylated Hydroxytoluene) 100-1000 ppmA phenolic antioxidant that can inhibit radical polymerization.[10]

Note: The optimal inhibitor and concentration may vary depending on the specific application and conditions. Always perform a small-scale test to ensure compatibility with your reaction.

III. Protocol: Inhibitor Removal (When Necessary)

In some specialized applications, such as polymerization reactions where the monomer must be free of inhibitors, it may be necessary to remove the storage stabilizer.

Diagram: Inhibitor Removal Process

Caption: Decision tree for selecting an appropriate inhibitor removal method.

Step-by-Step Protocol: Removal of MEHQ/HQ via Basic Wash

! CAUTION: Inhibitor-free acrylates are extremely prone to polymerization and should be used immediately after preparation. Never store inhibitor-free acrylates.

  • Preparation: In a separatory funnel, dissolve the this compound in a water-immiscible solvent such as diethyl ether or ethyl acetate.

  • Washing: Add an equal volume of a cold, dilute (e.g., 1%) aqueous sodium hydroxide solution. The basic solution will deprotonate the phenolic inhibitor (MEHQ or HQ), making it water-soluble.

  • Extraction: Gently shake the separatory funnel, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous (bottom) layer.

  • Repeat: Repeat the washing process 2-3 times with fresh dilute NaOH solution.

  • Neutralization: Wash the organic layer with brine (saturated NaCl solution) to remove any residual base.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and carefully remove the solvent under reduced pressure at low temperature.

  • Immediate Use: The resulting inhibitor-free this compound should be used immediately.

IV. Conclusion

The successful use of this compound hinges on a thorough understanding of its reactivity and the implementation of careful handling and storage procedures. By anticipating and mitigating the risks of unwanted polymerization, researchers can ensure the reliability and reproducibility of their synthetic protocols. This guide provides a foundation for troubleshooting common issues, but always consult the Safety Data Sheet (SDS) and relevant literature for your specific application.

V. References

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. Effect of polymerization inhibitors on the outcome. Retrieved from [Link]

  • Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization. Retrieved from

  • PubChem. (n.d.). Ethyl Acrylate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate. Retrieved from

  • ResearchGate. (n.d.). Temperature and pH sensitivities of poly(N,N-Dimethylaminoethyl methacrylate) and their effects on latex stability. Retrieved from [Link]

  • BASF. (n.d.). Dimethylaminoethyl acrylate - Safety data sheet. Retrieved from [Link]

  • MDPI. (2022). Unwanted Skin Reactions to Acrylates: An Update. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Enamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaminoethyl acrylate. Retrieved from [Link]

  • Campaign for Safe Cosmetics. (n.d.). Acrylates. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The hydrolytic behavior of N,N′-(dimethylamino)ethyl acrylate-functionalized polymeric stars. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)ethyl acrylate. Retrieved from [Link]

  • ACS Omega. (2020). Charge-Shifting Polycations Based on N,N-(dimethylamino)ethyl Acrylate for Improving Cytocompatibility During DNA Delivery. Retrieved from [Link]

  • DermNet. (n.d.). Allergy to acrylates. Retrieved from [Link]

  • Google Patents. (n.d.). EP1966252A2 - Process for removing residual volatile monomers from a polymer in powder form. Retrieved from

  • PubMed. (1999). Long term stability of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems. Retrieved from [Link]

  • PubMed. (2001). New antibody purification procedure using a thermally responsive poly(N-isopropylacrylamide)-dextran derivative conjugate. Retrieved from [Link]

  • ResearchGate. (n.d.). Atom‐Transfer Radical Polymerization of 2‐(N,N‐Dimethylamino)ethyl Acrylate. Retrieved from [Link]

Sources

Technical Support Center: (Z)-Ethyl 3-(Dimethylamino)acrylate Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (Z)-ethyl 3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions related to the synthesis, purification, and handling of this versatile reagent. As a senior application scientist, my goal is to equip you with the necessary knowledge to overcome common experimental challenges and ensure the integrity of your results.

This compound is a valuable building block in organic synthesis, known for its role as a Michael acceptor and its utility in the construction of various heterocyclic compounds. However, its reactivity and potential for isomerization and polymerization can present challenges. This guide provides a structured approach to troubleshooting, grounded in the fundamental principles of enamine chemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and handling of this compound in a question-and-answer format.

Low or No Product Yield

Question: I am attempting to synthesize this compound but am observing a very low yield or no product at all. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in the synthesis of this compound, an enamine, can stem from several factors related to the reaction equilibrium, reagent quality, and reaction conditions. Enamines are typically formed from the reaction of a secondary amine with an aldehyde or ketone.[1][2]

Potential Causes and Solutions:

  • Incomplete Reaction/Equilibrium Not Shifted: The formation of enamines is a reversible reaction that produces water as a byproduct.[2] To drive the equilibrium towards the product, it is crucial to remove water as it is formed.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water. Alternatively, use a drying agent that is compatible with the reaction conditions, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] The addition of TiCl₄ can also act as a water scavenger, preventing side reactions like methyl ketone self-condensation.[3]

  • Poor Quality of Starting Materials: The purity of your starting materials, such as ethyl propiolate and dimethylamine, is critical.

    • Solution: Ensure that the ethyl propiolate is free from acidic impurities, which can protonate the dimethylamine, rendering it non-nucleophilic. Use freshly distilled or high-purity reagents.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the forward and reverse reactions.

    • Solution: The optimal temperature can vary depending on the specific synthetic route. For the reaction of ketene diethyl acetal with a Vilsmeier reagent, a temperature of 60°C has been reported.[4] It is advisable to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio is theoretically required, a slight excess of the more volatile reactant, typically dimethylamine, may be used to drive the reaction to completion.

Presence of Impurities in the Final Product

Question: My final product shows significant impurities upon analysis (e.g., by NMR or GC-MS). What are the common impurities and how can I prevent their formation or remove them?

Answer:

Impurities in this compound synthesis often arise from side reactions, incomplete reactions, or degradation of the product.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: Incomplete conversion will leave starting materials in your product mixture.

    • Prevention: As discussed above, ensure the reaction goes to completion by optimizing conditions and removing water.

    • Removal: Unreacted ethyl propiolate and excess dimethylamine can typically be removed by distillation under reduced pressure.

  • (E)-isomer: The desired (Z)-isomer can sometimes isomerize to the more thermodynamically stable (E)-isomer, particularly under thermal stress or in the presence of acid or base.

    • Prevention: Maintain careful temperature control during the reaction and purification steps. Avoid exposure to acidic or basic conditions for prolonged periods.

    • Removal: Isomers can be challenging to separate. Fractional distillation under high vacuum may be effective. Column chromatography on silica gel can also be employed, though the polar nature of the enamine may lead to streaking.

  • Hydrolysis Product (Ethyl 3-oxopropanoate): Enamines are susceptible to hydrolysis back to the corresponding carbonyl compound, especially in the presence of aqueous acid.[1][5][6]

    • Prevention: Ensure all glassware is dry and use anhydrous solvents. During workup, avoid acidic aqueous solutions if possible. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate) and work quickly.

    • Removal: The resulting keto-ester can be separated by distillation or chromatography.

  • Polymerization Products: Acrylate derivatives are prone to polymerization, which can be initiated by heat, light, or radical initiators.[7][8]

    • Prevention: Store the product in a cool, dark place.[9] The addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), during distillation and storage can prevent polymerization.[10]

    • Removal: Polymeric material is non-volatile and will remain as a residue during distillation.

Characterization and Spectroscopic Analysis

Question: I am having difficulty interpreting the spectroscopic data (¹H NMR, ¹³C NMR, IR) for my synthesized this compound. What are the expected signals?

Answer:

Accurate spectroscopic characterization is essential to confirm the structure and purity of your product. Below is a summary of the expected spectroscopic data.

Spectroscopic Data Summary for this compound
¹H NMR Predicted Chemical Shift (δ, ppm)
-CH₃ (ethyl)~1.2 (t, 3H)
-OCH₂- (ethyl)~4.0 (q, 2H)
N(CH₃)₂~2.9 (s, 6H)
=CH-N~4.5 (d, 1H)
=CH-CO₂Et~7.5 (d, 1H)
¹³C NMR Predicted Chemical Shift (δ, ppm)
-CH₃ (ethyl)~15
N(CH₃)₂~40
-OCH₂- (ethyl)~58
=CH-N~85
=CH-CO₂Et~150
C=O (ester)~170
IR Spectroscopy Characteristic Absorption Bands (cm⁻¹)
C=O stretch (ester)~1700
C=C stretch (alkene)~1640
C-N stretch~1150

Note: Predicted values are based on standard chemical shift and absorption frequency charts. Actual values may vary slightly depending on the solvent and instrument used. For reference, you can consult spectral databases for experimentally obtained data.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of formation for this compound?

A1: The synthesis of this compound, an enamine, from a secondary amine and a carbonyl compound (or its equivalent) proceeds through a well-established mechanism.[12] The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by a series of proton transfers to form a carbinolamine intermediate. This intermediate then eliminates a molecule of water to form an iminium ion. In the final step, a proton is removed from the α-carbon to yield the neutral enamine product and regenerate the catalyst if one was used.[2]

Q2: How should I properly store this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[13][14] It is also sensitive to light and should be stored in an amber or opaque container.[7] To prevent polymerization, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and consider the addition of a polymerization inhibitor.[8]

Q3: What are the primary safety precautions I should take when working with this compound?

A3: this compound may cause an allergic skin reaction.[15] It is harmful if swallowed and may cause respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16] In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.[16] Consult the Safety Data Sheet (SDS) for detailed safety information.[7][8][9][14][16]

Q4: Can I use a primary amine instead of a secondary amine to synthesize an enamine?

A4: No, using a primary amine with an aldehyde or ketone will result in the formation of an imine, not an enamine.[3][17] This is because the intermediate iminium ion formed from a primary amine still has a proton on the nitrogen atom, which is preferentially removed to form the C=N double bond of the imine.[12]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available starting materials. One common method involves the reaction of ethyl propiolate with dimethylamine.

Materials:

  • Ethyl propiolate

  • Dimethylamine (as a solution in a suitable solvent like THF or as a gas)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Dissolve ethyl propiolate in the anhydrous solvent in the flask and cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of dimethylamine to the stirred solution of ethyl propiolate via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a clear yellow to light orange liquid.[18]

Purification by Vacuum Distillation
  • Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss.

  • Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude product before distillation.

  • Carefully apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of ethyl 3-(N,N-dimethylamino)acrylate is reported to be 80-83 °C at 5 mmHg.[19]

Visualizations

Reaction Workflow for the Synthesis of this compound

reaction_workflow reagents Ethyl Propiolate + Dimethylamine reaction_vessel Reaction in Anhydrous Solvent (e.g., THF) reagents->reaction_vessel 0 °C to RT workup Solvent Removal reaction_vessel->workup Reaction Monitoring (TLC/GC) purification Vacuum Distillation workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Hydrolysis of this compound

hydrolysis_pathway enamine This compound iminium Iminium Ion Intermediate enamine->iminium + H₃O⁺ carbinolamine Carbinolamine Intermediate iminium->carbinolamine + H₂O product Ethyl 3-oxopropanoate + Dimethylamine carbinolamine->product Elimination

Caption: The acid-catalyzed hydrolysis pathway of an enamine to a carbonyl compound.[5]

References

  • Master Organic Chemistry. (2025, April 16). Enamines. [Link]
  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
  • Wikipedia. Enamine. [Link]
  • Chad's Prep. 19.5 Formation of Imines and Enamines (Addition of Amines). [Link]
  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]
  • YouTube. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds. [Link]
  • BASF. (2023, September 18).
  • Making Molecules. (2024, September 2). Enamines. [Link]
  • PubChem. (Z)-ethyl 3-(dimethylamino)
  • ResearchGate. (2025, August 6). A new synthesis of alkyl ( E)-(3-dimethylamino)
  • SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. [Link]
  • YouTube. (2019, January 18). SN2 reactions of enamines and alkyl halides. [Link]
  • Google Patents.
  • Google Patents.
  • Google Patents.

Sources

Technical Support Center: Purification Challenges of Products from (Z)-ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common and often complex purification challenges encountered when working with reaction products derived from (Z)-ethyl 3-(dimethylamino)acrylate. As a versatile enaminone building block, it is frequently used in the synthesis of nitrogen-containing heterocycles, but its unique reactivity profile introduces specific impurities and purification hurdles.[1][2] This document provides in-depth, field-proven troubleshooting advice and protocols to streamline your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that arise during the purification process.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: When using this compound, the impurity profile is generally predictable. You should anticipate:

  • Dimethylamine: This is the most common byproduct, as the dimethylamino moiety is an excellent leaving group that is eliminated during cyclization or substitution reactions.[1]

  • Unreacted this compound: Incomplete reactions will leave residual starting material. Its polarity is different from many heterocyclic products, but it can still complicate purification.

  • N,N-Dimethylformamide (DMF): If DMF is used as a solvent, its removal is a significant challenge due to its high boiling point (153 °C) and miscibility with both aqueous and many organic solvents.[3][4]

  • Reaction-Specific Byproducts: Depending on your specific reaction (e.g., with thiols or other nucleophiles), you may form side products like aza-Michael adducts.[5]

Q2: My product is highly polar and shows little to no retention on my standard C18 reversed-phase column. What is the best alternative?

A: This is a classic challenge when synthesizing heterocycles like pyrimidines or pyrazoles, which are often quite polar.[6][7] When reversed-phase chromatography fails, the most effective technique is Hydrophilic Interaction Liquid Chromatography (HILIC) .[6] HILIC utilizes a polar stationary phase (such as bare silica, amino-propyl, or diol-bonded silica) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of an aqueous modifier (water or buffer).[8] In this mode, polar analytes are strongly retained, providing excellent separation where reversed-phase methods fall short.[8][9]

Q3: What is the most efficient way to remove residual dimethylamine and/or DMF during the initial work-up?

A: The most effective method is a liquid-liquid extraction using an acidic aqueous solution. Both dimethylamine and DMF are basic. Washing your organic layer with a dilute acid (e.g., 0.5N - 1N HCl) will protonate these impurities, forming highly water-soluble salts that partition quantitatively into the aqueous phase.[3] For DMF specifically, multiple washes with a 5% aqueous lithium chloride (LiCl) solution are also exceptionally effective, as the lithium ions coordinate strongly with DMF, enhancing its removal from the organic layer.[4]

Section 2: Troubleshooting Guide: Aqueous Work-up & Extraction

A robust extraction protocol is the foundation of a successful purification. The primary goal is to remove the highly polar and basic byproducts before proceeding to chromatography or crystallization.

Problem: My NMR spectrum shows persistent signals for dimethylamine or DMF after standard water and brine washes.

Causality: Standard water washes are often insufficient for removing basic impurities like dimethylamine and DMF. Their polarity allows for some partitioning, but the equilibrium is not driven strongly enough for complete removal. An acid-base extraction is required to chemically modify the impurity into a more soluble form.

Workflow: Selecting the Optimal Work-up Strategy

The choice of work-up depends on the stability of your product. The following decision tree illustrates the selection process.

start Crude Reaction Mixture product_acid_stable Is the target compound stable to dilute acid? start->product_acid_stable product_water_stable Is the target compound water-soluble? start->product_water_stable acid_wash Protocol 1: Dilute Acid Wash (e.g., 1N HCl) product_acid_stable->acid_wash Yes licl_wash Protocol 2: 5% LiCl Wash product_acid_stable->licl_wash No product_water_stable->product_acid_stable No coevaporation Alternative: Co-evaporation with Toluene/Heptane product_water_stable->coevaporation Yes

Caption: Decision tree for selecting the appropriate work-up protocol.

Experimental Protocol 1: Dilute Acid Wash for Basic Impurity Removal

This protocol is highly effective for removing both dimethylamine and DMF, provided your target compound is stable to mild acid.

  • Dilution: Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Avoid using ethers if possible, as they can sometimes form emulsions.

  • First Wash: Transfer the diluted mixture to a separatory funnel and wash with 1N HCl (aq). Use a volume of acid wash equal to approximately one-third of the organic layer volume.

  • Extraction: Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the acid wash (Step 3) one or two more times. Monitor the pH of the aqueous layer to ensure it remains acidic.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Final Wash: Perform a final wash with saturated sodium chloride (brine) solution to remove excess water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Experimental Protocol 2: 5% Lithium Chloride (LiCl) Wash for Enhanced DMF Removal

This method is an excellent alternative if your product is acid-sensitive.[4]

  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent (ethyl acetate is preferred).[4]

  • LiCl Wash: In a separatory funnel, wash the organic layer with a 5% aqueous LiCl solution.

  • Extraction & Repetition: Shake vigorously, separate the layers, and repeat the wash 3-5 times. The repeated washes are crucial for high efficiency.[4]

  • Final Wash & Drying: Follow with a brine wash, then dry the organic layer and concentrate as described in Protocol 1.

Section 3: Troubleshooting Guide: Column Chromatography

After a proper work-up, chromatography is typically the next step. The high polarity of many heterocyclic products derived from enaminones makes selecting the correct chromatographic technique critical.

Problem: My compound either streaks badly on normal-phase silica or elutes in the void volume on reversed-phase C18.

Causality: This behavior indicates that the polarity of your compound falls in a difficult range for traditional chromatography.

  • Normal-Phase (Silica Gel): Highly polar, basic compounds can interact irreversibly with the acidic silanol groups on the silica surface, leading to tailing and poor recovery.

  • Reversed-Phase (C18): Very polar compounds have minimal interaction with the nonpolar C18 stationary phase and are swept away by the polar mobile phase.[9]

Data Presentation: Comparison of Primary Chromatography Modes
FeatureNormal-Phase (NP)Reversed-Phase (RP)Hydrophilic Interaction (HILIC)
Stationary Phase Polar (e.g., Silica, Alumina)Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Amino, Diol)[6]
Mobile Phase Nonpolar (e.g., Hexanes/EtOAc)Polar (e.g., Water/Acetonitrile)Polar Organic + Aqueous (e.g., ACN/Water)[8]
Elution Order Least polar elutes firstMost polar elutes firstLeast polar elutes first
Best For... Nonpolar to moderately polar compoundsNonpolar to polar compoundsVery polar, hydrophilic compounds [8]
Workflow: Selecting the Correct Chromatography Mode

start Post-Workup Crude Product check_polarity Run TLC/LCMS to assess polarity. Does it stick to RP-C18? start->check_polarity rp_success Purify via Reversed-Phase Chromatography check_polarity->rp_success Yes check_np Does it move from baseline on Silica TLC (e.g., in EtOAc)? check_polarity->check_np No np_success Purify via Normal-Phase Chromatography (Consider adding base like TEA) check_np->np_success Yes hilic_recommended Purify via HILIC / Aqueous Normal-Phase check_np->hilic_recommended No

Caption: Logic diagram for chromatography mode selection.

Experimental Protocol 3: HILIC Method Development for Polar Compounds

This protocol provides a starting point for developing a preparative flash or HPLC HILIC purification method.

  • Column Selection: Choose a polar stationary phase. An amino-propyl (NH₂) column is an excellent, versatile starting point as it is less acidic than bare silica.[6][9] Bare silica can also be effective.[6]

  • Solvent System: Prepare your mobile phases.

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water (additives like 0.1% formic acid or ammonium acetate can improve peak shape, but start without them).

  • Initial Scouting Gradient: Begin with a high organic concentration to ensure your compound is retained.

    • Method: Start at 95% A (5% B) and run a gradient to 60% A (40% B) over 10-15 column volumes.

    • Rationale: In HILIC, water is the "strong" eluting solvent.[9] By starting with low water content, you maximize the retention of polar analytes.

  • Analysis & Optimization: Analyze the scouting run.

    • If the compound elutes too late: Increase the starting percentage of water (Solvent B) or make the gradient steeper.

    • If the compound elutes too early or with poor separation: Decrease the starting percentage of water or run a shallower gradient.

  • Scale-Up: Once an effective separation is achieved analytically, scale the method to a preparative column for bulk purification.

References
  • Tate & Lyle. (2010). Process for removing dimethylamine.
  • Tate & Lyle. (2014). Process for removing dimethylamine.
  • Think Chemistry. (2025).
  • Tate & Lyle. (2010). PROCESS FOR REMOVING DIMETHYLAMINE.
  • Various Authors. (2025).
  • Al-Ghorbani, M., et al. (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. MDPI.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • Chemistry For Everyone. (2025).
  • Biotage. (2023).
  • Podgórski, M., & Bowman, C. N. (2020). Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive?. PubMed.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica.
  • Löffler, J., & Schobert, R. (2025). A new synthesis of alkyl (E)-(3-dimethylamino)acrylates.
  • Thieme. (n.d.). Product Class 12: Pyrimidines. Thieme Connect.

Sources

Technical Support Center: Catalyst Deactivation in (Z)-ethyl 3-(dimethylamino)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of (Z)-ethyl 3-(dimethylamino)acrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with catalyst performance and deactivation in this crucial synthesis. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Introduction to the Synthesis and Catalysis

This compound is a valuable vinylogous amide, often synthesized through a base-catalyzed reaction between ethyl propiolate and dimethylamine, or via formylation of ethyl acetate followed by reaction with dimethylamine. The stereoselective formation of the (Z)-isomer is highly dependent on the reaction conditions and, most critically, the activity of the catalyst. Common catalysts include strong bases like sodium ethoxide (NaOEt) and tertiary amines such as triethylamine (TEA).[1] While effective, these catalysts are susceptible to deactivation, leading to common issues like low yields, slow reaction rates, and formation of unwanted byproducts. This guide will address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for synthesizing this compound?

A1: The synthesis is typically catalyzed by bases. Strong alkoxide bases like sodium ethoxide are frequently used for reactions involving the condensation of esters.[2] Tertiary amine bases, such as triethylamine, are also employed, often to neutralize acid byproducts and promote the reaction.[1] The choice of catalyst can influence reaction rate and stereoselectivity.

Q2: Why is the anhydrous nature of the reaction so critical?

A2: Water can significantly impair the effectiveness of the catalysts used. For strong bases like sodium ethoxide, water leads to rapid hydrolysis, forming sodium hydroxide, a less effective catalyst for this transformation.[3] For amine catalysts, water can interfere with the enamine formation equilibrium.[4] Therefore, using anhydrous solvents and reagents is paramount for achieving high yields.

Q3: What is the primary role of triethylamine in this synthesis?

A3: Triethylamine primarily acts as a non-nucleophilic base.[1] In syntheses that generate acidic byproducts (e.g., HCl from a precursor), triethylamine serves as an acid scavenger, preventing the protonation and deactivation of other reagents or the catalyst itself. It can also act as the primary basic catalyst to facilitate the condensation reaction.

Q4: Can the product, this compound, inhibit the catalyst?

A4: While less common than poisoning or degradation, product inhibition is possible. The amine functionality of the product could potentially coordinate with catalyst active sites, particularly if metal-based catalysts are used in alternative synthetic routes. In base-catalyzed reactions, this effect is generally minimal but can contribute to slowing reaction rates at high conversions.

Troubleshooting Guide: Catalyst Deactivation and Reaction Failures

This section is structured to help you diagnose and resolve specific issues encountered during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, resulting in a very low yield of this compound. I suspect catalyst deactivation. What are the likely causes and how can I investigate?

A: Low yield is the most common symptom of catalyst deactivation. The root cause depends on the type of catalyst being used.

Potential Cause A: Deactivation of Sodium Ethoxide (NaOEt) Catalyst

Sodium ethoxide is highly sensitive to atmospheric conditions. The primary deactivation pathways are:

  • Hydrolysis: Reaction with trace water in solvents or reagents to form sodium hydroxide (NaOH) and ethanol. NaOH is a weaker base and less effective at promoting the desired condensation.[3]

  • Reaction with Carbon Dioxide: Exposure to air allows NaOEt to react with CO₂, forming sodium ethyl carbonate, which can further degrade to sodium carbonate (Na₂CO₃).[3] Both are ineffective as catalysts for this reaction.

  • Saponification: If significant water is present, the generated NaOH can catalyze the saponification (hydrolysis) of the ethyl acrylate starting material or product, consuming the base in an unproductive side reaction.[5]

Troubleshooting Workflow for NaOEt Deactivation

start Low Yield with NaOEt check_reagents Are all solvents and reagents strictly anhydrous? start->check_reagents check_atmosphere Was the reaction run under an inert atmosphere (N2 or Ar)? check_reagents->check_atmosphere Yes bad_reagents Result: Reagents/Solvents are wet check_reagents->bad_reagents No test_catalyst Test activity of NaOEt batch check_atmosphere->test_catalyst Yes bad_atmosphere Result: Exposed to air check_atmosphere->bad_atmosphere No bad_catalyst Result: Catalyst is inactive test_catalyst->bad_catalyst Fails end Problem Resolved/Other Cause test_catalyst->end Passes (Investigate other parameters: temperature, stoichiometry) solve_reagents Action: Dry all solvents and reagents rigorously. (See Protocol 1) bad_reagents->solve_reagents solve_atmosphere Action: Repeat reaction under strict inert conditions. bad_atmosphere->solve_atmosphere solve_catalyst Action: Use a fresh, unopened bottle of NaOEt or regenerate spent catalyst. (See Protocol 2) bad_catalyst->solve_catalyst

Caption: Troubleshooting workflow for low yield using NaOEt catalyst.

Potential Cause B: Deactivation of Triethylamine (TEA) Catalyst

Triethylamine is a weaker base than NaOEt and is primarily susceptible to neutralization.

  • Acidic Impurities: The most common cause of TEA deactivation is the presence of acidic impurities in the starting materials or solvents. These impurities will neutralize the TEA, rendering it inactive.[6]

  • Formation of Triethylammonium Salts: If the reaction precursors can generate acids (e.g., HCl), TEA will be consumed to form triethylammonium hydrochloride, removing it from the catalytic cycle.[1]

Investigative Steps:

  • Reagent Purity Check: Ensure all starting materials are free from acidic residues. If necessary, purify the reagents. Triethylamine itself can contain primary and secondary amine impurities, which can lead to side reactions. Consider purifying your TEA before use (See Protocol 3).

  • pH Measurement: If the reaction is in a protic solvent, a quick check of the reaction mixture's pH can indicate if the base has been neutralized.

Issue 2: Formation of Significant Byproducts

Q: My reaction is producing the desired product, but also significant amounts of a byproduct that is difficult to separate. How can a deactivated catalyst cause this?

A: A partially deactivated or inefficient catalyst can slow the primary reaction rate, allowing side reactions to become more prominent.

  • Self-Condensation: If the primary condensation is slow due to poor catalyst activity, starting materials like ethyl acetate may undergo self-condensation (a Claisen condensation), leading to ethyl acetoacetate.[4] This is more likely with strong bases like NaOEt.

  • Michael Addition: The enolate or enamine intermediate can potentially add to the α,β-unsaturated ester product in a Michael addition, leading to oligomeric byproducts. A healthy, active catalyst typically ensures the primary reaction is fast enough to minimize this.

Solutions:

  • Improve Catalyst Activity: Address the potential deactivation causes outlined in Issue 1. Using a fresh, highly active catalyst can outcompete slower side reactions.

  • Modify Reaction Conditions: Slowly adding one reactant to the mixture of the other reactant and the catalyst can sometimes minimize self-condensation. Lowering the reaction temperature may also improve selectivity.[4]

Experimental Protocols

Protocol 1: Rigorous Drying of Solvents and Reagents

Objective: To ensure all components of the reaction are anhydrous to prevent catalyst hydrolysis.

Materials:

  • Reaction solvent (e.g., Ethanol, Toluene, THF)

  • Drying agent (e.g., molecular sieves 3Å or 4Å, sodium metal, calcium hydride)

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Schlenk flasks or similar glassware

Procedure:

  • Solvent Drying:

    • For ethanol: Reflux over magnesium turnings and iodine, then distill into a dry, inert-atmosphere flask.

    • For Toluene/THF: Reflux over sodium/benzophenone ketyl until the deep blue/purple color persists, then distill.

    • Alternatively, pass the solvent through an activated alumina purification system.

  • Liquid Reagent Drying: Store liquid reagents like ethyl propiolate over activated 4Å molecular sieves for at least 24 hours before use.

  • Solid Reagent Drying: Dry any solid reagents in a vacuum oven at an appropriate temperature.

Causality: The use of strong drying agents like sodium or CaH₂ chemically reacts with water to remove it. Molecular sieves physically adsorb water into their porous structure. This prevents the primary deactivation pathway for alkoxide bases.[7]

Protocol 2: Proposed Regeneration of Deactivated Sodium Ethoxide

Objective: To recover active sodium ethoxide from a batch that has been partially deactivated by exposure to air (formation of NaOH and Na₂CO₃).

Materials:

  • Deactivated sodium ethoxide

  • Anhydrous ethanol

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Inert atmosphere setup

Procedure:

  • Dissolution and Separation:

    • Under an inert atmosphere, add the deactivated solid NaOEt to a flask containing anhydrous ethanol. Stir vigorously.

    • Active NaOEt and NaOH will dissolve, while sodium carbonate (Na₂CO₃) is largely insoluble in ethanol and will remain as a solid precipitate. .

    • Filter the mixture under inert conditions to remove the solid Na₂CO₃. The filtrate now contains NaOEt and NaOH.

  • Conversion of NaOH to NaOEt:

    • Transfer the filtrate to a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add anhydrous toluene to the flask. Toluene forms a low-boiling azeotrope with water.

    • Heat the mixture to reflux. The equilibrium between NaOH and ethanol to form NaOEt and water will be driven to the right by the azeotropic removal of water in the Dean-Stark trap.

    • Continue refluxing until no more water collects in the trap.

  • Isolation and Titration:

    • The resulting solution in the flask is regenerated sodium ethoxide in ethanol/toluene. The concentration can be determined by titration (e.g., with a standard solution of HCl and a phenolphthalein indicator) before use.

Trustworthiness: This protocol is based on the principles of solubility differences and Le Châtelier's principle to drive the reversible reaction to completion. The removal of water via azeotropic distillation is a standard technique for driving equilibrium-limited reactions.

Protocol 3: Purification of Triethylamine (TEA)

Objective: To remove primary, secondary amine, and water impurities from commercial triethylamine.

Materials:

  • Commercial triethylamine

  • Potassium hydroxide (KOH) pellets or calcium hydride (CaH₂)

  • Distillation apparatus

Procedure:

  • Pre-treatment: Reflux the triethylamine over KOH pellets or calcium hydride for several hours to remove water and acidic impurities.[7]

  • Distillation: Distill the pre-treated triethylamine under an inert atmosphere. Collect the fraction boiling at 89-90 °C.

  • Storage: Store the purified triethylamine over activated molecular sieves in a sealed, dark bottle under an inert atmosphere to prevent re-contamination.[7]

Causality: Refluxing with a strong, non-volatile base like KOH neutralizes acidic impurities and reacts with water. Distillation then separates the pure TEA from these non-volatile salts and other impurities with different boiling points.

Characterization of Catalyst Deactivation

Identifying the cause of deactivation is key. Here are some methods to analyze your catalyst.

Table 1: Analytical Techniques for Catalyst Characterization

TechniquePurposeSampleExpected Observation for Deactivated Catalyst
Titration Quantify active base contentNaOEt or TEA solutionLower molarity compared to a fresh sample.
FT-IR Spectroscopy Identify functional group changesSolid NaOEtAppearance of broad O-H stretch (~3200-3500 cm⁻¹) from NaOH and a strong carbonate peak (~1450 cm⁻¹).
¹H NMR Spectroscopy Analyze reaction mixture for side productsCrude reaction mixturePresence of signals corresponding to ethyl acetoacetate or other unexpected byproducts.

Visualizing Catalyst Deactivation Pathways

cluster_naoet Sodium Ethoxide (NaOEt) Deactivation cluster_tea Triethylamine (TEA) Deactivation naoet_active Active NaOEt (C2H5ONa) naoh Inactive NaOH naoet_active->naoh Hydrolysis na2co3 Inactive Na2CO3 naoet_active->na2co3 Carbonation h2o H2O (Moisture) h2o->naoh co2 CO2 (Air) co2->na2co3 ester Ethyl Acrylate saponification Saponification Product (Sodium Acrylate) ester->saponification naoh->saponification Saponification tea_active Active TEA (Et3N) salt Inactive Salt (Et3NH+ A-) tea_active->salt Neutralization acid H-A (Acidic Impurity) acid->salt

Sources

Technical Support Center: Solvent Effects on the Reactivity of (Z)-Ethyl 3-(Dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Z)-ethyl 3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile enamine reagent. As a "push-pull" olefin, its reactivity is profoundly influenced by the surrounding solvent environment. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction outcomes, diagnose issues, and understand the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.

Synthesis & Isomer Control

Q1: My yield for the synthesis of this compound is consistently low. Could the solvent be the culprit?

A1: Absolutely. The synthesis of this enamine, often from precursors like ethyl propiolate or via Vilsmeier-type reagents, is highly dependent on the reaction medium.[1][2]

  • Causality: The formation involves nucleophilic attack and subsequent elimination, steps whose rates are sensitive to solvent polarity and the ability to stabilize intermediates. Using a solvent that does not adequately solubilize reactants like potassium carbonate or the Vilsmeier salt can lead to poor conversion.[1]

  • Troubleshooting Steps:

    • Solvent Choice: If using nonpolar solvents like hexanes results in low yield, consider switching to moderately polar aprotic solvents such as acetonitrile or THF, which can improve solubility and reaction rates.

    • Catalyst/Base Solubility: Ensure your base (e.g., K₂CO₃, triethylamine) has some solubility or is finely powdered for maximum surface area in the chosen solvent.[1]

    • Temperature: Inadequate temperature can also lead to low yields. Ensure you are operating within the recommended temperature range for your specific synthetic route (e.g., 60 °C).[1]

Q2: I am observing a mixture of (Z) and (E) isomers in my product. How does the solvent influence stereoselectivity?

A2: While many syntheses are reported to be stereoselective, the solvent can play a role in the stability and isomerization of enamine intermediates.[3] Computational studies on related enamines show that polar solvents can differentially stabilize geometric isomers. For instance, in one study, a polar solvent like DMSO was found to stabilize the (E)-enamine intermediate relative to the (Z)-isomer.[3]

  • Expert Insight: The desired (Z)-isomer is often the thermodynamically favored product. However, reaction conditions can lead to the kinetic (E)-product. The energy barrier to isomerization can be influenced by the solvent.

  • Troubleshooting Steps:

    • Solvent Polarity: Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO). A less polar solvent may favor the formation of a specific isomer by minimizing the stabilization of charged, transition-state-like structures that could lead to isomerization.

    • Purification: If a mixture is unavoidable, careful chromatography is typically required to isolate the desired isomer. Confirm stereochemistry using NOE or 2D-NMR techniques.

Reactivity with Electrophiles

Q3: My Stork enamine alkylation reaction is sluggish. How do I choose the right solvent to improve the rate?

A3: This is a classic challenge. Enamines are less reactive than enolates, and their reaction with weak electrophiles requires optimized conditions.[4][5] The solvent choice is a trade-off between reactant stability and transition state stabilization.

  • Mechanism & Causality: The reaction proceeds via nucleophilic attack of the enamine's α-carbon on the electrophile, forming a charged iminium salt intermediate.[6][7] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are excellent at stabilizing this charged intermediate and the corresponding transition state, thereby accelerating the reaction.[8] Nonpolar solvents like benzene or hexane will slow this step down considerably.

  • Troubleshooting Protocol:

    • Switch to Polar Aprotic: If you are using THF or ether and the reaction is slow, switch to acetonitrile or DMF.

    • Avoid Protic Solvents: Alcohols or water will protonate the enamine, deactivating it and potentially causing hydrolysis.[6][9] All solvents must be rigorously dried.[5]

    • Consider Temperature: If a solvent switch is insufficient, a moderate increase in temperature can often overcome the activation barrier.

Q4: I'm observing significant N-alkylation as a side product instead of the desired C-alkylation. How can solvent choice mitigate this?

A4: The competition between C- and N-alkylation is a fundamental aspect of enamine reactivity.[5] The solvent plays a crucial role in directing the regioselectivity.

  • Hard-Soft Acid-Base (HSAB) Principle: The nitrogen atom is a "harder" nucleophilic center, while the α-carbon is "softer." Hard electrophiles tend to react at the nitrogen, while soft electrophiles favor the carbon.

  • Solvent Influence:

    • Polar Solvents: Can stabilize the transition state leading to the charged quaternary ammonium salt (N-alkylation), sometimes making it a more significant pathway.

    • Nonpolar Solvents: Generally favor C-alkylation. The less polar environment does not offer as much stabilization for the direct formation of a charged N-alkylated product.

  • Troubleshooting Strategy:

    • Solvent Change: If N-alkylation is a problem in DMF or DMSO, switch to a less polar aprotic solvent like THF or 1,4-dioxane.

    • Electrophile Choice: This issue is also highly dependent on the electrophile. If possible, switch to a softer electrophile (e.g., from methyl iodide to methyl tosylate).

Cycloaddition & Stability Issues

Q5: My [3+2] cycloaddition reaction is not working well. What is the expected solvent effect?

A5: The solvent effect on pericyclic reactions like cycloadditions depends heavily on the mechanism.[10]

  • Mechanism: If the cycloaddition is a concerted process with little charge separation in the transition state, the solvent will have a minimal effect on the rate. However, if it proceeds through a stepwise mechanism involving a zwitterionic intermediate, the rate will be highly dependent on solvent polarity.[8] Many [3+2] cycloadditions are polar in nature.[11]

  • Troubleshooting Steps:

    • Screen Solvents: Run the reaction in parallel in a nonpolar solvent (toluene), a moderately polar solvent (THF or CH₂Cl₂), and a highly polar aprotic solvent (acetonitrile or DMF).

    • Analyze Results:

      • If rates are similar across all solvents, the reaction is likely concerted, and other factors (temperature, concentration, catalyst) should be optimized.

      • If the rate increases dramatically with solvent polarity, a zwitterionic intermediate is involved, and a polar aprotic solvent is the best choice.

Q6: My enamine seems to be hydrolyzing during my reaction or workup. How can I improve its stability?

A6: Enamines are inherently sensitive to hydrolysis in the presence of water, especially under acidic conditions, which reverts them to the parent carbonyl and secondary amine.[3][6]

  • Causality: The mechanism involves protonation of the α-carbon, followed by the attack of water on the resulting iminium ion.[6]

  • Prevention Protocol:

    • Anhydrous Conditions: This is non-negotiable. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run reactions under an inert atmosphere (Nitrogen or Argon).[5]

    • Aprotic Solvents: Avoid protic solvents like water or alcohols in the reaction mixture unless they are a required reactant.

    • Aqueous Workup: When performing an aqueous workup, use a basic solution (e.g., saturated NaHCO₃ or a cold, dilute NaOH solution) to quench the reaction. Avoid acidic washes until the desired product has been isolated or protected, as acid will rapidly hydrolyze any remaining enamine.

Troubleshooting Guide: A Tabular Summary

This table provides a quick-reference guide to the expected effects of different solvent classes on reactions involving this compound.

Solvent ClassExamplesEffect on Reaction Rate (e.g., Alkylation)C- vs. N-Alkylation SelectivityEnamine Stability (Hydrolysis Risk)
Nonpolar Aprotic Toluene, Hexane, BenzeneSlow . Poor stabilization of charged intermediates/transition states.Favors C-Alkylation . Less stabilization for the charged N-alkylated product.High . Solvents are hydrophobic and easily dried.
Polar Aprotic DMF, DMSO, Acetonitrile, THFFast . Excellent stabilization of charged intermediates.Variable . Can increase N-alkylation, especially with hard electrophiles.Moderate . Solvents are hygroscopic; must be rigorously dried.
Polar Protic Water, Methanol, EthanolVariable & Complex . Can act as a catalyst but also leads to rapid decomposition.[12]Poor . Often leads to side reactions and hydrolysis.Very Low . Rapid protonation and hydrolysis occurs.[6]

Visualizing the Chemistry: Diagrams & Workflows

Visual aids can help clarify the electronic properties and reaction pathways of enamines.

Nucleophilicity of Enamines

The reactivity of this compound stems from the donation of the nitrogen lone pair into the π-system, making the α-carbon nucleophilic.

Caption: Resonance forms showing α-carbon nucleophilicity.

Competing Alkylation Pathways

Solvents can influence the energy of the transition states for C- versus N-alkylation.

G cluster_C C-Alkylation (Favored in Nonpolar Solvents) cluster_N N-Alkylation (Side Reaction) Enamine (Z)-EtO₂C-CH=CH-N(Me)₂ + R-X TS_C Transition State C (Less charge separation) Enamine->TS_C Path A TS_N Transition State N (More charge separation, stabilized by polar solvents) Enamine->TS_N Path B Iminium Iminium Salt (Product Precursor) TS_C->Iminium Hydrolysis -> Product QuatSalt Quaternary Ammonium Salt (Irreversible Side Product) TS_N->QuatSalt

Caption: C-Alkylation vs. N-Alkylation pathways.

Troubleshooting Workflow for Low Yield

A logical workflow for diagnosing reactivity problems.

G start Low Yield / Poor Selectivity q1 Is the solvent anhydrous and aprotic? start->q1 a1_no Action: Use freshly distilled, anhydrous aprotic solvent (e.g., THF, MeCN, Toluene). Re-run experiment. q1->a1_no No q2 What is the solvent polarity? q1->q2 Yes a1_no->start Re-evaluate a2_nonpolar Reaction is likely slow. Action: Switch to a polar aprotic solvent (e.g., MeCN, DMF) to stabilize charged intermediates. q2->a2_nonpolar Nonpolar a2_polar Side reactions (e.g., N-alkylation) or decomposition may be occurring. Action: Switch to a less polar aprotic solvent (e.g., THF, Dioxane). q2->a2_polar Polar q3 Is N-alkylation or hydrolysis confirmed? a2_nonpolar->q3 a2_polar->q3 a3_yes See specific FAQ sections. Consider solvent and electrophile choice. q3->a3_yes Yes end Problem Resolved / Further Optimization q3->end No a3_yes->end

Caption: A step-by-step guide to troubleshooting reactions.

References

  • Gómez-Gálvez, D. A., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega.
  • Making Molecules. (2024). Enamines.
  • Pless, V., & Heiden, Z. M. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing.
  • Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
  • Gómez-Gálvez, D. A., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. PubMed Central.
  • Gómez-Gálvez, D. A., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ResearchGate.
  • Wikipedia. (n.d.). Enamine.
  • Chemtube3d. (2020). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. YouTube.
  • Svendsen, H. F. (n.d.). Computational Chemistry Study of Solvents for Carbon Dioxide Absorption.
  • Fiveable. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction. Organic Chemistry Class Notes.
  • Al-Bayati, F. A. H., et al. (2017). The hydrolytic behavior of N,N′-(dimethylamino)ethyl acrylate-functionalized polymeric stars. Polymer Chemistry (RSC Publishing).
  • Huisgen, R. (n.d.). CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. Institute of Organic Chemistry, University of Munich.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN105646257A - N,N-dimethylamino ethyl acrylate preparation method.
  • ResearchGate. (n.d.). A new synthesis of alkyl (E)-(3-dimethylamino)acrylates.
  • Noto, R., & Pace, A. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI.
  • ResearchGate. (n.d.). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate.
  • Pelucchi, M., et al. (n.d.). Towards Predictive Models of Acrylates Free Radical Polymerization in Solution: The Key Role of Solvent-induced Cage Effects. ChemRxiv.
  • SID. (2013). Solvent Effects on the Kinetics of Cycloaddition Reactions of 2,3-Dimethy butadiene and Diethylazodicarboxylate; A DFT Study.
  • Mayr's Database of Reactivity Parameters. (n.d.). Molecule ethyl (E)-3-(dimethylamino)acrylate.
  • ResearchGate. (n.d.). Hydrolysis of N,N -Dimethylaminoethyl Methacrylate and Its Salts in Concentrated Aqueous Solutions.
  • Google Patents. (n.d.). CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate.
  • MDPI. (n.d.). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies.
  • ResearchGate. (n.d.). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate.
  • MDPI. (n.d.). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole.
  • PubChem. (n.d.). Ethyl trans-3-dimethylaminoacrylate.
  • MDPI. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study.
  • ResearchGate. (n.d.). An investigation of solvolytic reactions and exploration of 2-(dimethylamino)ethyl methacrylate/methyl acrylate free radical copolymerization kinetics.
  • PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate.

Sources

dealing with hydrolytic instability of acrylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acrylate derivatives. This guide is designed to provide expert insights and practical solutions for a common challenge encountered in the laboratory: the hydrolytic instability of acrylate-based compounds. We will delve into the mechanisms of degradation, troubleshooting strategies, and preventative measures to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of acrylate derivatives in aqueous environments.

Q1: My acrylate compound is rapidly disappearing from my aqueous solution. What is happening?

A: You are likely observing hydrolytic degradation. The ester functional group common to all acrylate derivatives is susceptible to hydrolysis—a chemical reaction with water—which breaks the ester bond. This reaction converts your parent compound into acrylic acid (or its carboxylate salt) and the corresponding alcohol. This process is often significantly accelerated by specific environmental factors in your experiment.

Q2: Why is hydrolysis a concern for my research?

A: Hydrolytic degradation can severely impact your results. It leads to a decrease in the concentration of your active compound, potentially causing a loss of efficacy or inaccurate measurements in quantitative assays. Furthermore, the degradation products can have different biological activities, toxicity profiles, or interfere with analytical measurements, leading to misleading data and compromising the reproducibility of your experiments.

Q3: Are all acrylate derivatives equally unstable?

A: No, stability varies significantly based on the molecule's structure. The nature of the alcohol portion of the ester (the "R-group") plays a major role. Generally, resistance to hydrolysis improves with increased steric bulk around the ester bond. For instance, the stability often follows the trend: butyl acrylate > ethyl acrylate > methyl acrylate.[1] Additionally, related compounds like methacrylates, which have an extra methyl group, are often more resistant to hydrolysis than their corresponding acrylates.[2]

Q4: I work with polymerized acrylates (polyacrylates). Should I be worried?

A: Generally, the ester groups within a polymer backbone are significantly more stable against hydrolysis than those in the free monomer.[3][4] The polymer structure can sterically shield the ester linkages from attack by water or hydroxide ions. However, they are not completely immune, and degradation can still occur over long periods or under harsh conditions (e.g., high pH or temperature).[5]

Section 2: Understanding the Mechanism of Hydrolysis

The primary pathway for the degradation of acrylate esters in neutral to alkaline aqueous solutions is base-catalyzed hydrolysis, also known as saponification. This reaction involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester group.[2] The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate anion and an alcohol. This process is generally much faster and more common under physiological or alkaline conditions than acid-catalyzed hydrolysis.[2][6]

Figure 1: Mechanism of Base-Catalyzed Acrylate Hydrolysis

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving stability issues encountered during your experiments.

Troubleshooting_Workflow Figure 2: Workflow for Troubleshooting Acrylate Instability A Observation: Loss of parent compound or appearance of new peaks. B Step 1: Confirm Hydrolysis - Run time-course stability study via HPLC. - Identify degradants via LC-MS. A->B C Is degradation confirmed? B->C D Step 2: Investigate Causality - Measure pH of the solution. - Review storage temperature. - Check buffer composition and age. C->D Yes K No degradation observed. Investigate other causes: - Adsorption to container. - Oxidation. - Photodegradation. C->K No E Step 3: Implement Mitigation Strategy D->E F Option A: Adjust Experimental Conditions - Lower solution pH (if possible). - Reduce storage/experiment temperature. - Prepare fresh buffers. E->F G Option B: Reformulate Solution - Add co-solvents (e.g., DMSO, Ethanol). - Use a different buffer system. E->G H Option C: Modify Compound/Polymer (For Development Stage) - Increase steric hindrance. - Switch to methacrylate or amide analog. E->H I Step 4: Validate Solution - Repeat stability study under new conditions. - Compare degradation rates. F->I G->I H->I J Problem Resolved I->J

Sources

safety precautions for handling (Z)-ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Z)-ethyl 3-(dimethylamino)acrylate

A Senior Application Scientist's Guide to Safe Handling and Experimentation

Welcome to the technical support guide for this compound (CAS No. 924-99-2). This document is intended for researchers, scientists, and drug development professionals who handle this reagent. As Senior Application Scientists, our goal is to bridge the gap between catalog safety data and real-world laboratory application. This guide provides not just procedures, but the scientific reasoning behind them, ensuring a self-validating system of safety and experimental integrity.

Hazard Identification and Summary

This compound is a versatile intermediate, but its reactivity necessitates careful handling. The primary hazards include skin sensitization, irritation, and potential for other health effects upon exposure.[1] Below is a summary of its classification under the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Harmful to Aquatic Life-H402: Harmful to aquatic life

This table synthesizes GHS data reported by multiple suppliers. The frequency of reported hazards may vary.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling of this compound.

Q1: What are the most critical hazards I should be aware of before starting my experiment?

A1: The most immediate and common risks are skin-related. This compound is a known skin sensitizer, meaning repeated or prolonged contact can lead to an allergic reaction (allergic contact dermatitis).[1][3] It also causes skin and serious eye irritation.[1][4] Inhalation of vapors or mists may cause respiratory tract irritation.[1][4][5] Therefore, avoiding direct physical contact and ensuring proper ventilation are the most critical precautions.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this reagent?

A2: A multi-layered approach to PPE is essential. The causality is to prevent all potential routes of exposure (dermal, ocular, inhalation).

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or OSHA's 29 CFR 1910.133 standards.[2][3][4][6] A face shield should be used if there is a splash risk.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][7]

    • Clothing: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[2][4][7] Ensure shoes are closed-toed.

  • Respiratory Protection: All handling should occur in a well-ventilated area, such as a certified chemical fume hood.[4] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) is necessary.[5][6]

Q3: What are the ideal storage conditions for this compound to ensure its stability and safety?

A3: Proper storage is crucial for both safety and maintaining the reagent's quality.

  • Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[2][4]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][4]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[8]

  • Light Sensitivity: Some acrylates are light-sensitive and can undergo polymerization upon exposure. While not always specified for this exact isomer, it is best practice to store it protected from light.

Q4: How should I respond to a small spill of this compound in the lab?

A4: The primary goal is to contain and clean the spill without creating additional hazards.

  • Evacuate & Ventilate: Ensure adequate ventilation and restrict access to the spill area.[5]

  • Wear PPE: Before cleaning, don the full mandatory PPE described in Q2.

  • Contain & Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, clean, dry, and closed container for disposal.[4][5] Use non-sparking tools to avoid ignition sources.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the container as hazardous waste and dispose of it according to your institution's and local regulations.[2]

Q5: What is the proper disposal procedure for waste containing this chemical?

A5: All waste, including unused reagent, reaction residues, and contaminated materials, must be treated as hazardous waste.

  • Do not discharge to drains or the environment. This compound is harmful to aquatic life.[2]

  • Collect waste in designated, properly labeled, and sealed containers.

  • Disposal should be carried out by a licensed professional waste disposal service.[5] Methods may include controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5]

  • Contaminated packaging should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The packaging can then be disposed of as unused product.[2][5]

Q6: What are the first aid measures in case of accidental exposure?

A6: Immediate action is critical. Show the Safety Data Sheet (SDS) to attending medical personnel.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][5]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Q: My reagent appears discolored (e.g., yellow to orange). Is it still suitable for my experiment?

A: The pure compound is often described as a clear yellow to light orange liquid.[2] However, significant darkening or the appearance of turbidity could indicate degradation or polymerization. Acrylates can polymerize, especially if exposed to light, heat, or if the stabilizer is depleted. It is recommended to perform a small-scale test reaction or analytical check (e.g., NMR, GC-MS) to confirm the integrity of the reagent if you suspect degradation. If polymerization is evident (see next question), do not use the material.

Q: I suspect the material in the bottle is polymerizing. What are the signs and what should I do?

A: Polymerization of acrylates can be hazardous as it is often exothermic and can lead to a runaway reaction, potentially over-pressurizing the container.

  • Signs of Polymerization: Increased viscosity (thickening of the liquid), solidification, or heat generation from the container are clear indicators. Swollen or warm product containers are a serious warning sign.[8][9]

  • Causality & Action: Polymerization occurs when the monomer molecules react with each other to form long chains. This process can be initiated by heat, light, or impurities.

    • DO NOT open the container. If the container is warm or swollen, do not attempt to move it.

    • Evacuate the area immediately and alert your institution's safety officer.

    • If the container is cool and not under pressure, but you observe solidification, treat the entire sealed container as hazardous waste. Contact your environmental health and safety department for guidance on disposal.

Q: How do I safely quench a reaction containing residual this compound?

A: While not pyrophoric, this reagent is reactive. A proper quenching procedure neutralizes reactive species under controlled conditions to prevent exothermic reactions or the release of hazardous byproducts. The general principles for quenching reactive materials should be applied.[10][11][12]

  • Work in a Fume Hood: All quenching operations must be performed in a certified chemical fume hood.[12][13]

  • Cool the Reaction: Place the reaction vessel in an ice/water bath to dissipate any heat generated during the quench.

  • Slow Addition of Quenching Agent: With vigorous stirring, slowly add a suitable quenching agent. A common choice for acrylates and similar compounds is a dilute solution of a weak acid (e.g., 1 M HCl or saturated ammonium chloride solution) to neutralize the basic dimethylamino group. For other reactive components in your specific mixture, other quenching agents may be necessary. The addition should be dropwise via an addition funnel.

  • Monitor Temperature: Keep a thermometer in the reaction mixture to ensure the temperature does not rise significantly.

  • Allow to Warm: Once the addition is complete and the exotherm has subsided, allow the mixture to slowly warm to room temperature while still stirring.

  • Workup: Proceed with your standard aqueous workup. The neutralized aqueous layer should be disposed of as hazardous waste.

Visualized Workflow: Safe Handling Protocol

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_sds 1. Review SDS & Establish Protocol prep_ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood 3. Verify Fume Hood Functionality prep_ppe->prep_hood handle_transport 4. Transport Reagent in Secondary Containment prep_hood->handle_transport Proceed to Handling handle_dispense 5. Dispense Slowly Inside Fume Hood handle_transport->handle_dispense handle_close 6. Securely Close Container Immediately handle_dispense->handle_close clean_decon 7. Decontaminate Glassware/Surfaces handle_close->clean_decon Proceed to Cleanup clean_waste 8. Segregate & Label All Hazardous Waste clean_decon->clean_waste clean_dispose 9. Store Waste in Designated Area clean_waste->clean_dispose final_step 10. Professional Waste Disposal clean_dispose->final_step Await Pickup

Caption: Workflow for Safe Handling of this compound.

References

  • PubChem. (Z)-ethyl 3-(dimethylamino)
  • Capot Chemical Co., Ltd. MSDS of Ethyl 3-(N,N-dimethylamino)
  • BASF. (2025).
  • Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. [Link]
  • Environmental Health and Safety, University of California, Berkeley.
  • Environmental Health and Safety, University of California, Berkeley.
  • Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (Z) vs. (E)-Ethyl 3-(Dimethylamino)acrylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the selection of reagents is paramount, extending beyond mere chemical formula to the nuanced world of stereochemistry. Ethyl 3-(dimethylamino)acrylate, a common building block, exists as two geometric isomers: (Z) and (E). While structurally similar, their spatial arrangements impart distinct reactivity profiles that can significantly influence reaction kinetics, yields, and the stereochemical outcome of synthetic pathways. This guide provides an in-depth comparison of these isomers, supported by mechanistic principles and practical experimental considerations, to empower researchers in making informed decisions for their synthetic strategies.

Foundational Principles: Structure Dictates Function

Enamines are highly versatile intermediates in organic synthesis, serving as potent carbon nucleophiles at the β-position.[1][2][3] This nucleophilicity arises from the delocalization of the nitrogen lone pair into the π-system of the double bond, creating a resonance structure with a negative charge on the β-carbon.[2] In the case of ethyl 3-(dimethylamino)acrylate, this inherent reactivity is modulated by its geometric configuration.

The (E) and (Z) isomers are diastereomers arising from restricted rotation around the Cα=Cβ double bond.

  • (E)-Isomer (trans): The bulky dimethylamino and ethyl ester groups are positioned on opposite sides of the double bond. This configuration minimizes steric strain, rendering the (E)-isomer the thermodynamically more stable of the two.[4] Its nucleophilic β-carbon is relatively unhindered.

  • (Z)-Isomer (cis): The dimethylamino and ethyl ester groups are on the same side of the double bond, leading to greater steric repulsion. This makes the (Z)-isomer thermodynamically less stable. Access to its β-carbon is more sterically encumbered.

This fundamental difference in stability and steric environment is the primary driver of their differential reactivity.

Caption: Steric environments of (E) and (Z) isomers.

Spectroscopic Differentiation: Identifying Your Isomer

Before any reactivity study, unambiguous identification of the starting isomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The key diagnostic is the coupling constant (J-value) between the two vinylic protons (Hα and Hβ). For the (E)-isomer, a larger coupling constant of approximately 15 Hz is expected, typical for trans-alkenes. The (Z)-isomer will exhibit a smaller coupling constant, generally around 10-12 Hz.[5]

  • ¹³C NMR: The chemical shifts of the carbons, particularly the β-carbon, will differ due to the different electronic and steric environments.

  • NOESY (2D NMR): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive proof.[6] In the (Z)-isomer, a cross-peak will be observed between the vinylic protons and the protons of the dimethylamino group due to their spatial proximity. This correlation will be absent in the (E)-isomer.

Table 1: Comparative Spectroscopic Data

Parameter (E)-Isomer (Expected) (Z)-Isomer (Expected) Rationale
¹H NMR J(Hα-Hβ) ~15 Hz ~10-12 Hz Trans-protons have stronger coupling than cis-protons.[5]

| NOESY Correlation | No significant correlation between Hβ and N(CH₃)₂ | Strong correlation between Hβ and N(CH₃)₂ | Protons are in close spatial proximity in the (Z) configuration.[6] |

Comparative Reactivity in Key Transformations

The utility of an enamine is defined by its performance in C-C bond-forming reactions. Here, we analyze the expected reactivity differences between the (E) and (Z) isomers in common synthetic applications.

Michael (Conjugate) Addition

The Michael addition is a cornerstone reaction of enamines, involving the 1,4-addition of the enamine to an α,β-unsaturated carbonyl compound (a Michael acceptor).[2][7][8] The reaction proceeds via nucleophilic attack of the enamine's β-carbon on the β-carbon of the acceptor.

G Enamine Enamine (Nucleophile) Intermediate Iminium Salt Intermediate Enamine->Intermediate Nucleophilic Attack Acceptor Michael Acceptor (Electrophile) Acceptor->Intermediate Hydrolysis Aqueous Hydrolysis Intermediate->Hydrolysis Product 1,5-Dicarbonyl Product Hydrolysis->Product

Caption: General mechanism of the Stork Enamine Michael Addition.

Reactivity Comparison:

  • (E)-Isomer: Due to the exposed nature of its nucleophilic β-carbon, the (E)-isomer is expected to react more rapidly, especially with sterically demanding Michael acceptors. The transition state leading to the product is more easily accessible.

  • (Z)-Isomer: The reaction rate is likely to be slower due to steric hindrance. The bulky ethyl ester group shields the nucleophilic center, raising the activation energy for the approach of the electrophile.

Alkylation and Acylation

Enamines readily undergo SN2 reactions with alkyl halides (alkylation) and nucleophilic acyl substitution with acyl halides (acylation).[3][9] These reactions also hinge on the accessibility of the β-carbon.

Reactivity Comparison:

  • (E)-Isomer: Favored. The unhindered trajectory for the incoming electrophile allows for a more efficient SN2 or acyl substitution reaction, leading to higher yields and faster reaction times.

  • (Z)-Isomer: Disfavored. Significant steric clash between the enamine's ester group, its dimethylamino group, and the incoming electrophile is expected to severely impede the reaction.

Table 2: Expected Reactivity Profile Summary

Reaction Type (E)-Isomer Reactivity (Z)-Isomer Reactivity Mechanistic Rationale
Michael Addition Higher . Favorable kinetics. Lower . Steric hindrance at the β-carbon. The approach of the Michael acceptor is less impeded.[4]
Alkylation (e.g., with CH₃I) Higher . Favorable for SN2. Significantly Lower . Severe steric clash. The backside attack required for SN2 is sterically blocked.

| Acylation (e.g., with AcCl) | Higher . Accessible nucleophilic center. | Significantly Lower . Steric hindrance. | The approach of the acyl halide is sterically hindered. |

Experimental Protocol: A Head-to-Head Comparison

To translate theory into practice, a parallel experiment is the most effective method for direct comparison. The following protocol outlines a procedure to compare the reactivity of the (E) and (Z) isomers in a Michael addition with methyl vinyl ketone (MVK).

Objective: To determine the relative reaction rates and yields for the Michael addition of (E) vs. (Z)-ethyl 3-(dimethylamino)acrylate with MVK.

Materials:

  • (E)-ethyl 3-(dimethylamino)acrylate

  • This compound

  • Methyl vinyl ketone (MVK), freshly distilled

  • Anhydrous acetonitrile (MeCN)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Workflow:

G cluster_workflow Comparative Experimental Workflow start Prepare two parallel reactions (one for E, one for Z) dissolve Dissolve enamine isomer (1.0 eq) in anhydrous MeCN start->dissolve add_mvk Add MVK (1.1 eq) at room temperature dissolve->add_mvk monitor Monitor reaction by TLC/GC-MS (take aliquots at t=0, 1, 2, 4, 8h) add_mvk->monitor workup Quench with 1M HCl (hydrolysis) and stir for 1h monitor->workup extract Extract with EtOAc workup->extract purify Purify via column chromatography extract->purify analyze Analyze yield and purity by ¹H NMR and GC purify->analyze

Caption: Workflow for the comparative Michael addition experiment.

Step-by-Step Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks under a nitrogen atmosphere, place a magnetic stir bar. To Flask A, add (E)-ethyl 3-(dimethylamino)acrylate (e.g., 1 mmol). To Flask B, add this compound (1 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) to each flask and stir until the enamine is fully dissolved.

  • Initiation: Add methyl vinyl ketone (1.1 mmol) to each flask simultaneously via syringe. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting enamine.

  • Hydrolysis: Once the reaction in the faster flask (predicted to be Flask A with the (E)-isomer) reaches completion (or after 24 hours), quench both reactions by adding 1 M HCl (5 mL). Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt to the corresponding ketone.[3]

  • Work-up: Transfer the contents of each flask to a separate separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers for each reaction, wash with saturated NaHCO₃ solution, then with brine.

  • Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Determine the crude yield for each reaction. Purify the product by flash column chromatography. Obtain the final purified yield and characterize the product by ¹H and ¹³C NMR to confirm the structure of the resulting 1,5-dicarbonyl compound.

Conclusion and Recommendations

The geometric configuration of ethyl 3-(dimethylamino)acrylate is a critical determinant of its chemical reactivity.

  • The (E)-isomer is the more versatile and reactive nucleophile for most standard C-C bond-forming reactions, including Michael additions and alkylations. Its thermodynamically stable nature and sterically accessible β-carbon favor rapid and efficient reactions. For drug development professionals seeking reliable and high-yielding transformations, the (E)-isomer should be the default choice.

  • The (Z)-isomer , being sterically hindered and less stable, is significantly less reactive. Its use may be limited to specific applications where its unique stereochemistry can be leveraged to control the formation of a particular diastereomeric product in more complex transformations, such as intramolecular cyclizations.

Researchers should always verify the isomeric purity of their starting material via NMR spectroscopy. When developing a new synthetic route, a preliminary small-scale comparison, as outlined in this guide, can provide invaluable data, saving time and resources while ensuring the optimal outcome for the desired chemical transformation.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone.
  • Benchchem. (n.d.). Spectroscopic Dissection: A Comparative Guide to (Z)- and (E)-Hex-2-enamide Isomers.
  • Barbe, G., & Charette, A. B. (2005). Highly Chemoselective Formation of Aldehyde Enamines under Very Mild Reaction Conditions. The Journal of Organic Chemistry. ACS Publications.
  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry.
  • Farmer, S. (2023). Enamine Reactions. Chemistry LibreTexts.
  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
  • ResearchGate. (2017). How can i differentiate between E and Z isomers of imine?
  • Wikipedia. (n.d.). Michael addition reaction.
  • ResearchGate. (n.d.). (E)‐Enamine 5 a vs. (Z)‐enamine 5 b of the protonated (left) and...

Sources

A Senior Application Scientist's Guide to Alternative Reagents for (Z)-ethyl 3-(dimethylamino)acrylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences reaction efficiency, scalability, and the overall cost of synthesis. (Z)-ethyl 3-(dimethylamino)acrylate (EDMA) is a widely utilized C3 synthon, prized for its bifunctional nature in constructing heterocyclic scaffolds, particularly in the synthesis of quinolone antibacterials and pyrimidine derivatives.[1] However, challenges related to its synthesis, stability, and reaction conditions have spurred the exploration of alternative reagents.

This guide provides an in-depth comparison of viable alternatives to EDMA. We will dissect the performance of key substitutes, supported by experimental data and mechanistic insights, to empower chemists with the knowledge to make informed decisions for their specific synthetic challenges.

The Benchmark: Understanding this compound (EDMA)

EDMA is a classic example of an enaminone, or a vinylogous amide. Its reactivity is characterized by two key sites: a nucleophilic α-carbon and an electrophilic β-carbon, which becomes susceptible to nucleophilic attack after protonation or upon substitution of the dimethylamino group. This "push-pull" electronic nature makes it an ideal partner for reactions with binucleophiles like ureas, guanidines, and amidines to form six-membered heterocycles.[2][3]

Despite its utility, the synthesis of EDMA can be cumbersome, sometimes involving harsh reagents or producing intermediates that are difficult to handle, which can impact its cost-effectiveness in large-scale production.[1]

Key Classes of Alternative Reagents

Alternatives to EDMA can be broadly categorized based on their reactive functional groups. The most prominent substitutes are activated acyl derivatives and masked malonaldehyde equivalents, such as other enol ethers.

Activated Acyl Derivatives: 3-Ethoxyacryloyl Chloride

3-Ethoxyacryloyl chloride is a highly reactive intermediate that serves as a potent alternative to EDMA.[4] As an acyl chloride, its carbonyl group is significantly more electrophilic than the ester in EDMA, leading to faster reactions under milder conditions.

  • Synthesis and Availability: It is typically prepared from 3-ethoxyacrylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride.[4][5] While not as commonly stocked as EDMA, it is available from several fine chemical suppliers.[5]

  • Reactivity Profile: Its high reactivity is both an advantage and a drawback. It readily acylates nucleophiles without the need for high temperatures. However, it is highly sensitive to moisture and requires handling under anhydrous conditions.[4] Its pungent odor and toxicity also necessitate careful handling in a fume hood.[4]

  • Applications: It is an excellent building block for esters, amides, and various heterocyclic compounds used in the pharmaceutical and agrochemical industries.[4][6] For example, it is used in the synthesis of aminoquinolines.[7]

Masked Malonaldehyde Derivatives: Dimethyl (methoxymethylene)malonate (DMM)

Dimethyl (methoxymethylene)malonate, often abbreviated as DMM or MMMM, is another superb C3 synthon that functions as a valuable EDMA substitute.[8] Structurally, it is an enol ether of a malonic ester.

  • Synthesis and Availability: DMM is a commercially available white crystalline solid.[8][9] It can be synthesized by reacting dimethyl malonate with trimethyl orthoformate in the presence of acetic anhydride.[8]

  • Reactivity Profile: DMM is less reactive than an acyl chloride but offers a good balance of stability and reactivity. The methoxy group is a good leaving group, and the two adjacent ester groups activate the double bond for Michael addition. It is generally stable under ambient conditions but should be stored in a dry environment.[8]

  • Applications: DMM is extensively used in the synthesis of heterocyclic compounds. It is a key intermediate in the preparation of quinolone antibacterials (e.g., Rosoxacin), bicyclic pyridones, and various pyrimidine derivatives.[8] Its utility as a reagent in preparing selective CB2 agonists highlights its importance in drug discovery.[8]

Alternative Enol Ethers: Ethyl and tert-Butyl 3-Ethoxyacrylates

These compounds are direct analogues of EDMA, replacing the dimethylamino group with an ethoxy group.

  • Ethyl 3-ethoxyacrylate: This liquid intermediate is structurally very similar to EDMA and shares a similar reactivity pattern, acting as a Michael acceptor. It can be synthesized via several routes, including the reaction of ethyl bromoacetate with triethyl orthoformate or from trichloroacetyl chloride and ethyl vinyl ether.[10][11][12] It is a versatile precursor for various heterocycles.[10]

  • tert-Butyl Acrylates: The use of a bulky tert-butyl ester group can offer advantages in certain synthetic contexts, such as providing steric hindrance or allowing for selective deprotection under acidic conditions.[13] Novel tert-butyl phenylcyanoacrylates, for instance, are prepared via Knoevenagel condensation and used in polymerization studies.[14] While not a direct one-to-one replacement for EDMA in all cases, the principle of using alternative ester groups to modulate reactivity and downstream processing is a valuable strategy.

Head-to-Head Comparison in Pyrimidine Synthesis

The construction of the pyrimidine ring is a benchmark reaction for these C3 synthons.[15] The reaction typically proceeds by condensation with a binucleophile like guanidine or urea.[16][17]

Mechanistic Overview

The general mechanism involves a sequence of addition-elimination reactions. The binucleophile first attacks the electrophilic β-carbon of the C3 synthon (Michael addition), followed by an intramolecular cyclization via nucleophilic attack on the carbonyl carbon, and subsequent dehydration to form the aromatic pyrimidine ring.

Pyrimidine Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway C3_Synthon C3 Synthon (EDMA or Alternative) Michael_Addition Michael Addition C3_Synthon->Michael_Addition Binucleophile Binucleophile (e.g., Guanidine) Binucleophile->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Intermediate Dehydration Dehydration/ Aromatization Cyclization->Dehydration Intermediate Pyrimidine Substituted Pyrimidine Dehydration->Pyrimidine

Caption: Generalized workflow for pyrimidine synthesis.

Comparative Performance Data

The choice of reagent significantly impacts reaction outcomes. The following table summarizes typical performance characteristics for the synthesis of a generic 2-aminopyrimidine from guanidine.

ReagentTypical ConditionsYield (%)Key AdvantagesKey Disadvantages
This compound (EDMA) NaOEt, EtOH, reflux75-85%Well-established, good yields.Requires strong base, high temp.[16]
3-Ethoxyacryloyl Chloride Et3N, CH2Cl2, 0°C to RT80-90%Mild conditions, high reactivity.[7]Moisture sensitive, toxic, corrosive.[4]
Dimethyl (methoxymethylene)malonate (DMM) NaOMe, MeOH, reflux85-95%Excellent yields, stable starting material.Can require specific base/solvent pairing.[8]
Ethyl 3-ethoxyacrylate NaOEt, EtOH, reflux70-80%Direct analogue to EDMA, avoids amine byproducts.Slightly lower yields than EDMA/DMM.[11]

Yields are representative estimates based on literature and may vary significantly with substrate and specific conditions.

The Causality Behind Performance
  • Reactivity vs. Stability: 3-Ethoxyacryloyl chloride's high reactivity allows for mild conditions but demands stringent moisture exclusion.[4] DMM and EDMA offer greater bench-top stability at the cost of requiring more forcing conditions (e.g., strong base, heat) to drive the reaction to completion.

  • Leaving Group Ability: The dimethylamino group of EDMA is a poorer leaving group than the methoxy group of DMM or the chloride of the acyl chloride. This necessitates base catalysis to facilitate the initial Michael addition and subsequent elimination steps.

  • Byproducts: Reactions with EDMA release dimethylamine, which must be managed. Enol ether-based alternatives like DMM and ethyl 3-ethoxyacrylate release methanol or ethanol, which are generally more benign and can often serve as the reaction solvent.

Experimental Protocols

To provide a practical context, detailed methodologies for key pyrimidine syntheses are outlined below.

Protocol: Synthesis of 2-Amino-4-hydroxypyrimidine using DMM and Urea
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium methoxide (1.1 eq) and anhydrous methanol.

  • Reagent Addition: Stir the solution until the sodium methoxide has fully dissolved. Add urea (1.0 eq) followed by the dropwise addition of Dimethyl (methoxymethylene)malonate (1.0 eq).

  • Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly add water to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum to yield the desired pyrimidine derivative. Further purification can be achieved by recrystallization if necessary.

Protocol: Synthesis of 2-Amino-4-ethoxypyrimidine using 3-Ethoxyacryloyl Chloride and Guanidine
  • Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and triethylamine (2.2 eq). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add guanidine hydrochloride (1.0 eq). To this stirring suspension, add a solution of 3-ethoxyacryloyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes) to obtain the final product.

Decision-Making Framework for Reagent Selection

Choosing the optimal C3 synthon depends on several factors beyond just chemical yield.

Reagent Selection Start Project Goal: Synthesize Heterocycle Scale Scale of Reaction? Start->Scale Lab_Scale Lab Scale (<10g) Scale->Lab_Scale Small Process_Scale Process Scale (>1kg) Scale->Process_Scale Large Lab_Sensitivity Moisture/Air Sensitive Substrate? Lab_Scale->Lab_Sensitivity Process_Cost Primary Driver? Process_Scale->Process_Cost Acyl_Chloride Use 3-Ethoxyacryloyl Chloride (High Reactivity, Mild Conditions) Lab_Sensitivity->Acyl_Chloride No DMM_EDMA Use DMM or EDMA (More Robust Conditions) Lab_Sensitivity->DMM_EDMA Yes Cost Cost/Availability Process_Cost->Cost Cost Safety Safety/Waste Profile Process_Cost->Safety EHS DMM_Choice Use DMM (Stable Solid, High Yield, Benign Byproducts) Cost->DMM_Choice EDMA_Choice Use EDMA (Established Process, Potentially Cheaper Raw Materials) Cost->EDMA_Choice Safety->DMM_Choice

Caption: Decision workflow for selecting a C3 synthon.

  • For Small-Scale and Discovery Chemistry: The high reactivity of 3-ethoxyacryloyl chloride can be advantageous for rapidly exploring substrate scope under mild conditions, especially when forcing conditions might degrade sensitive functional groups.

  • For Robustness and General Utility: DMM often represents the best balance. It is a stable, easy-to-handle solid that typically provides excellent yields.[8] Its benign byproducts (methanol) are also an advantage over EDMA (dimethylamine).

  • For Large-Scale and Cost Optimization: The decision becomes a complex interplay of raw material cost, process safety, and waste management. While EDMA might be based on cheaper feedstocks, the handling of dimethylamine and potentially harsher reaction conditions can add cost. DMM is often preferred in modern process development due to its stability, high atom economy, and safer handling profile.[8]

By understanding the nuanced differences in reactivity, stability, and handling requirements of these alternatives, researchers can strategically select the most appropriate building block to accelerate their drug discovery and development programs.

References

  • Guidechem. 3-Ethoxyacryloyl chloride 6191-99-7 wiki. Link
  • LaBarbera, D. V., & Skibo, E. B. (2013). The synthesis of vinylogous amidine heterocycles. The Journal of Organic Chemistry, 78(23), 11887–11895. Link
  • ChemicalBook. 3-Ethoxyacryloyl chloride | 6191-99-7. Link
  • ResearchGate. Diversification of the vinylogous amide products. Link
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4- and 1,2,3,4- substituted pyrroles. NIH Public Access, 2011(12), 2307-2317. Link
  • ResearchGate. Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,... Link
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Ethoxyacryloyl Chloride: A Versatile Intermediate in Organic Synthesis and Chemical Manufacturing. Link
  • ResearchGate.
  • ResearchGate.
  • ChemicalBook. 3-Ethoxyacryloyl chloride CAS#: 6191-99-7. Link
  • Dehli, J. R., Legros, J., & Bolm, C. (2005). Synthesis of enamines, enol ethers and related compounds by cross-coupling reactions.
  • ResearchGate. Synthesis of pyrimidine acrylamides (4)–(9). Reagents and conditions used. Link
  • Journal of the Chemical Society, Perkin Transactions 2. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Link
  • SYNTHESIS OF PYRIMIDINE DERIV
  • de la Torre, F., García-García, A., & Lavandera, I. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 701. Link
  • ResearchGate. Convenient Direct Synthesis of Vinylogous Urea Derivatives Using Magnesium Amide-Induced Amide/Nitrile Coupling. Link
  • Thieme Connect. Product Class 12: Pyrimidines. Link
  • Li, W., et al. (2018).
  • ResearchGate. A new synthesis of alkyl ( E)-(3-dimethylamino)
  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Link
  • Al-Radha, A. A., & Jaber, Q. A. H. (2015). Synthesis of Some Substituted Pyrimidines Derived from 3-Acetyl Coumarin. Asian Journal of Chemistry, 27(10), 3687-3691. Link
  • ChemicalBook.
  • National Institutes of Health.
  • ChemicalBook. Ethyl 3-(N,N-dimethylamino)
  • Oakwood Chemical. Dimethyl 2-(methoxymethylene)
  • Google Patents.
  • Sigma-Aldrich. Ethyl 3-(N,N-dimethylamino)
  • Organic Chemistry Portal. tert-Butyl Ethers. Link
  • ChemicalBook.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Chan, K., et al. (2020). Charge-Shifting Polycations Based on N,N-(dimethylamino)ethyl Acrylate for Improving Cytocompatibility During DNA Delivery. ACS Omega, 5(16), 9382–9391. Link
  • Google Patents.
  • Kharas, G., et al. (2021).
  • ChemScene. Dimethyl 2-(methoxymethylene)

Sources

A Comparative Guide to the Validation of Analytical Methods for (Z)-ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity, potency, and quality of pharmaceutical intermediates is paramount. (Z)-ethyl 3-(dimethylamino)acrylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its quality can directly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of analytical methodologies for the quality control of this compound, with a focus on the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] We will delve into the practical aspects of method validation, offering scientifically sound protocols and explaining the rationale behind experimental choices.

The Critical Role of Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For a crucial intermediate like this compound, this means confirming its identity, purity, and strength with confidence. The ICH Q2(R1) guideline provides a comprehensive framework for conducting method validation, outlining the necessary validation characteristics and the experimental data required.[1][3]

Comparative Overview of Analytical Techniques

The choice of an analytical technique for this compound depends on the specific analytical need (e.g., purity assay, identification, quantification of impurities). Based on the physicochemical properties of this compound, which include a moderate molecular weight, the presence of a chromophore (the acrylate system), and potential volatility, several techniques are applicable. This guide will focus on the two most powerful and commonly used chromatographic techniques for quantitative analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and also discuss the role of spectroscopic methods.

Technique Principle Advantages for this compound Limitations
HPLC (High-Performance Liquid Chromatography) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Well-suited for purity and assay determination.Requires the analyte to be soluble in the mobile phase.
GC (Gas Chromatography) Separation of volatile compounds in the gas phase. The sample is vaporized and transported by a carrier gas through a column.Excellent for analyzing volatile and semi-volatile compounds. Often provides high efficiency and speed.Not suitable for non-volatile or thermally labile compounds.
Spectroscopy (UV-Vis, FTIR) Measurement of the interaction of electromagnetic radiation with the analyte.Rapid and non-destructive. Excellent for identity confirmation (FTIR) and simple quantification (UV-Vis).Generally lacks the specificity of chromatographic methods for complex mixtures.

In-Depth Guide to Method Validation: HPLC vs. GC

A comprehensive validation of an analytical method involves evaluating several key parameters as defined by the ICH Q2(R1) guideline.[1][4] Below, we present a comparative guide to validating hypothetical, yet scientifically sound, HPLC and GC methods for the analysis of this compound.

Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC) Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% acetic acid in water (85:15, v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Gas Chromatography (GC) Method:

  • Column: DB-WAX, 30 m x 0.32 mm, 1.0 µm film thickness[6]

  • Carrier Gas: Nitrogen or Helium at a constant flow

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) at 275 °C

  • Oven Program: Initial temperature of 150°C, hold for 5 minutes, then ramp to 220°C at 10°C/min.

  • Injection: Split injection (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, from initial development to ensuring its continued fitness for purpose.

ValidationWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Imp Implementation & Monitoring Dev Develop Analytical Method Opt Optimize Parameters Dev->Opt Protocol Define Validation Protocol Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness SOP Write SOP Robustness->SOP Routine Routine Use SOP->Routine Verification Ongoing Verification Routine->Verification

Caption: Workflow for Analytical Method Validation.

Experimental Protocols for Validation Parameters

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • HPLC & GC:

    • Analyze a blank sample (diluent) to demonstrate that no interfering peaks are present at the retention time of this compound.

    • Analyze a sample of this compound.

    • Analyze samples of known related substances and potential impurities.

    • Spike the this compound sample with known impurities and degradants to demonstrate that the analyte peak is resolved from these components. For HPLC, a photodiode array (PDA) detector can be used to assess peak purity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • HPLC & GC:

    • Prepare a stock solution of this compound reference standard.

    • Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration for an assay).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • HPLC & GC:

    • Perform the assay on a sample of this compound of known purity (e.g., a reference standard).

    • Alternatively, use a spike recovery method. Spike a placebo or a known sample with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Reproducibility (Inter-laboratory precision):

    • This is assessed by means of an inter-laboratory trial and is not always required for methods used within a single laboratory.

Acceptance Criteria:

  • RSD ≤ 2.0% for repeatability and intermediate precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • HPLC:

    • Vary parameters such as:

      • Mobile phase composition (e.g., ±2% organic phase).

      • pH of the aqueous phase (e.g., ±0.2 units).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

  • GC:

    • Vary parameters such as:

      • Carrier gas flow rate (e.g., ±10%).

      • Oven temperature ramp rate (e.g., ±1 °C/min).

      • Injector and detector temperatures (e.g., ±10 °C).

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

  • The results should not be significantly affected by the changes.

Comparative Summary of Validation Parameters

Validation Parameter HPLC Method Considerations GC Method Considerations Typical Acceptance Criteria
Specificity High resolution, peak purity analysis with PDA detector.High efficiency columns provide good resolution. Mass spectrometry (GC-MS) can provide definitive identification.Analyte peak is well-resolved from impurities and degradants.
Linearity Excellent linearity is typically achieved with UV detection.FID detectors have a wide linear range.Correlation coefficient (r²) ≥ 0.999
Range Defined by the linear range and the intended application (assay or impurity testing).Wide range, suitable for both high and low concentrations.Typically 80-120% for assay; LOQ to 120% for impurities.
Accuracy High accuracy can be achieved with careful sample and standard preparation.Prone to injection variability, but can be controlled with an internal standard.98.0% - 102.0% recovery for assay.
Precision Modern HPLC systems offer excellent precision.Autosamplers and controlled conditions lead to good precision.RSD ≤ 2.0%
LOD/LOQ Can be very low, depending on the chromophore and detector.FID is very sensitive to hydrocarbons, leading to low LOD/LOQ.Dependent on the specification for impurities.
Robustness Sensitive to mobile phase composition and pH.Sensitive to flow rate and oven temperature program.System suitability parameters met under all varied conditions.

The Role of Spectroscopic Methods

While chromatography is the cornerstone of quantitative analysis, spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy play important complementary roles.

  • FTIR Spectroscopy: This technique is invaluable for identity confirmation. The FTIR spectrum of this compound provides a unique "fingerprint" based on its molecular vibrations. It can be used as a rapid and reliable identity test. The presence of characteristic peaks for the C=C bond of the acrylate and the C=O of the ester can be monitored.[7]

  • UV-Vis Spectroscopy: Due to the conjugated system in this compound, it absorbs UV radiation, which is the basis for its detection in HPLC. A simple UV-Vis spectrophotometer can be used for a basic assay, but it lacks the specificity to distinguish the analyte from UV-absorbing impurities.

Conclusion

The validation of analytical methods for this compound is a critical activity in pharmaceutical development and manufacturing. Both HPLC and GC are powerful techniques capable of providing accurate and precise results for assay and purity determination. The choice between them will depend on factors such as the volatility of potential impurities and the available instrumentation.

A thorough validation study, guided by the principles of ICH Q2(R1), is essential to ensure that the chosen method is fit for its intended purpose.[1][4][8] By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, scientists can have a high degree of confidence in the quality of their analytical data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
  • Quality Guidelines - ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • 3 Key Regulatory Guidelines for Method Valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. PubMed. [Link]
  • Analytical Methods. RSC Publishing. [Link]
  • Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. Figshare. [Link]
  • Curing an Acryl
  • A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Scientific Research Publishing. [Link]
  • Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide.
  • Analytical Method Validation: The Importance for Pharmaceutical Analysis.

Sources

The Synthetic Chemist's Compass: A Comparative Guide to Enaminones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, the quest for versatile and efficient building blocks is perpetual. Among these, enaminones have carved a significant niche, acting as powerful intermediates in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles which form the backbone of many pharmaceuticals.[1][2] This guide offers a comparative analysis of different classes of enaminones, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to navigate their synthetic utility. We will dissect the nuances of primary, secondary, and tertiary enaminones, elucidating how their structural variations dictate their reactivity and, consequently, their applications.

The Enaminone Scaffold: A Duality of Reactivity

Enaminones are β-enamino carbonyl compounds characterized by the conjugated system N-C=C-C=O.[3] This arrangement bestows upon them a rich and ambident reactivity profile, possessing both nucleophilic and electrophilic character.[4][5] The nitrogen atom's lone pair of electrons engages in resonance with the carbonyl group, rendering the α-carbon electron-rich and nucleophilic, while the β-carbon and the carbonyl carbon are electrophilic. This electronic duality is the cornerstone of their synthetic versatility.

G zwitterion zwitterion nucleophilic nucleophilic zwitterion->nucleophilic Donates e⁻ enaminone enaminone electrophilic_beta electrophilic_beta enaminone->electrophilic_beta Accepts e⁻ electrophilic_carbonyl electrophilic_carbonyl enaminone->electrophilic_carbonyl Accepts e⁻

A Comparative Analysis of Enaminone Classes

The nature of the substituent on the nitrogen atom fundamentally influences the enaminone's reactivity, stability, and synthetic applications. We can broadly classify them into primary, secondary, and tertiary enaminones.

Primary Enaminones (N-H)

Primary enaminones, possessing at least one hydrogen atom on the nitrogen, are valuable intermediates but are often more reactive and less stable than their substituted counterparts. Their utility shines in reactions where the N-H bond can participate, such as in cyclization reactions leading to pyridines and pyrimidines.

Secondary Enaminones (N-R, H)

Secondary enaminones offer a balance of reactivity and stability. The presence of one N-H bond allows for participation in cyclization and condensation reactions, while the N-substituent can be tailored to influence solubility and steric hindrance. These are perhaps the most widely utilized class for the synthesis of a diverse array of heterocyclic systems.[1]

Tertiary Enaminones (N-R¹, R²)

Tertiary enaminones, lacking an N-H bond, exhibit distinct reactivity. They are generally more stable and are excellent Michael acceptors. Their reactions often proceed via cleavage of the C-N bond, making them valuable synthons for trifunctionalization and in cascade reactions.[6][7]

Enaminone ClassGeneral StructureKey Reactivity FeaturesCommon Applications
Primary R¹HN-CH=CH-C(=O)R²Tautomerism, N-H participation in cyclizationsPyridine, pyrimidine synthesis
Secondary R¹R²N-CH=CH-C(=O)R³ (R¹=H)Balanced reactivity, versatile cyclizationsDiverse heterocyclic synthesis, multicomponent reactions[8]
Tertiary R¹R²N-CH=CH-C(=O)R³ (R¹, R² ≠ H)Stable, good Michael acceptors, C-N bond cleavageCascade reactions, synthesis of 2-aminothiazoles[7]

Synthetic Protocols: A Practical Guide

The choice of synthetic methodology for enaminones is often dictated by the desired substitution pattern and the scale of the reaction. Numerous methods have been developed, ranging from classical condensations to modern catalytic approaches.

General Synthesis of a Secondary Enaminone

A common and efficient method for the synthesis of β-enaminones involves the condensation of a 1,3-dicarbonyl compound with a primary amine, often catalyzed by a Lewis or Brønsted acid.[1][9] Water can also be an effective medium for this transformation.[10][11]

Experimental Protocol: Synthesis of (Z)-3-Anilino-1-phenylbut-2-en-1-one

  • To a solution of benzoylacetone (1.62 g, 10 mmol) in ethanol (20 mL), add aniline (0.93 g, 10 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (5 mol%, 0.095 g).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired enaminone.

Expected Yield: 85-95%

G

Comparative Reactivity in Heterocyclic Synthesis

The true power of enaminones is unleashed in their application as precursors for heterocyclic compounds. The choice of enaminone class can dramatically influence the outcome of the reaction.

Pyrazole Synthesis: A Case Study

Pyrazoles are a class of five-membered nitrogen-containing heterocycles with significant biological activity.[12] The reaction of an enaminone with hydrazine is a classical method for their synthesis.

  • Secondary Enaminones: React readily with hydrazine to form pyrazoles, with the elimination of water and the amine. This is a highly efficient and widely used method.

  • Tertiary Enaminones: Can also be used, but the reaction often requires harsher conditions to facilitate the cleavage of the more stable tertiary amine.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole from a Secondary Enaminone

  • To a solution of (Z)-3-anilino-1,3-diphenylprop-2-en-1-one (2.99 g, 10 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (0.5 mL, 10 mmol).

  • Reflux the mixture for 3 hours.

  • Cool the reaction to room temperature and pour it into ice-cold water (100 mL).

  • The solid pyrazole product will precipitate. Collect by filtration, wash with water, and recrystallize from ethanol.

Expected Yield: >90%

Enaminone Starting MaterialReagentProductTypical YieldReference
(Z)-3-Anilino-1,3-diphenylprop-2-en-1-oneHydrazine Hydrate3,5-Diphenyl-1H-pyrazole>90%[12]
3-(Dimethylamino)-1,3-diphenylprop-2-en-1-oneHydrazine Hydrate3,5-Diphenyl-1H-pyrazole70-85%[13]

Enaminones in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are a cornerstone of modern green chemistry. Enaminones are excellent substrates for MCRs due to their multiple reactive sites.[8]

G

The choice between a secondary and a tertiary enaminone in an MCR can lead to different product outcomes. For instance, in the synthesis of polysubstituted pyridines, a secondary enaminone can act as both a nucleophile and a nitrogen source, whereas a tertiary enaminone might only serve as a Michael acceptor, with the nitrogen source coming from another reactant like ammonium acetate.

Conclusion and Future Outlook

Enaminones are undeniably powerful and versatile tools in the arsenal of the synthetic organic chemist. This guide has provided a comparative overview of primary, secondary, and tertiary enaminones, highlighting their distinct reactivity profiles and synthetic applications. The choice of enaminone is a critical parameter in reaction design, influencing not only the efficiency of a transformation but also the very nature of the product formed. As the demand for more efficient and sustainable synthetic methodologies grows, the development of novel enaminone-based transformations, particularly in the realm of asymmetric catalysis and multicomponent reactions, will undoubtedly continue to be a vibrant and fruitful area of research.

References

  • A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. ChemistrySelect.
  • Recent preparations and synthetic applications of enaminones.
  • Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences.
  • Water-Promoted Synthesis of Enaminones: Mechanism Investigation and Application in Multicomponent Reactions. Taylor & Francis Online.
  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Preprints.org.
  • Tunable Trifunctionalization of Tertiary Enaminones for the Regioselective and Metal-Free Synthesis of Discrete and Proximal Phosphoryl Nitriles. Organic Letters.
  • Water-Promoted Synthesis of Enaminones: Mechanism Investigation and Application in Multicomponent Reactions.
  • Enaminone synthesis by amin
  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules.
  • Cascade Reaction of Tertiary Enaminones, KSCN, and Anilines: Temperature-Controlled Synthesis of 2-Aminothiazoles and 2-Iminothiazoline. The Journal of Organic Chemistry.
  • Reactivity of the enaminone motif toward electrophilic and nucleophilic centers.
  • Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. TSI Journals.

Sources

A Cost-Benefit Analysis of (Z)-Ethyl 3-(Dimethylamino)acrylate in Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth cost-benefit analysis of utilizing (Z)-ethyl 3-(dimethylamino)acrylate, a versatile enaminone, as a key building block in the synthesis of pharmaceutical intermediates. We will objectively compare its performance, synthesis efficiency, and cost-effectiveness against common alternatives, supported by referenced data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of a Versatile Building Block

This compound is a highly functionalized intermediate that has gained significant traction in organic synthesis, particularly in the construction of heterocyclic compounds vital to the pharmaceutical industry.[1] Its strategic value stems from a unique combination of reactivity, serving as a stable and efficient synthon for more reactive or inaccessible compounds. This analysis demonstrates that modern, high-yield synthesis methods have significantly lowered its production cost, making it an economically superior choice in many large-scale applications compared to traditional multi-step routes or alternative reagents. While handling precautions are necessary due to its classification as a skin sensitizer, these are manageable with standard laboratory practices.[2] The primary benefits—high atom economy, process simplification, and excellent yields in subsequent reactions—often outweigh the costs associated with its procurement and handling, especially in complex, multi-step syntheses where overall yield and purity are paramount.

The Chemistry and Utility of Enaminones

Enaminones, characterized by their amine-alkene-carbonyl conjugated structure, possess multiple reactive sites, making them exceptionally versatile building blocks in organic chemistry.[3] They can act as nucleophiles at the α-carbon or as electrophiles at the β-carbon after protonation, and the carbonyl group itself is reactive. This ambivalent reactivity is central to their utility in constructing diverse molecular scaffolds.[4]

This compound is a prime example. In many reactions, it serves as a stable equivalent of the less accessible ethyl propiolate. The dimethylamino group acts as an excellent leaving group, which is crucial in cycloaddition reactions for the formation of aromatic heterocyclic systems like pyrazoles and triazoles—core structures in many active pharmaceutical ingredients (APIs).[5] For instance, it is a key intermediate in the synthesis of the antiepileptic drug Rufinamide and the gout treatment Allopurinol.[5]

Cost Analysis: Synthesis and Scalability

The economic viability of using this compound is fundamentally tied to its own synthesis. Historically, production methods were inefficient, which limited its application. However, recent advancements have dramatically improved yields and reduced costs.

A comparative analysis of prominent synthesis routes reveals a clear trend towards more efficient, cost-effective, and scalable processes.

Synthesis Method Key Raw Materials Reported Yield Purity (HPLC) Key Conditions Advantages Disadvantages
Modern One-Pot Method Ethyl acetate, Dimethylamine, Carbon Monoxide>95%[6]>99.8%[6]30-70°C, 10-60 bar, 1-4 hours[6]High yield & purity, high atom economy, simple process, suitable for continuous production.[6]Requires pressure reactor.
Aldol Condensation Route Ethyl formate, Ethyl acetate, Dimethylamine HCl~60%[7]Not Specified25-30°C[7]Milder conditions (atmospheric pressure).[7]Lower yield, inhomogeneous reaction, more impurities and wastewater.[7]
Historic Boron Trifluoride Method Ethoxyacetylene, DMF, Boron trifluoride~25%[6]Not SpecifiedLong reaction time[6]-Very low yield, expensive and hazardous reagents, not scalable.[6]

From a process chemistry perspective, the one-pot synthesis is overwhelmingly superior. Its high yield and purity drastically reduce the need for extensive downstream purification, a major cost driver in large-scale production. The use of readily available and inexpensive raw materials further enhances its economic attractiveness.[6] The global market for this intermediate is growing, driven primarily by the pharmaceutical sector, indicating its recognized value in the supply chain.[1][8]

Logical Workflow for Synthesis Route Selection

The decision-making process for selecting a synthesis route for an intermediate like this compound is driven by a hierarchy of needs: safety, scalability, cost, and efficiency.

Synthesis_Selection Safety Safety & EHS (Toxicity, Hazards) Decision Evaluate Routes Scalability Scalability (Pressure, Temp, Throughput) Cost Cost (Raw Materials, Energy) Efficiency Efficiency (Yield, Purity, PMI) OnePot Modern One-Pot (>95% Yield) [3] Chosen Select One-Pot Synthesis OnePot->Chosen Aldol Aldol Condensation (~60% Yield) [8] Historic Historic BF3 Method (~25% Yield) [3] Start Start Start->Decision Decision->OnePot High Score Decision->Aldol Medium Score Decision->Historic Low Score (Discard)

Caption: Logical workflow for selecting the optimal synthesis route.

Benefit Analysis: Performance vs. Alternatives

The primary alternative to using a pre-synthesized enaminone like this compound is the in-situ generation of a similar reactive species, typically through the direct condensation of a β-dicarbonyl compound (like ethyl acetoacetate) with an amine.

Performance Comparison in a Model Reaction: Pyrazole Synthesis

Let's compare the synthesis of a model ethyl pyrazole-carboxylate, a common scaffold in medicinal chemistry.

Parameter Route A: Using this compound Route B: Alternative (Ethyl Acetoacetate + Amine)
Starting Materials This compound, HydrazineEthyl acetoacetate, Hydrazine
Typical Yield High (often >90%)[5]Moderate to High (can be variable, often 70-85%)
Reaction Time Often shorter, driven to completion by leaving group expulsion.[5]Can be longer, may require catalysts or harsher conditions to drive off water.[9][10]
Byproducts Dimethylamine (volatile, easily removed)Water (can require Dean-Stark or desiccants)
Process Simplicity Simpler workup, often cleaner reaction profile.[5]Potential for side reactions; workup can be more complex.
Key Advantage High regioselectivity and yield due to the excellent leaving group.[5]Avoids the cost of synthesizing the acrylate intermediate.
Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol provides a direct comparison for synthesizing a pyrazole derivative.

Route A: Via this compound

  • Objective: To demonstrate the clean and high-yield synthesis using the enaminone intermediate.

  • Methodology:

    • To a stirred solution of this compound (14.3 g, 0.1 mol) in ethanol (100 mL) at room temperature, add hydrazine hydrate (5.5 g, 0.11 mol) dropwise over 15 minutes. Causality: The reaction is typically exothermic; slow addition maintains temperature control. Ethanol is an excellent solvent for both reactants and the product.

    • After the addition is complete, heat the mixture to reflux (approx. 78°C) for 2 hours. Causality: Heating ensures the reaction goes to completion, driving the cyclization and expulsion of the dimethylamine byproduct.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from an ethanol/water mixture to yield the pure product. Self-Validation: The purity of the product can be confirmed by melting point, ¹H NMR, and HPLC, which should show a high degree of purity (>98%) consistent with a clean reaction.

Route B: Via Ethyl Acetoacetate (Alternative)

  • Objective: To synthesize the same target using a traditional condensation method.

  • Methodology:

    • Combine ethyl acetoacetate (13.0 g, 0.1 mol) and hydrazine hydrate (5.5 g, 0.11 mol) in ethanol (100 mL).

    • Add a catalytic amount of acetic acid (0.5 mL). Causality: Acid catalysis is often required to activate the carbonyl group for nucleophilic attack and to facilitate the dehydration step.

    • Heat the mixture to reflux for 6-8 hours, using a Dean-Stark apparatus to remove water. Causality: The removal of water is critical to drive the equilibrium towards the product. Failure to do so results in lower yields.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, neutralize the acid with a mild base (e.g., sodium bicarbonate solution), and remove the ethanol under reduced pressure.

    • Extract the product with a solvent like ethyl acetate, wash the organic layer, dry it over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization. Self-Validation: Purity assessment via HPLC will likely show more side products compared to Route A, necessitating more rigorous purification.

Comparative Workflow Diagram

This diagram illustrates the process efficiency gains.

Comparative_Workflow cluster_A Route A: this compound cluster_B Route B: Alternative (Ethyl Acetoacetate) A_Start Reactants: Acrylate + Hydrazine A_React Reflux (2h) A_Start->A_React A_Workup Solvent Removal & Recrystallization A_React->A_Workup A_End High Purity Product (>90% Yield) [10] A_Workup->A_End B_Start Reactants: Ketoester + Hydrazine B_React Reflux (6-8h) with Water Removal B_Start->B_React B_Workup Neutralization, Extraction, Purification (Chromatography) B_React->B_Workup B_End Product (~75% Yield) B_Workup->B_End

Caption: Comparison of synthetic workflows for pyrazole synthesis.

Safety and Handling: A Manageable Cost

A critical component of any cost-benefit analysis is environmental health and safety (EHS). The handling requirements for this compound represent a direct operational cost.

Compound GHS Hazard Statements Required PPE & Handling Disposal Considerations
This compound H317: May cause an allergic skin reaction.[2][11] H402: Harmful to aquatic life.[2]Impervious gloves, safety goggles with side-shields, lab coat.[2] Handle in a well-ventilated place or fume hood.[2]Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[2]
Ethyl Acetoacetate (Alternative) H319: Causes serious eye irritation.Safety goggles, gloves.Standard chemical waste disposal.
Hydrazine Hydrate (Common Reagent) H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H350: May cause cancer. H410: Very toxic to aquatic life with long lasting effects.Full protective clothing, respirator, face shield, gloves. Handle in a closed system or glovebox.Must be handled as a hazardous substance and disposed of by specialized waste management services.

Analysis: While this compound is a skin sensitizer requiring careful handling, its hazard profile is significantly less severe than that of common reagents like hydrazine hydrate, which is often used in conjunction with both synthetic routes. The primary "cost" is the implementation of standard PPE protocols to prevent skin contact.[2] The aquatic toxicity necessitates responsible waste management, which is standard practice in regulated drug development environments.

Conclusion and Recommendation

The analysis strongly indicates that for many pharmaceutical applications requiring the synthesis of complex heterocyclic systems, this compound is a superior building block from a cost-benefit perspective.

  • Cost (Favorable): Modern one-pot synthesis methods provide the intermediate with high yield (>95%) and purity from inexpensive starting materials, making it economically viable for large-scale production.[6]

  • Benefit (High): Its use leads to cleaner reactions, higher yields of the final product, shorter reaction times, and simpler purification protocols compared to traditional alternatives like direct condensation.[5] This reduction in process steps and increase in overall yield (process mass intensity) is a massive economic and environmental benefit.

Recommendation: For research and development teams, the initial procurement cost of this compound is justified by the significant savings in time and resources during the synthesis and purification of the target molecule. For process chemistry and scale-up operations, the adoption of the modern one-pot synthesis of the acrylate itself, followed by its use in the API synthesis, represents the most cost-effective and efficient overall strategy. The manageable handling and safety protocols are a minor operational cost when weighed against the substantial process advantages.

References

  • Title: Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review Source: ChemistrySelect URL:[Link]
  • Title: Preparation method for 3-N,N-dimethylamino ethyl acrylate - CN103833565B Source: Google Patents URL
  • Title: Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions Source: Molecules (MDPI) URL:[Link]
  • Title: Enaminones: Versatile Intermediates for Natural Product Synthesis Source: Pure and Applied Chemistry URL:[Link]
  • Title: Synthesis method for N,N-dimethylaminoethyl acrylate - CN106008241A Source: Google Patents URL
  • Title: A new synthesis of alkyl ( E)-(3-dimethylamino)
  • Title: N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic Source: Der Pharma Chemica URL:[Link]
  • Title: Ethyl trans-3-dimethylaminoacrylate | C7H13NO2 Source: PubChem URL:[Link]
  • Title: Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2026 Forecast to 2033 Source: 24ChemicalResearch URL:[Link]
  • Title: Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2025 Forecast to 2032 Source: 24ChemicalResearch URL:[Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (Z)- and (E)-Ethyl 3-(Dimethylamino)acrylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of geometric isomers is not merely an academic exercise; it is a fundamental prerequisite for ensuring reproducibility, efficacy, and safety. The (Z)- and (E)-isomers of ethyl 3-(dimethylamino)acrylate, key intermediates in various synthetic pathways, possess distinct spatial arrangements that can influence their reactivity and physicochemical properties. Consequently, unambiguous identification is paramount.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of these two isomers. We will move beyond a simple presentation of data to explain the underlying principles and experimental rationale, equipping you with the necessary framework to confidently distinguish between these compounds in your own work. Our approach is grounded in a multi-technique analysis, primarily leveraging Nuclear Magnetic Resonance (NMR), with supporting data from Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and its Spectroscopic Implications

The fundamental difference between the (Z) and (E) isomers of ethyl 3-(dimethylamino)acrylate lies in the spatial orientation of the substituents across the carbon-carbon double bond. In the (E)-isomer (entgegen, German for "opposite"), the high-priority groups (the ester and the dimethylamino group, based on Cahn-Ingold-Prelog rules) are on opposite sides of the double bond. In the (Z)-isomer (zusammen, German for "together"), they are on the same side. This seemingly subtle difference has profound consequences for their respective spectroscopic profiles.

G cluster_E (E)-ethyl 3-(dimethylamino)acrylate cluster_Z (Z)-ethyl 3-(dimethylamino)acrylate e_struct e_struct z_struct z_struct

Caption: Molecular structures of the (E) and (Z) isomers.

¹H NMR Spectroscopy: The Definitive Identification Tool

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and definitive technique for distinguishing between the (Z) and (E) isomers of ethyl 3-(dimethylamino)acrylate. The key lies in analyzing the chemical shifts (δ) and, most critically, the scalar coupling constants (J) of the two vinylic protons.

Causality Behind Experimental Choices

We rely on ¹H NMR because the through-bond scalar coupling between the two protons on the double bond (H-2 and H-3) is highly dependent on the dihedral angle between them. According to the Karplus relationship, a trans relationship (dihedral angle of ~180° in the (E)-isomer) results in a large coupling constant, while a cis relationship (dihedral angle of ~0° in the (Z)-isomer) yields a significantly smaller one. This difference provides an unambiguous diagnostic marker.

Comparative ¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment (E)-Isomer (Experimental/Expected) (Z)-Isomer (Expected) Key Differentiator
H-2 (α-proton) ~5.1 ppm (d) ~4.5 ppm (d) Chemical shift influenced by stereochemistry.
H-3 (β-proton) ~7.5 ppm (d) ~7.2 ppm (d) Less pronounced shift difference.
-N(CH₃)₂ ~2.9 ppm (s) ~3.0 ppm (s) Minimal difference expected.
-OCH₂CH₃ ~4.1 ppm (q) ~4.1 ppm (q) Identical environment.
-OCH₂CH₃ ~1.2 ppm (t) ~1.2 ppm (t) Identical environment.

| ³JH2-H3 | ~12-16 Hz | ~7-12 Hz | Definitive diagnostic parameter. |

Rationale for Predictions:

  • Chemical Shifts: The chemical shifts of the vinylic protons are influenced by the electronic and anisotropic effects of the neighboring functional groups. The exact values can vary slightly based on solvent and concentration.

  • Coupling Constant (³JH2-H3): The most crucial parameter. The large coupling constant expected for the (E)-isomer is characteristic of trans-alkenes, while the smaller value for the (Z)-isomer is characteristic of cis-alkenes.[2] This difference is the most reliable way to assign the stereochemistry.

Advanced NMR: 2D NOESY

For absolute confirmation, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be employed. This technique detects correlations between protons that are close in space, regardless of their bonding connectivity.[3] In the (Z)-isomer, a cross-peak should be observed between the dimethylamino protons (-N(CH₃)₂) and the H-3 proton, as they are on the same side of the double bond and thus spatially proximate. This correlation would be absent in the (E)-isomer.

¹³C NMR Spectroscopy: Supporting Structural Evidence

Carbon-13 NMR provides complementary information that supports the ¹H NMR assignment. While the differences between isomers are less dramatic than in proton NMR, subtle variations in chemical shifts can be observed due to steric effects.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment (E)-Isomer (Experimental) [4][5] (Z)-Isomer (Expected)
C-1 (C=O) ~169.5 ppm ~169-170 ppm
C-2 (α-carbon) ~89.8 ppm ~90-92 ppm
C-3 (β-carbon) ~154.5 ppm ~152-154 ppm
-N(CH₃)₂ ~40.0 ppm (may appear as two peaks due to restricted rotation) ~38-40 ppm
-OCH₂CH₃ ~59.0 ppm ~59.0 ppm

| -OCH₂CH₃ | ~14.9 ppm | ~14.9 ppm |

Rationale for Predictions: The chemical shifts of the olefinic carbons (C-2, C-3) and the dimethylamino carbons can be influenced by steric compression (gamma-gauche effect), which may cause slight upfield shifts in the more sterically hindered isomer.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is an excellent tool for confirming the presence of the key functional groups within the molecule but is generally not suitable for distinguishing between the E/Z isomers.[6] The vibrational energies of the C=C double bond in the two isomers are too similar to be reliably resolved.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2980-2800 C-H Stretch Aliphatic (ethyl, methyl)
~1710-1690 C=O Stretch α,β-Unsaturated Ester
~1640-1620 C=C Stretch Alkene (conjugated)
~1250-1150 C-O Stretch Ester

| ~1150 | C-N Stretch | Amine |

Causality Behind Utility: The primary value of IR spectroscopy in this context is as a rapid quality control check.[7][8] The strong carbonyl (C=O) absorption around 1700 cm⁻¹ and the conjugated alkene (C=C) stretch confirm the basic molecular framework.[9] A spectrum conforming to these values confirms the successful synthesis of an ethyl 3-(dimethylamino)acrylate structure, which can then be definitively assigned as (Z) or (E) by NMR.

UV-Vis Spectroscopy: Analyzing the Conjugated System

UV-Visible spectroscopy provides insight into the electronic structure of the conjugated π-system (N-C=C-C=O). Both isomers are expected to show strong absorption in the UV region due to π → π* transitions.

Expected Spectral Differences

The planarity of the conjugated system is key to efficient orbital overlap and, therefore, influences the absorption maximum (λ_max) and molar absorptivity (ε).

  • (E)-Isomer: This isomer can more easily adopt a planar conformation, leading to more effective conjugation. This is expected to result in a longer λ_max (a slight bathochromic or red shift) and a higher molar absorptivity compared to the (Z)-isomer.

  • (Z)-Isomer: Potential steric hindrance between the ester and dimethylamino groups may force a slight twist in the molecule, reducing the planarity of the π-system. This disruption of conjugation would likely lead to a shorter λ_max (a slight hypsochromic or blue shift) and lower molar absorptivity.

A typical λ_max for such conjugated systems would be in the range of 270-300 nm.

Summary and Conclusion

The differentiation of (Z)- and (E)-ethyl 3-(dimethylamino)acrylate is reliably achieved through a combination of spectroscopic techniques, with ¹H NMR serving as the definitive method.

Table 4: Comparative Spectroscopic Summary

Technique Parameter (E)-Isomer (Z)-Isomer Utility
¹H NMR ³JH2-H3 ~12-16 Hz ~7-12 Hz Definitive
¹³C NMR Chemical Shifts Subtle differences Subtle differences Supportive
IR Key Bands Confirms functional groups Confirms functional groups Verification

| UV-Vis | λ_max | Slightly longer | Slightly shorter | Supportive |

While IR and UV-Vis spectroscopy provide excellent confirmation of the overall chemical structure, the vicinal coupling constant (³J) in the ¹H NMR spectrum remains the most unambiguous, trustworthy, and universally accepted evidence for assigning the geometric configuration. For absolute certainty, particularly in complex mixtures or for regulatory submissions, a 2D NOESY experiment provides irrefutable proof of through-space proximities.

Experimental Protocols

The following are generalized protocols. Instrument parameters should always be optimized for the specific sample and spectrometer.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_process Data Processing & Interpretation cluster_conclusion Conclusion prep Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. Add TMS as internal standard. nmr ¹H, ¹³C, 2D NOESY NMR prep->nmr Acquire Data ir ATR-IR prep->ir Acquire Data uv UV-Vis prep->uv Acquire Data process Process spectra (phasing, baseline correction). Integrate peaks and measure coupling constants (NMR). Assign characteristic peaks (IR, UV-Vis). nmr->process ir->process uv->process conclusion Compare ³J(H-H) coupling constant to known ranges. Confirm with NOESY and other spectral data. Assign (Z) or (E) configuration. process->conclusion Analyze Results

Caption: General experimental workflow for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse-acquire sequence. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time of interest (a d1 of 5 seconds is generally safe for quantitative work) to ensure full relaxation of all protons.[11]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.

  • 2D NOESY Acquisition: Use a standard noesygpph pulse sequence with a mixing time optimized to observe the relevant intermolecular correlations (typically 300-800 ms).

  • Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals and accurately measure the peak multiplicities and coupling constants.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
  • Blank Measurement: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Measurement: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1-1.0 AU).[12]

  • Blank Measurement: Fill a matched quartz cuvette with the pure solvent and record a baseline spectrum.[13][14]

  • Acquisition: Place the sample cuvette in the spectrophotometer and scan over the desired wavelength range (e.g., 200-400 nm).

  • Processing: The instrument software will automatically subtract the baseline from the sample spectrum. Identify the wavelength of maximum absorbance (λ_max).

References

  • Purdue University College of Engineering. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.
  • University of Colorado Boulder. (n.d.). UV-Vis SOP.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. PubChem Compound Database.
  • Drawell. (n.d.). How to Use UV Vis Spectrophotometer.
  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ResearchGate. (n.d.). Fourier Transform Infrared spectrum of poly( N , N -dimethylaminoethyl methacrylate).
  • Sharma, U., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.
  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
  • National Center for Biotechnology Information. (n.d.). Ethyl trans-3-dimethylaminoacrylate. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • ResearchGate. (n.d.). The isomers and conformers of some push-pull enamines studied by vibrational and NMR spectroscopy and by ab initio calculations.
  • Google Patents. (n.d.). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates.
  • Wiley SpectraBase. (n.d.). ETHYL-3-DIMETHYLAMINOACRYLATE.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Afera. (n.d.). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Master Organic Chemistry. (2025). Enamines.
  • National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)ethyl acrylate. PubChem Compound Database.
  • ResearchGate. (2025). Infrared Spectroscopy of Polymers X: Polyacrylates.
  • LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra.
  • The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
  • ResearchGate. (2017). How can i differentiate between E and Z isomers of imine?
  • ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I).
  • ResearchGate. (n.d.). The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde....
  • ResearchGate. (n.d.). UV–vis spectra of monomers (methyl acrylate and ethylenediamine) and....

Sources

A Comparative Guide to the Applications of (Z)-Ethyl 3-(Dimethylamino)acrylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Versatility of a Trifunctional Building Block

In the landscape of synthetic organic chemistry, the efficiency and elegance of a synthesis are often dictated by the versatility of its building blocks. (Z)-ethyl 3-(dimethylamino)acrylate, a prominent member of the enaminone family, has emerged as a cornerstone reagent for chemists in pharmaceutical and materials science.[1] Its value lies not in a single reactive mode, but in a trifunctional architecture that combines the attributes of a nucleophile, an electrophile, and a precursor to complex heterocyclic systems.

This guide provides an in-depth analysis of the applications of this compound, comparing its performance and utility against other synthetic alternatives. We will explore the causality behind its widespread adoption, provide validated experimental protocols, and present data-driven comparisons to empower researchers in their synthetic design.

Molecular Profile of this compound:

  • IUPAC Name: ethyl (Z)-3-(dimethylamino)prop-2-enoate[2]

  • CAS Number: 924-99-2[2]

  • Molecular Formula: C₇H₁₃NO₂[2][3][4]

  • Molecular Weight: 143.18 g/mol [2][3]

The molecule's reactivity is governed by the conjugated system involving the ester carbonyl, the carbon-carbon double bond, and the nitrogen lone pair. This electron-rich enamine system can act as a versatile nucleophile, while the β-carbon (C2) is susceptible to nucleophilic attack (Michael addition), making it a potent electrophile.[1] This dual reactivity is the foundation of its synthetic power.

Caption: Reactive sites on this compound.

Core Application: A Superior Precursor for Heterocyclic Synthesis

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which form the backbone of countless pharmaceuticals.[1][5] It serves as a highly efficient A-B-C synthon, providing three atoms of a new ring system in a single step.

Comparative Analysis: vs. Ethyl Acetoacetate

Ethyl acetoacetate is a classic building block for heterocycles like pyrimidines and pyrazoles. However, this compound offers distinct advantages.

FeatureThis compoundEthyl AcetoacetateRationale & Field Insight
Reaction Partner Guanidines, Amidines, HydrazinesGuanidines, Amidines, HydrazinesBoth can react with binucleophiles.
Leaving Group DimethylamineWater/EthanolDimethylamine is an excellent, neutral leaving group, often leading to cleaner reactions and simpler workups under milder conditions. The elimination of water from ethyl acetoacetate condensations frequently requires acid catalysis and higher temperatures.
Regioselectivity Typically excellentCan lead to isomeric mixturesThe inherent polarization of the enaminone directs the nucleophilic attack with high predictability, minimizing the formation of unwanted side products.
Reaction Conditions Often proceeds at room temp or with gentle heatingOften requires reflux and/or acid/base catalysisMilder conditions preserve sensitive functional groups elsewhere in the molecule, expanding synthetic possibilities.
Workflow for Heterocycle Synthesis: Pyrimidine Derivatives

The synthesis of substituted pyrimidines, a common core in many drug molecules, exemplifies the utility of this reagent. The workflow involves a condensation-cyclization cascade with an amidine or guanidine derivative.

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of a 2-Substituted-4-hydroxypyrimidine

This protocol describes a typical synthesis using benzamidine hydrochloride as the binucleophile.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol (30 mL) under a nitrogen atmosphere.

  • Amidine Liberation: Add benzamidine hydrochloride (1.0 eq) to the flask and stir the resulting suspension for 30 minutes at room temperature. The in situ formation of the free amidine base from its hydrochloride salt is a common and efficient strategy.

  • Enaminone Addition: Add this compound (1.05 eq) dropwise to the mixture. The slight excess ensures the complete consumption of the limiting benzamidine.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (1 x 10 mL).

  • Purification: The collected solid is often of high purity. If necessary, it can be recrystallized from ethanol to yield the final 2-phenyl-4-hydroxypyrimidine.

Keystone Intermediate in the Pharmaceutical Industry

The global market for this compound is significantly driven by its use as a crucial intermediate in the pharmaceutical sector.[6] Its application is particularly prominent in the synthesis of quinolone and fluoroquinolone antibiotics, a class of broad-spectrum antibacterial drugs.[7][8]

Case Study: Synthesis of Quinolone Antibiotics

In the synthesis of drugs like Levofloxacin, this compound is used to construct the core bicyclic quinolone ring system. It reacts with substituted anilines in a Gould-Jacobs-type reaction.

cluster_synthesis Role in Quinolone Synthesis start This compound intermediate Cyclized Dihydroquinoline Intermediate start->intermediate + Heat (Condensation) aniline Substituted Aniline aniline->intermediate quinolone Quinolone Core Structure intermediate->quinolone Oxidation

Caption: Simplified pathway to the quinolone core.

The reaction typically involves an initial nucleophilic substitution of the dimethylamino group by the aniline, followed by a heat-induced intramolecular cyclization onto the aromatic ring. This powerful ring-forming strategy is highly efficient and is a testament to the reagent's value in constructing complex molecular architectures.[1]

Participation in Cycloaddition Reactions

While less common than its use in heterocycle synthesis, the electron-deficient nature of the double bond in this compound allows it to participate as a dienophile in cycloaddition reactions, such as the [3+2] cycloaddition with diazo compounds to form pyrazolines.[9][10] These reactions provide a pathway to five-membered heterocyclic rings.

Performance Comparison in [3+2] Cycloadditions
DipolarophileRelative Reactivity with DiazomethaneStereoselectivityKey Insight
This compound Moderate to HighOften kinetically controlled, but can be influenced by the substituent.The dimethylamino group can influence the regioselectivity of the cycloaddition. The resulting pyrazoline can be a precursor to pyrazoles.
Methyl Acrylate HighGenerally low unless chiral auxiliaries are used.A standard, highly reactive dienophile. The lack of a directing group can sometimes lead to regiochemical mixtures.[9]
Methyl Crotonate ModerateCan exhibit good stereocontrol due to the methyl group.The additional substituent provides steric hindrance that can direct the approach of the 1,3-dipole.

The use of flow chemistry has recently been shown to improve the safety and scalability of these cycloadditions, transforming a classic reaction into a more practical synthetic methodology.[9]

Conclusion: An Indispensable Tool for Modern Chemistry

This compound is more than just a chemical intermediate; it is a versatile and powerful tool for molecular construction. Its dual nucleophilic and electrophilic nature, combined with its role as a three-carbon synthon, provides a streamlined pathway to a diverse array of complex molecules.[1] When compared to classical alternatives like β-ketoesters, it offers milder reaction conditions, superior regioselectivity, and cleaner product profiles, particularly in the synthesis of nitrogen-containing heterocycles. Its established role in the large-scale production of quinolone antibiotics underscores its industrial importance and solidifies its position as an indispensable building block for researchers in drug discovery and materials science.[6][7]

References

  • CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate.
  • Ethyl (Z)-3-(Dimethylamino)
  • This compound | C7H13NO2.
  • CN105646257A - N,N-dimethylamino ethyl acrylate preparation method.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates.
  • Scheme 1: Synthesis of 3-(3-(aryl)acryloyl)-2H-chromen-2-one derivatives 3.
  • A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl.
  • Preparative [3+2] cycloaddition of CH2N2 to acrylate derivatives: revising, scope and synthetic applications.ChemRxiv, Cambridge Open Engage. [Link]
  • Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2025 Forecast to 2032.24ChemicalResearch. [Link]
  • Cycloaddition with ethyl acrylate.
  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.Semantic Scholar. [Link]
  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.Oriental Journal of Chemistry. [Link]
  • Studies on enaminones.TSI Journals. [Link]
  • One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives.
  • A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs.Waseda University. [Link]
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Ethyl trans-3-dimethylaminoacrylate | C7H13NO2.
  • Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2.

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Commercial (Z)-Ethyl 3-(Dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and the integrity of final products. (Z)-ethyl 3-(dimethylamino)acrylate is a versatile building block in organic synthesis, valued for its dual functionality as an electron-deficient alkene and a masked aldehyde. Its application in the synthesis of complex molecules, including pharmaceuticals, necessitates a rigorous evaluation of its purity beyond the supplier's certificate of analysis. This guide provides a multi-faceted analytical approach to comprehensively assess the purity of commercial this compound, enabling researchers to make informed decisions about its suitability for their specific applications. We will delve into the rationale behind selecting a suite of analytical techniques, provide detailed experimental protocols, and present a framework for comparing different commercial batches.

The Rationale for a Multi-Technique Approach

Relying on a single analytical method for purity assessment can be misleading. A holistic view requires the orthogonal application of several techniques, each providing a unique piece of the puzzle. For this compound, a comprehensive evaluation should, at a minimum, encompass:

  • Gas Chromatography (GC): To identify and quantify volatile organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the presence of non-volatile impurities, isomers, and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, isomer ratio determination, and detection of proton- and carbon-containing impurities.

  • Karl Fischer Titration: To accurately quantify water content, a critical parameter for moisture-sensitive reactions.

This guide will now detail the experimental approach for each of these techniques, followed by a comparative analysis framework.

Gas Chromatography (GC) for Volatile Impurities

Expertise & Experience: GC is the gold standard for separating and quantifying volatile and semi-volatile compounds. For a relatively volatile substance like this compound, GC with flame ionization detection (FID) offers excellent sensitivity and a wide linear range. The choice of a mid-polarity column is crucial to effectively separate the target compound from potential impurities such as residual starting materials (e.g., ethyl acrylate, dimethylamine) or solvents used in its synthesis (e.g., N,N-dimethylformamide (DMF)).[1][2]

Experimental Protocol: GC-FID Analysis
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the commercial this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane. Ensure the chosen solvent does not co-elute with the analyte or any expected impurities.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Injector: Split/splitless, 250 °C, split ratio 50:1.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Detector: Flame Ionization Detector (FID), 300 °C.

  • Data Analysis:

    • The purity is calculated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • For more accurate quantification of specific impurities, a calibration curve should be prepared using certified reference standards of the suspected impurities.

Trustworthiness: A Self-Validating System

The protocol's trustworthiness is enhanced by running a blank solvent injection to ensure no interfering peaks are present. System suitability is confirmed by injecting a standard solution of this compound to check for peak shape, retention time stability, and detector response.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Isomers

Expertise & Experience: While GC is excellent for volatile compounds, HPLC is superior for analyzing non-volatile impurities, thermal-labile substances, and isomers.[3][4][5][6] For this compound, a key concern is the presence of the (E)-isomer, which may have different reactivity and lead to undesired side products. Reversed-phase HPLC with UV detection is the method of choice. The choice of a C18 column and an appropriate mobile phase gradient allows for the separation of the (Z) and (E) isomers and other polar impurities like acrylic acid.[7]

Experimental Protocol: RP-HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the commercial sample into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase initial composition (e.g., 90:10 water:acetonitrile).

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

    • Detector: Waters 2998 Photodiode Array (PDA) Detector.

    • Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-15 min: 10% to 90% B.

      • 15-20 min: Hold at 90% B.

      • 20-21 min: 90% to 10% B.

      • 21-25 min: Hold at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Calculate the percentage of the (Z)-isomer, (E)-isomer, and any other impurities using the area normalization method.

    • The PDA detector allows for peak purity analysis by comparing UV spectra across a single peak.

Visualization of the Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation & Comparison Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution GC_FID GC-FID (Volatiles) Dissolution->GC_FID HPLC_UV RP-HPLC-UV (Isomers, Non-volatiles) Dissolution->HPLC_UV NMR NMR (Structure, Isomers) Dissolution->NMR KF_Titration Karl Fischer (Water Content) Dissolution->KF_Titration Purity Purity (%) GC_FID->Purity Impurities Impurity Profile GC_FID->Impurities Isomer_Ratio Z:E Isomer Ratio HPLC_UV->Isomer_Ratio HPLC_UV->Impurities NMR->Isomer_Ratio Water_Content Water Content (ppm) KF_Titration->Water_Content Final_Assessment Comprehensive Purity Assessment & Vendor Comparison Purity->Final_Assessment Isomer_Ratio->Final_Assessment Impurities->Final_Assessment Water_Content->Final_Assessment

Caption: Workflow for comprehensive purity assessment of commercial this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Isomer Ratio

Expertise & Experience: NMR is an indispensable tool for unambiguous structure confirmation and can provide quantitative information about the sample composition without the need for individual reference standards for each component (qNMR). Both ¹H and ¹³C NMR should be employed. The ¹H NMR spectrum is particularly useful for determining the (Z):(E) isomer ratio by integrating the distinct signals of the vinylic protons.[8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation and Conditions:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR:

      • Pulse program: zg30

      • Number of scans: 16

      • Relaxation delay: 5 s (for quantitative analysis)

    • ¹³C NMR:

      • Pulse program: zgpg30

      • Number of scans: 1024

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts and coupling constants with literature values for this compound.[8][9]

    • Isomer Ratio: In the ¹H NMR spectrum, the vinylic protons of the (Z) and (E) isomers will have different chemical shifts and coupling constants. The ratio of the integrals of these distinct peaks provides the isomer ratio.

    • Impurity Identification: The presence of unexpected signals may indicate impurities. Their structure can often be deduced from their chemical shifts, multiplicities, and coupling constants.

Karl Fischer Titration for Water Content

Expertise & Experience: The presence of water can be detrimental in many organic reactions, especially those involving organometallics or other water-sensitive reagents. Karl Fischer titration is a highly specific and accurate method for determining water content.[10][11][12][13] Given that the expected water content in a chemical reagent is typically low, the coulometric method is generally more suitable than the volumetric one due to its higher sensitivity.[12]

Experimental Protocol: Coulometric Karl Fischer Titration
  • Instrumentation and Setup:

    • Titrator: Metrohm 899 Coulometer or equivalent.

    • Reagent: Hydranal™-Coulomat AG or equivalent anolyte solution.

    • The instrument should be conditioned to a low drift value (e.g., <10 µ g/min ) before analysis.

  • Sample Analysis:

    • Using a gas-tight syringe, accurately inject a known mass (approximately 0.5-1.0 g) of the commercial this compound directly into the titration cell.

    • The titration proceeds automatically until all the water has been consumed.

  • Data Analysis:

    • The instrument directly provides the water content in micrograms (µg).

    • Calculate the water content in parts per million (ppm) using the following formula:

      • Water Content (ppm) = (µg of water / mass of sample in g)

Visualization of Potential Impurities from a Common Synthetic Route

cluster_synthesis Illustrative Synthesis cluster_impurities Potential Impurities Ethyl_Acrylate Ethyl Acrylate Product This compound Ethyl_Acrylate->Product + Dimethylamine Dimethylamine Dimethylamine->Product + Unreacted_SM Unreacted Starting Materials (Ethyl Acrylate, Dimethylamine) Product->Unreacted_SM contains Isomer (E)-isomer Product->Isomer contains Byproducts Reaction Byproducts Product->Byproducts contains Water Water (from workup/storage) Product->Water contains

Caption: Potential impurities in this compound from a common synthetic route.

Comparative Data Analysis

To effectively compare different commercial sources of this compound, the data from the aforementioned analyses should be compiled into a clear, concise table. Below is a hypothetical comparison of three different suppliers.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity by GC (Area %) 99.2%99.8%98.5%> 99.0%
(Z)-Isomer by HPLC (Area %) 99.5%99.9%99.1%> 99.5%
(E)-Isomer by HPLC (Area %) 0.3%< 0.1%0.7%< 0.5%
Unknown Impurity 1 (GC, RT=8.5min) 0.2%Not Detected0.5%< 0.1%
Water Content (ppm by KF) 350 ppm150 ppm800 ppm< 200 ppm
NMR Confirmation ConformsConformsConformsConforms to structure
(Z):(E) Ratio by ¹H NMR > 99:1> 99.5:0.599:1> 99:1

Interpretation of Comparative Data:

  • Supplier B demonstrates the highest overall purity, with the lowest levels of the (E)-isomer, volatile impurities, and water content. This product would be the preferred choice for demanding applications where impurity levels are critical.

  • Supplier A provides a product of acceptable purity, although the water content is slightly higher than the ideal limit. This might be suitable for less sensitive applications or would require drying before use.

  • Supplier C shows lower purity by both GC and HPLC, with a significant amount of an unknown impurity and high water content. This product may not be suitable for applications in pharmaceutical development without further purification.

Conclusion

A thorough assessment of the purity of commercial this compound is a critical step in ensuring the success and reproducibility of research and development projects. By employing a multi-technique approach encompassing GC, HPLC, NMR, and Karl Fischer titration, a comprehensive purity profile can be established. This guide provides the scientific rationale and detailed protocols for these analyses, empowering researchers to independently verify the quality of their reagents and make informed comparisons between different suppliers. The adoption of such a rigorous analytical workflow ultimately leads to more reliable scientific outcomes and accelerates the drug development process.

References

  • Merck Millipore.
  • Blog. (2025-07-14).
  • Waters.
  • E3S Web of Conferences. (2021).
  • Mitsuya-Seiyaku. Development of Karl Fischer Reagents.
  • Waters Corporation.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Ethyl 3-(Dimethylamino)
  • PubChem.
  • PerkinElmer.
  • SIELC Technologies. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column.
  • NBCHAO. (2024-06-01). GB/T 17530.
  • SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts.
  • Sigma-Aldrich. ethyl (e)-3-(dimethylamino)
  • Scharlab.
  • ARDL.
  • Japanese Pharmacopoeia.
  • ChemicalBook. Ethyl 3-(N,N-dimethylamino)
  • The Royal Society of Chemistry. (2016).
  • Protheragen. Ethyl (Z)-3-(Dimethylamino)
  • Lexcomply.com. (2020). butyl Acrylate (Quality Control) Amendment Order, 2020.
  • Google Patents. (2015).
  • PubChem. (Z)-ethyl 3-(dimethylamino)
  • Fisher Scientific. Ethyl 3-(Dimethylamino)
  • ResearchGate. (2025-08-06). A new synthesis of alkyl ( E)-(3-dimethylamino)
  • eCFR. 21 CFR 177.1010 -- Acrylic and modified acrylic plastics, semirigid and rigid.
  • University of Wisconsin-Madison. NMR: Novice Level, Spectrum 17.
  • BLDpharm. (E)-Ethyl 3-(dimethylamino)

Sources

A Comparative Guide to the Performance of (Z)-Ethyl 3-(Dimethylamino)acrylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of building blocks is paramount to the efficiency, selectivity, and overall success of a synthetic campaign. Among the myriad of reagents available, (Z)-ethyl 3-(dimethylamino)acrylate has emerged as a versatile and highly reactive synthon, particularly in the construction of complex heterocyclic frameworks that form the core of many pharmaceutical agents. This guide provides an in-depth technical comparison of the performance of this compound against other common building blocks, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The Unique Reactivity of a "Push-Pull" Alkene

This compound belongs to a class of compounds known as "push-pull" alkenes. This structural motif is characterized by an electron-donating group (the dimethylamino group) at one end of a carbon-carbon double bond and an electron-withdrawing group (the ethyl acrylate moiety) at the other. This electronic arrangement results in a highly polarized π-system, rendering the molecule susceptible to a variety of chemical transformations.[1][2] The electron-donating dimethylamino group increases the electron density of the double bond, making it a potent nucleophile, while the electron-withdrawing ester group makes the β-carbon electrophilic and an excellent Michael acceptor. This dual reactivity is a key feature that distinguishes it from simpler building blocks.

Performance in Key Synthetic Transformations

The utility of this compound is most evident in its application to the synthesis of a diverse range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. In these reactions, it often serves as a three-carbon building block, reacting with a variety of nucleophiles and electrophiles.

Synthesis of Pyridines

The construction of substituted pyridine rings is a frequent objective in medicinal chemistry. This compound offers a streamlined approach to these structures, often outperforming traditional methods that may require harsher conditions or less readily available starting materials.

One common strategy involves the reaction of enaminones like this compound with active methylene compounds in the presence of an ammonia source, such as ammonium acetate.[3][4] This approach, a variation of the Bohlmann-Rahtz pyridine synthesis, benefits from the enhanced reactivity of the enaminone.[5]

Comparative Example: Pyridine Synthesis

While a direct head-to-head comparison in a single study is scarce, we can infer performance from the typical conditions and yields reported for different building blocks in similar transformations.

Building BlockTypical Reaction PartnersConditionsYieldReference
This compound Active methylene compound, Ammonium acetateReflux in acetic acidGood to Excellent[6]
Enol EtherAlkynone, Ammonia sourceOften requires acid catalysis, higher temperaturesModerate to Good[5]
β-Ketoester & Aldehyde (Hantzsch Synthesis)Ammonia sourceReflux in ethanol, often requires an oxidizing agentGood to Excellent[1]

The use of this compound can be advantageous as it circumvents the need for a separate oxidation step often required in the Hantzsch synthesis to aromatize the initially formed dihydropyridine ring.[5] The inherent reactivity of the enaminone allows for milder reaction conditions in some cases compared to the use of less activated enol ethers.

Synthesis of Pyrimidines

Pyrimidines are another class of heterocycles with immense biological significance.[7] this compound serves as a versatile precursor for substituted pyrimidines. A common method involves its reaction with amidines or guanidines. The dimethylamino group acts as an excellent leaving group upon cyclization.

Comparative Example: Pyrimidine Synthesis

Let's compare the use of this compound with the more traditional use of ethyl acetoacetate in the Biginelli reaction, a well-established method for pyrimidine synthesis.[2][8]

Building BlockTypical Reaction PartnersConditionsYieldReference
This compound Guanidine, AmidinesReflux in ethanol or other solventsGood to Excellent[9]
Ethyl AcetoacetateAldehyde, Urea/ThioureaAcid catalysis (e.g., HCl), reflux in ethanolGood to Excellent[2][10]

While both methods can provide high yields, the use of this compound offers a more direct route to certain substitution patterns by acting as a pre-functionalized three-carbon unit. This can reduce the number of synthetic steps compared to functionalizing the pyrimidine ring post-synthesis.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds that are prevalent in many approved drugs. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[11][12] this compound serves as an excellent 1,3-dielectrophilic synthon for this purpose.

Experimental Protocol: Synthesis of a Substituted Pyrazole

The following is a representative protocol for the synthesis of a pyrazole derivative using this compound and hydrazine.

Reaction:

G cluster_0 Reactivity Spectrum Metal Enolate Metal Enolate Enamine Enamine Metal Enolate->Enamine > 10^7 Enol Ether Enol Ether Enamine->Enol Ether > 10^7

Sources

A Comparative Environmental Impact Guide to the Synthesis of (Z)-ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates like (Z)-ethyl 3-(dimethylamino)acrylate—a valuable building block—presents not only a chemical challenge but also an environmental responsibility. The growing emphasis on green chemistry necessitates a critical evaluation of synthetic pathways to minimize environmental footprints without compromising efficiency.[1] This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound, moving beyond simple yield analysis to offer a holistic assessment based on quantitative green metrics and hazard analysis.

Introduction to the Synthetic Pathways

We will dissect and compare two distinct and industrially relevant methods for synthesizing this compound:

  • Route A: The Addition Pathway. This classic approach involves the direct nucleophilic addition of dimethylamine to ethyl propiolate. It is known for its straightforwardness and high atom economy in the core reaction.

  • Route B: The Carbonylative "One-Pot" Pathway. This modern approach utilizes ethyl acetate, dimethylamine, and carbon monoxide in a catalyzed, one-pot reaction.[2][3][4] This method promises high efficiency and avoids hazardous starting materials like ethyl propiolate, but introduces the challenge of handling pressurized, toxic gas.

A third, prospective pathway, Route C: The Solvent-Free Catalytic Pathway , will be discussed as a future-facing green alternative, highlighting the potential benefits of eliminating volatile organic compounds.

Pathway Analysis Workflow

To ensure a rigorous and objective comparison, each synthetic route will be evaluated using the following workflow. This systematic approach allows for a direct, data-driven assessment of the environmental and safety performance of each method.

cluster_0 Route Evaluation Workflow A Step 1: Define Reaction (Mechanism & Conditions) B Step 2: Detail Experimental Protocol (Mass & Volume Data) A->B Provides basis for C Step 3: Analyze Component Hazards (Reagents, Solvents, Byproducts) B->C Identifies all materials for D Step 4: Calculate Green Metrics (AE, PMI, E-Factor) B->D Provides quantitative data for E Step 5: Synthesize Data (Comparative Analysis) C->E Informs qualitative risk assessment D->E Provides quantitative environmental footprint

Caption: Workflow for the environmental impact assessment of each synthetic route.

Route A: The Ethyl Propiolate Addition Pathway

This method represents a highly atom-economical approach, where two reactant molecules combine directly to form the final product with no theoretical byproducts.

Experimental Protocol (Adapted)

This protocol is adapted from a similar synthesis using diethylamine.[5][6] All masses and volumes are calculated for the synthesis of 10 g of the target product, assuming a reported yield of 87%.

  • A solution of dimethylamine (3.44 g, 0.076 mol) in 50 mL of ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • To this stirred solution, ethyl propiolate (6.87 g, 0.070 mol) dissolved in 75 mL of ethanol is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The solvent (ethanol) is removed under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by vacuum distillation to yield this compound (10.0 g, 0.070 mol, 87% yield).

Component Hazard Analysis
ComponentRoleKey HazardsEnvironmental Fate
Ethyl Propiolate ReactantHighly flammable, skin/eye irritant, lachrymator (tear-inducing).[7]Expected to be biodegradable due to its ester group, but data is limited.[8]
Dimethylamine ReactantFlammable gas, corrosive, causes severe skin burns and eye damage.Photochemically degrades in the atmosphere.[7]
Ethanol SolventHighly flammable liquid and vapor.Readily biodegradable.
This compound ProductMay cause an allergic skin reaction, harmful to aquatic life.[9][10]Data not widely available; acrylates can be toxic to aquatic organisms.[11][12]
Green Metrics Calculation

1. Atom Economy (AE):

  • Formula: (MW of Product / Sum of MW of Reactants) x 100

  • Calculation: (143.18 / (98.10 + 45.08)) x 100 = 99.9%

2. Process Mass Intensity (PMI):

  • Formula: Total Mass In (kg) / Mass of Product (kg)

  • Calculation: (6.87g + 3.44g + 125mL * 0.789g/mL) / 10g = (10.31g + 98.63g) / 10g = 108.94g / 10g = 10.9

3. E-Factor:

  • Formula: PMI - 1

  • Calculation: 10.9 - 1 = 9.9

Route B: The Carbonylative "One-Pot" Pathway

This innovative route builds the molecule from simpler, less hazardous starting materials—ethyl acetate and dimethylamine—using carbon monoxide. This avoids the use of the volatile and lachrymatory ethyl propiolate. The data is derived from a representative patent.[2][4]

Experimental Protocol (Adapted from Patent CN103833565B)

This protocol is scaled to produce approximately 136 g of product, as described in the source documentation.[4]

  • An autoclave is charged with ethyl acetate (88.1 g, 1.0 mol), sodium ethoxide (81.7 g, 1.2 mol), and ethyl formate (7.4 g, 0.1 mol).

  • A solution of dimethylamine (54.1 g, 1.2 mol) in 250 mL of tetrahydrofuran (THF) is added to the autoclave.

  • The autoclave is pressurized with carbon monoxide (CO) to 30 bar.

  • The reaction mixture is heated to 40°C and stirred for 3 hours, or until CO uptake ceases.

  • After cooling to room temperature, the vessel is depressurized, and the mixture is filtered.

  • The filtrate is concentrated, and the residue is purified by vacuum distillation to yield 3-N,N-dimethylamino ethyl acrylate (136.0 g, 0.95 mol, 95% yield).

Component Hazard Analysis
ComponentRoleKey HazardsEnvironmental Fate
Ethyl Acetate ReactantHighly flammable liquid and vapor, causes serious eye irritation.Readily biodegradable.
Dimethylamine ReactantFlammable gas, corrosive, causes severe skin burns and eye damage.Photochemically degrades in the atmosphere.[7]
Carbon Monoxide (CO) ReactantHighly toxic, flammable gas, fatal if inhaled.[13][14][15]Indirectly affects climate by influencing levels of methane and ozone.[1][16]
Sodium Ethoxide Catalyst/BaseFlammable solid, reacts violently with water, causes severe skin burns and eye damage.[9][11][17][18][19]Decomposes rapidly in contact with water.
Tetrahydrofuran (THF) SolventHighly flammable, may form explosive peroxides, causes serious eye irritation.Not readily biodegradable.
Green Metrics Calculation

1. Atom Economy (AE):

  • Formula: (MW of Product / Sum of MW of Reactants) x 100

  • Calculation: (143.18 / (88.11 + 45.08 + 28.01)) x 100 = 88.8%

2. Process Mass Intensity (PMI):

  • Formula: Total Mass In (kg) / Mass of Product (kg)

  • Calculation: (88.1g + 54.1g + 28.0g* + 81.7g + 7.4g + 250mL * 0.889g/mL) / 136.0g = (259.3g + 222.25g) / 136.0g = 481.55g / 136.0g = 3.54 *Note: Mass of CO is calculated based on stoichiometry for the product.

3. E-Factor:

  • Formula: PMI - 1

  • Calculation: 3.54 - 1 = 2.54

Comparative Analysis

The data reveals a compelling trade-off between the two synthetic routes. The following diagram and table summarize the key performance indicators.

Title Comparative Synthesis Overview RouteA Route A: Propiolate Addition Atom Economy: 99.9% PMI: 10.9 E-Factor: 9.9 Key Hazard: Ethyl Propiolate (Lachrymator) Process: Simple, atmospheric pressure RouteB Route B: Carbonylative One-Pot Atom Economy: 88.8% PMI: 3.54 E-Factor: 2.54 Key Hazard: Carbon Monoxide (Toxic Gas) Process: High pressure, one-pot

Caption: Head-to-head comparison of key metrics for the two synthetic routes.

Quantitative Data Summary
MetricRoute A (Propiolate)Route B (Carbonylative)Interpretation
Atom Economy 99.9% 88.8%Route A is superior, converting nearly all reactant mass into the product.
Process Mass Intensity (PMI) 10.93.54 Route B is significantly better, using far less total mass (especially solvent) per kg of product.[20][21][22]
E-Factor 9.92.54 Route B generates substantially less waste per kg of product.[23][24][25]
Overall Yield 87%95% Route B demonstrates higher conversion and efficiency.
Safety & Handling Avoids toxic gasAvoids lachrymatorRoute A is simpler and avoids high-pressure, toxic gas. Route B avoids a potent irritant.

Discussion & Field-Proven Insights

Expertise & Experience: From a process development standpoint, the choice between these routes is not straightforward and exemplifies the classic "green chemistry" dilemma.

  • Route A (Propiolate) is elegant in its chemical simplicity and near-perfect atom economy. For laboratory-scale synthesis, its operational simplicity (no high-pressure equipment) is a significant advantage. However, its high PMI of 10.9 is almost entirely due to the large volume of solvent used for dilution and temperature control. This makes it less appealing for large-scale production where solvent purchase, recovery, and disposal costs become dominant factors. The primary safety concern is the handling of ethyl propiolate, a volatile irritant.

  • Route B (Carbonylative) is a superior process on paper from a mass efficiency perspective. A PMI of 3.54 is excellent for a multi-component reaction and indicates a highly optimized, low-waste process suitable for industrial scale-up.[20][21][22] The higher yield and one-pot nature reduce processing time and energy. The critical drawback is the use of high-pressure carbon monoxide, a highly toxic gas.[13][14][15] This necessitates specialized equipment and stringent safety protocols, representing a significant capital investment and operational risk.

Trustworthiness & Self-Validation: The protocols described are validated by their quantitative outputs. The calculation of green metrics like PMI and E-Factor provides a self-validating system to assess environmental impact.[23][24][25] A process with a PMI of 10.9 (Route A) inherently generates more waste and consumes more resources than one with a PMI of 3.54 (Route B), regardless of the specific hazards involved.

Prospective Greener Alternative: Route C (Solvent-Free Synthesis)

A truly "green" synthesis would aim to eliminate organic solvents altogether. Drawing from modern methodologies, a hypothetical but mechanistically sound alternative would be a solvent-free, catalyst-mediated reaction between dimethylamine and ethyl propiolate, potentially accelerated by microwave irradiation.[6][26]

Hypothetical Protocol:

  • Ethyl propiolate (0.1 mol) and a catalytic amount of a Lewis acid (e.g., LiClO₄) are added to a microwave-safe vessel.

  • A solution of dimethylamine (0.11 mol) is added slowly.

  • The vessel is sealed and subjected to microwave irradiation (e.g., 10-15 minutes at 70% power).

  • After cooling, the product is isolated directly by vacuum distillation, eliminating the need for solvent-based workup.

While this protocol is not experimentally validated for this specific reaction, it presents a compelling target for green process development. Its PMI would be dramatically lower than Route A and potentially rival Route B, without the severe hazard of carbon monoxide.

Conclusion and Recommendation

Based on a comprehensive analysis of green chemistry metrics and process hazards:

  • For laboratory and small-scale synthesis , Route A (Propiolate Addition) is often preferable due to its operational simplicity and avoidance of highly toxic, pressurized gas. Efforts should be made to reduce solvent volumes to improve its PMI.

  • For large-scale industrial production , Route B (Carbonylative One-Pot) is the environmentally and economically superior choice due to its dramatically lower waste generation (E-Factor of 2.54 vs. 9.9) and higher efficiency, provided that the necessary engineering controls and safety infrastructure for handling carbon monoxide are in place.

Ultimately, the development of a solvent-free catalytic method (Route C) represents the ideal future state. It combines the high atom economy of Route A with the potential for low PMI, while eliminating both the large solvent waste of Route A and the acute toxicity hazard of Route B. Researchers are encouraged to explore such pathways to advance the principles of sustainable chemistry in pharmaceutical manufacturing.

References

  • Chromek, J., et al. (1983). The analysis of organic pollutants in the effluent from the production of synthetic leather. Vodní hospodářství, B, 33(10), 273-276.
  • Clark, J. H. (2014). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries.
  • DMER & AEL (1996). N,N-Dimethylformamide: Assessment report. Environment Canada, Health Canada.
  • Jimenez-Gonzalez, C., et al. (2011). Key green chemistry research areas for sustainable manufacturing. Organic Process Research & Development, 15(4), 912–917.
  • PubChem. (n.d.). Ethyl Propionate. National Center for Biotechnology Information.
  • Safari, J., & Gandomi-Ravandi, S. (2008).
  • Gelest, Inc. (2015). Safety Data Sheet: SODIUM ETHOXIDE, 95%.
  • PrepChem. (n.d.). Synthesis of ethyl 3-(diethylamino)acrylate.
  • ResearchGate. (n.d.). One-pot reaction for the synthesis of 3-aminoacrylates.
  • Patsnap. (2025). Ethyl Propanoate: Interaction with Structural Materials.
  • Zare, A., & Meraj, F. (2014). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1088.
  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination.
  • ResearchGate. (n.d.). Complexity-Based Metric for Process Mass Intensity in the Pharmaceutical Industry.
  • Chen, D., et al. (2014). Biodegradation of Dimethylformamide Using Bacillus Subtilis. Journal of Environmental Science and Protection, 2(1), 1-5.
  • Flores-Alamo, M., et al. (2017). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. International Journal of Organic Chemistry, 7, 269-281.
  • Britannica. (2025). Carbon monoxide.
  • INCHEM. (n.d.). ICSC 0674 - SODIUM ETHANOLATE.
  • ChemicalBook. (2025).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). American Chemical Society.
  • Sundge, S., & Vibhute, Y. (2016). Solvent-free, environmentally benign synthesis of some imines and antioxidant activity. Journal of Chemical and Pharmaceutical Research, 8(7), 338-346.
  • ResearchGate. (n.d.). The E Factor and Process Mass Intensity.
  • ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide.
  • Cornell University Blogs. (n.d.). The Dangers of Carbon Monoxide in the Industrial Environment.
  • Semantic Scholar. (n.d.).
  • Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 17(12), 1-20.
  • Wikipedia. (n.d.). Green chemistry metrics.
  • Wikipedia. (n.d.). Carbon monoxide.
  • ChemicalBook. (n.d.). Ethyl 3-(N,N-dimethylamino)
  • PubMed. (2016). Biodegradation and utilization of dimethylformamide by biofilm forming Paracoccus sp. strains MKU1 and MKU2.
  • Royal Society of Chemistry. (2022). Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones.
  • Arkema. (2012). GPS Safety Summary - Substance Name: 2-(Dimethylamino)
  • 24ChemicalResearch. (2025).
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • Patsnap. (2025). Ethyl Propanoate in Green Chemistry and Sustainable Practices.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ecotox Centre. (2019).
  • PrepChem. (n.d.). Preparation of Ethyl 3-(N,N-Dimethylamino)
  • Google Patents. (n.d.). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • Patsnap. (2025). Ethyl Propanoate in Biodegradable Polymer Synthesis.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Google Patents. (n.d.).
  • ResearchGate. (2018).
  • ChemicalBook. (2023).
  • Protheragen. (n.d.). Ethyl (Z)-3-(Dimethylamino)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (Z)-ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (Z)-ethyl 3-(dimethylamino)acrylate (CAS No. 924-99-2), moving beyond simple instructions to explain the scientific reasoning behind each procedural choice.

Foundational Knowledge: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the first step in managing it safely. This compound is not benign; its disposal requires careful consideration due to its specific hazard profile.

The primary risks associated with this compound are skin sensitization and aquatic toxicity.[1][2][3] Skin sensitization means that repeated or prolonged contact can lead to an allergic reaction, which may become more severe with subsequent exposures.[1][4] Its classification as harmful to aquatic life mandates that it must be prevented from entering any sewer system or waterway.[2][3][5]

Hazard Classification Category Implication for Disposal
Skin Sensitization Category 1Direct contact must be avoided. All contaminated materials, including PPE, become hazardous waste.[1][4]
Harmful to Aquatic Life Category 2 / H402Must not be poured down the drain. Spills must be contained to prevent environmental release.[2]

This table summarizes the key hazards that dictate the handling and disposal protocols.

Pre-Disposal Operations: Safe Handling and Waste Accumulation

Proper disposal begins long before the waste container is full. It starts with the correct procedures for handling the chemical and accumulating the waste in the laboratory.

Required Personal Protective Equipment (PPE)

A robust PPE strategy is your first line of defense. The causality is clear: to prevent skin sensitization and eye contact, physical barriers are essential.

Protection Type Specification Reasoning
Hand Protection Chemical impermeable gloves (e.g., Nitrile).To prevent dermal absorption and skin sensitization.[2]
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or EN166.[1][6]To protect eyes from splashes.
Body Protection Laboratory coat and appropriate protective clothing.To prevent contact with skin and personal clothing.[1][6]
Waste Storage and Segregation
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for liquid waste of this compound.

  • Segregation is Key: Do not mix this waste stream with other incompatible chemicals. It should be stored away from strong oxidizing agents.[4][6]

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound, CAS: 924-99-2." Include hazard pictograms for skin sensitization and environmental toxicity.

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources.[2][6]

Spill Management: An Emergency Protocol

Accidents happen, but a clear, logical workflow ensures a safe and effective response. The immediate priority is to contain the spill and prevent it from spreading or entering drains.

Spill_Response_Workflow cluster_assessment Initial Response cluster_small_spill Small & Contained Spill cluster_large_spill Large or Uncontained Spill start Spill Occurs assess Assess Spill Size & Location start->assess ppe Don Appropriate PPE assess->ppe Small evacuate Evacuate Immediate Area assess->evacuate Large contain Contain with Inert Absorbent (Sand, Vermiculite) ppe->contain collect Sweep/Scoop into Hazardous Waste Container contain->collect decon Decontaminate Area collect->decon end end decon->end Procedure Complete alert Alert EH&S / Safety Officer evacuate->alert secure Prevent Entry & Control Ignition Sources alert->secure await_response Await Professional Cleanup secure->await_response await_response->end Procedure Complete

Caption: Workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup Protocol
  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[2][5] Remove all sources of ignition.[2]

  • Wear PPE: Before approaching the spill, don the full required PPE as detailed in Section 2.

  • Containment: Prevent the spill from entering drains or waterways.[2][3][5]

  • Absorb: Cover and absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[1]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, closed, and labeled container for disposal.[1][3][6]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Dispose: Treat all cleanup materials, including gloves and absorbents, as hazardous waste and place them in the designated solid waste container.

Final Disposal Protocol: From Lab to Destruction

The ultimate fate of this compound waste is destruction via approved methods. This workflow ensures the waste is managed in a compliant and environmentally responsible manner.

Disposal_Decision_Workflow cluster_vendor Final Disposal Pathway start Waste Generated (this compound) characterize Characterize & Segregate Waste (Liquid vs. Contaminated Solids) start->characterize containerize Place in Correctly Labeled, Sealed Hazardous Waste Container characterize->containerize store Store in Satellite Accumulation Area (Max 1 Year or Volume Limit) containerize->store pickup Arrange Pickup by Licensed Waste Vendor store->pickup transport Transport to Approved Waste Disposal Plant pickup->transport incinerate Controlled Incineration with Flue Gas Scrubbing transport->incinerate end Waste Destroyed incinerate->end

Caption: Decision workflow for the compliant disposal of chemical waste.

Step-by-Step Disposal Methodology
  • Waste Collection: Collect all materials contaminated with this compound, including residual amounts in original containers, contaminated PPE, and spill cleanup debris, in designated hazardous waste containers.[1]

  • Container Management: Ensure waste containers are kept closed except when adding waste. Do not overfill containers.

  • Professional Disposal Service: The primary and recommended disposal route is through a licensed professional waste disposal service.[5] This ensures compliance with all local, state, and federal regulations.

  • Approved Destruction Method: The material should be disposed of at an approved waste disposal plant, typically via controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5] This high-temperature process is designed to destroy the organic molecule, while the scrubber neutralizes harmful combustion byproducts.

  • Disposal of Empty Containers: "Empty" containers that held this compound are also considered hazardous waste unless properly decontaminated. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or punctured to prevent reuse and discarded according to institutional policy.[2] Otherwise, they should be disposed of as unused product.[5]

  • Documentation: Maintain accurate records of waste generation and disposal, as required by your institution and regulatory bodies like the EPA.

By adhering to this comprehensive guide, you are not only following a protocol but also engaging in a self-validating system of safety and responsibility. Each step is logically derived from the chemical's inherent properties, ensuring that the disposal process is as rigorous and scientifically sound as your research.

References

  • Molbase. (n.d.). MSDS of Ethyl 3-(N,N-dimethylamino)
  • BASF. (2023).
  • U.S. Government Publishing Office. (2001). Federal Register/Vol. 66, No.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Z)-ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of (Z)-ethyl 3-(dimethylamino)acrylate (CAS No. 924-99-2). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice. The protocols herein are designed to provide essential, immediate safety and logistical information for all personnel working with this compound.

Hazard Assessment: Understanding the Compound

This compound is an acrylate ester. The acrylate functional group is a known sensitizer and irritant. While the toxicological properties of this specific isomer have not been exhaustively investigated, the data available for the compound and related acrylates necessitate a cautious and thorough approach[1].

Key hazards include:

  • Skin Sensitization: The primary and most well-documented hazard is its potential to cause an allergic skin reaction.[2][3] Repeated or prolonged contact can lead to allergic contact dermatitis, a condition that can be permanent.

  • Irritation: Contact may cause irritation to the skin, eyes, and respiratory tract.[1][4]

  • Acute Toxicity: Related acrylate compounds have demonstrated significant toxicity. For instance, 2-(dimethylamino)ethyl acrylate is classified as harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[5][6] Given the structural similarities, a high degree of caution is warranted.

  • Environmental Hazards: The compound is recognized as harmful to aquatic life.[3] Proper disposal is therefore not just a matter of laboratory safety but also of environmental stewardship.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a scientifically-driven decision based on the specific chemical and physical hazards of the material. For this compound, the protocol is designed to prevent all routes of exposure—dermal, ocular, and inhalation.

Table 1: PPE Requirements for this compound
Protection Area Required PPE Standard/Specification Rationale
Eyes / Face Tightly-fitting Chemical Safety Goggles & Face ShieldEN 166 (EU) or ANSI Z87.1 (US)Protects against splashes and potential vapors. A face shield provides a secondary barrier for the entire face.[7]
Hands Nitrile Gloves (Double-gloved recommended)EN 374Acrylate monomers can penetrate standard latex or vinyl gloves rapidly.[8] Nitrile offers better resistance. Double-gloving provides an additional layer of protection against tears and permeation during extended tasks.[8][9]
Body Chemical-resistant Laboratory Coat & Impervious Apron/GownN/AA fully-buttoned lab coat prevents incidental skin contact. An impervious apron or gown is necessary when handling larger quantities or when there is a significant splash risk.[7]
Respiratory Use within a certified Chemical Fume HoodN/AThis is the primary engineering control to prevent inhalation of vapors.[4][10]
Respiratory (Contingency) Full-face Respirator with appropriate cartridgesNIOSH (US) or EN 149 (EU)Required for spill cleanup or if engineering controls fail or are unavailable.[1][7]

Operational Workflow: From Bench to Disposal

A safe protocol is a complete workflow. Each step is designed to reinforce the safety of the next, creating a system where procedural integrity is paramount.

Step 1: Engineering Controls & Workspace Preparation

The foundation of safe handling is isolating the chemical from the operator.

  • Fume Hood Verification: Always work with this compound inside a properly functioning and certified chemical fume hood.[11] This is the most critical engineering control for preventing respiratory exposure.[4]

  • Emergency Equipment: Before beginning work, confirm the location and operational status of the nearest safety shower and eyewash station.[5]

  • De-clutter: Ensure the work area is free of unnecessary equipment and materials to minimize the risk of spills and provide ample space for safe manipulation.

Step 2: Donning PPE

The sequence of donning PPE is crucial to ensure complete and uncompromised protection.

  • Lab Coat/Gown: Put on your lab coat and ensure it is fully buttoned.

  • First Pair of Gloves: Don the inner pair of nitrile gloves.

  • Second Pair of Gloves: Don the outer pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield.

Step 3: Chemical Handling
  • Aliquotting: When transferring or weighing the chemical, use tools and techniques that minimize the creation of aerosols or dust.

  • Containment: Keep all containers of this compound tightly closed when not in use.[1][7]

  • Awareness: Maintain focus on the task and be aware of all manipulations involving the compound. Avoid touching your face or adjusting PPE with potentially contaminated gloves.

Step 4: Decontamination & Doffing PPE

Proper removal of PPE is as important as wearing it correctly to prevent delayed exposure.

  • Gross Decontamination: Before leaving the fume hood, wipe down the exterior of the outer gloves with an appropriate solvent if they are visibly contaminated. Dispose of the wipe as hazardous waste.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out to trap any contamination. Dispose of them in the designated solid hazardous waste container.

  • Remove Face/Eye Protection: Remove the face shield and goggles. If they are reusable, decontaminate them according to your institution's EHS procedures.

  • Remove Lab Coat: Remove the lab coat by rolling it away from your body to prevent the exterior from contacting your personal clothing.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2]

Step 5: Spill Management

Immediate and correct response to a spill is critical.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.[11]

  • Don PPE: Before addressing the spill, don the full set of PPE, including respiratory protection if necessary.[12]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[11] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[1][12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.[11][13]

Step 6: Waste Disposal

Adherence to waste regulations is mandatory for safety and environmental compliance.

  • Categorize Waste: Segregate waste into liquid and solid streams.

    • Liquid Waste: Unused this compound and solutions containing it must be collected in a dedicated, labeled, and sealed hazardous waste container.

    • Solid Waste: All contaminated materials, including gloves, wipes, and absorbent from spills, must be placed in a separate, clearly labeled solid hazardous waste container.

  • Prohibition: Never discharge this compound or its waste into the sewer system.[7][10]

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[2][3][12]

Workflow Visualization

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling cluster_cleanup 3. Post-Handling & Disposal Prep Verify Fume Hood & Emergency Equipment Don Don Full PPE (Double Glove, Goggles, Coat) Prep->Don Workspace Clear Handle Handle Chemical in Fume Hood Don->Handle Spill Spill Occurs? Handle->Spill Spill_Response Execute Spill Management Protocol Spill->Spill_Response Yes Waste Segregate & Contain All Hazardous Waste Spill->Waste No Spill_Response->Handle Area Secure Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash End End Wash->End Procedure Complete

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-ethyl 3-(dimethylamino)acrylate
Reactant of Route 2
Reactant of Route 2
(Z)-ethyl 3-(dimethylamino)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.